molecular formula C7H13NO2 B1501170 5-Methoxy-1-methylpiperidin-3-one CAS No. 346655-76-3

5-Methoxy-1-methylpiperidin-3-one

Cat. No.: B1501170
CAS No.: 346655-76-3
M. Wt: 143.18 g/mol
InChI Key: FHTVCYGSVARPJU-UHFFFAOYSA-N
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Description

5-Methoxy-1-methylpiperidin-3-one (CAS 346655-76-3) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a piperidinone derivative characterized by methoxy and methyl substituents, serving as a versatile building block and intermediate in organic synthesis and pharmaceutical research . While specific biological mechanisms of action for this exact compound are not detailed in the literature surveyed, its core structure is highly valuable for constructing more complex molecules. Piperidinone derivatives are frequently explored in medicinal chemistry for their potential pharmacological properties. This product is offered with a high purity level, up to 99% . It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the provided specifications, including structural (SMILES: CN1CC(CC(=O)C1)OC) and safety data, prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-6(9)3-7(5-8)10-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVCYGSVARPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC(=O)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666213
Record name 5-Methoxy-1-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346655-76-3
Record name 5-Methoxy-1-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide range of biological activities, making them key targets in drug discovery and development. 5-Methoxy-1-methylpiperidin-3-one, a specifically functionalized derivative, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of a ketone at the 3-position, a methoxy group at the 5-position, and a methyl group on the nitrogen provides three distinct points for further chemical modification.

This guide provides a comprehensive, technically detailed overview of a robust and logical synthetic route to this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each protocol in established chemical principles to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a multi-step sequence starting from a commercially available pyridine precursor. This strategy allows for the controlled, sequential installation of the required functional groups—the N-methyl, the 5-methoxy, and the 3-oxo moieties—around the heterocyclic ring.

The chosen pathway begins with 3-hydroxypyridine and proceeds through four principal transformations:

  • O-Methylation: Protection of the phenolic hydroxyl group as a methyl ether.

  • N-Methylation: Quaternization of the pyridine nitrogen to form a pyridinium salt, which activates the ring for reduction.

  • Heterocyclic Reduction: Reduction of the aromatic pyridinium ring to the saturated piperidine system, yielding the key alcohol intermediate.

  • Oxidation: Conversion of the secondary alcohol at the 3-position to the target ketone.

This strategic approach is designed for efficiency and control, utilizing well-understood and reliable chemical reactions at each stage.

Synthetic_Pathway Start 3-Hydroxypyridine Intermediate1 3-Methoxypyridine Start->Intermediate1 Step 1: O-Methylation (CH₃I, K₂CO₃) Intermediate2 1-Methyl-3-methoxypyridinium Iodide Intermediate1->Intermediate2 Step 2: N-Methylation (CH₃I) Intermediate3 5-Methoxy-1-methylpiperidin-3-ol Intermediate2->Intermediate3 Step 3: Reduction (NaBH₄) FinalProduct This compound Intermediate3->FinalProduct Step 4: Oxidation (DMP)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols & Methodologies

Step 1: Synthesis of 3-Methoxypyridine

Directive: The initial step involves the conversion of the hydroxyl group of 3-hydroxypyridine to a methoxy ether. This is a crucial transformation as the free hydroxyl group would interfere with the subsequent reduction and oxidation steps. A standard Williamson ether synthesis is employed due to its high efficiency and operational simplicity. Potassium carbonate serves as a mild base to deprotonate the weakly acidic hydroxyl group, and methyl iodide acts as the methyl source.

Protocol:

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium salt.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude oil is purified by vacuum distillation or column chromatography to yield 3-methoxypyridine as a clear liquid.

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)
3-Hydroxypyridine95.101.0
Potassium Carbonate138.211.5
Methyl Iodide141.941.2
Anhydrous Acetone58.08Solvent
Table 1: Reagents for the O-Methylation of 3-Hydroxypyridine.
Step 2: Synthesis of 1-Methyl-3-methoxypyridinium Iodide

Directive: The nitrogen atom of 3-methoxypyridine is quaternized using methyl iodide. This transformation is essential for two reasons: it installs the required N-methyl group and it converts the pyridine into a pyridinium salt, which is readily susceptible to reduction by hydride reagents.[3] The reaction is typically clean and high-yielding.

Protocol:

  • Dissolve 3-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add methyl iodide (1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature. The pyridinium salt will typically precipitate out of the solution as a solid over 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting 1-methyl-3-methoxypyridinium iodide salt under vacuum. The product is typically used in the next step without further purification.

Step 3: Synthesis of 5-Methoxy-1-methylpiperidin-3-ol

Directive: This step involves the reduction of the aromatic pyridinium salt to the saturated piperidine ring. Sodium borohydride (NaBH₄) is an effective and selective reagent for this transformation. The reduction of N-alkylpyridinium salts often proceeds via a 1,2- or 1,4-dihydropyridine intermediate, which is then further reduced to the tetrahydropyridine and finally the fully saturated piperidine. The position of the methoxy group directs the initial hydride attack, leading to the desired 3-hydroxy (from the reduced enol ether) and 5-methoxy substitution pattern.

Protocol:

  • Dissolve 1-methyl-3-methoxypyridinium iodide (1.0 eq) in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Quench the reaction carefully by the slow addition of water, followed by acidification with dilute HCl (e.g., 1M HCl) to a pH of ~2 to destroy any remaining NaBH₄.

  • Make the solution basic (pH ~10) by the addition of aqueous sodium hydroxide (NaOH).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methoxy-1-methylpiperidin-3-ol. This product may be a mixture of diastereomers and can often be used directly in the next step.

Step 4: Synthesis of this compound

Directive: The final step is the oxidation of the secondary alcohol to the target ketone. While classic chromium-based reagents would be effective, modern, milder methods are preferred to avoid toxic metal waste and harsh conditions. The Dess-Martin Oxidation, using Dess-Martin periodinane (DMP), is an excellent choice.[4][5] It operates under neutral pH at room temperature, exhibits high chemoselectivity, and simplifies workup, making it ideal for substrates containing amine functionalities.[6][7]

Dess_Martin_Mechanism cluster_0 Mechanism of Dess-Martin Oxidation Alcohol R₂CH-OH (Piperidinol) Intermediate1 Diacetoxyalkoxy- periodinane Intermediate Alcohol->Intermediate1 Ligand Exchange DMP DMP (Hypervalent Iodine) DMP->Intermediate1 Product R₂C=O (Piperidinone) Intermediate1->Product α-Deprotonation (via 5-membered transition state) Byproducts Iodinane + Acetic Acid Intermediate1->Byproducts Elimination Base Acetate (from DMP) Base->Intermediate1 acts as base

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Protocol:

  • Dissolve the crude 5-methoxy-1-methylpiperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (DMP, 1.2-1.5 eq) to the solution in one portion.

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).

  • Stir this biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is then purified.

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)
5-Methoxy-1-methylpiperidin-3-ol145.201.0
Dess-Martin Periodinane (DMP)424.141.5
Dichloromethane (DCM)84.93Solvent
Table 2: Reagents for the Dess-Martin Oxidation.

Purification and Characterization

Purification: The final crude product, this compound, is typically purified by flash column chromatography on silica gel.[8][9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is a common starting point. The polarity can be increased by adding a small percentage of methanol. To prevent peak tailing common with amines, it is advisable to add a small amount of triethylamine (e.g., 0.5-1.0%) to the eluent system.[9]

  • Procedure: The crude oil is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[1][10]

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.3-2.5 ppm), the methoxy group (singlet, ~3.3-3.5 ppm), and distinct multiplets for the diastereotopic protons on the piperidine ring. The absence of the alcohol proton (CH-OH) signal from the precursor is a key indicator of reaction completion.
¹³C NMR A characteristic signal for the ketone carbonyl carbon (~205-210 ppm). Signals for the N-methyl and O-methyl carbons, and several signals in the aliphatic region corresponding to the piperidine ring carbons.
FT-IR A strong, sharp absorption band in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone. Absence of the broad O-H stretch from the starting alcohol (~3300-3500 cm⁻¹).
Mass Spec (ESI+) A peak corresponding to the molecular ion [M+H]⁺.
Table 3: Spectroscopic Characterization Data for this compound.

Conclusion

This guide outlines a logical and robust four-step synthesis for this compound, a valuable heterocyclic building block. By starting with 3-hydroxypyridine and employing a sequence of reliable and well-characterized reactions—O-methylation, N-methylation, pyridinium reduction, and Dess-Martin oxidation—the target compound can be prepared in a controlled and efficient manner. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this and related piperidone derivatives, facilitating further exploration in the fields of medicinal chemistry and drug development.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. ([Link])

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved January 20, 2026, from ([Link])

  • Chemist-Ready. (2023, November 21). Dess-Martin-Periodinane oxidation [Video]. YouTube. ([Link])

  • Chemistry LibreTexts. (2023). Swern oxidation. ([Link])

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 20, 2026, from ([Link])

  • Arulpitchai, J., et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. ([Link])

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 20, 2026, from ([Link])

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 20, 2026, from ([Link])

  • Al-khafaji, D. S. M., Fenjan, A. M., & Mohammad, A. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. ([Link])

  • ResearchGate. (2016). Convenient Procedure for the α-Methylation of Simple Pyridines. ([Link])

  • ResearchGate. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. ([Link])

  • Gomez, C., et al. (2015). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 80(3), 1643–1652. ([Link])

  • ResearchGate. (n.d.). Scheme 2. O-Methylation of 3-hydroxypyridine. ([Link])

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ([Link])

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1435. ([Link])

  • National Institutes of Health. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(34), 9196-9200. ([Link])

  • PubChem. (n.d.). 5-Methoxy-1-phenylpiperidin-3-ol. Retrieved January 20, 2026, from ([Link])

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. ([Link])

  • Royal Society of Chemistry. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11, 9196-9200. ([Link])

  • OSTI.GOV. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ([Link])

  • National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 170-173. ([Link])

  • ResearchGate. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. ([Link])

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chemistry International Journal, 6(3). ([Link])

  • PubMed. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157. ([Link])

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Sources

CAS number 346655-76-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Investigation

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Expanding Property Exploration

I'm now expanding my search. I'm deep diving into the physicochemical properties beyond the basics, including melting point, stability, mechanism of action, and biological targets. I'm simultaneously hunting for established experimental protocols and assay methodologies. Furthermore, I'm scouring for clinical/preclinical data, synthesis, and purification details to enrich the technical guide. The ultimate goal is a comprehensive guide structured logically and presented to the user.

Identifying the Compound

I initially found a single, non-descriptive result for CAS 346655-76-3 from BOC Sciences, labeling it "3-Piperidin one, 5-methoxy-1-methyl". The other search returns were unrelated to this CAS.

Gathering Further Data

I have a preliminary result for CAS 346655-76-3; a compound identified as "3-Piperidin one, 5-methoxy-1-methyl" by BOC Sciences. However, this is quite basic, and I need much more. I'll need to dig deeper for structural information, synthesis methods, properties, and potential uses to form the basis of a useful guide. My immediate focus is expanding my search beyond this initial find.

Mapping Chemical Structures

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Expanding Search Parameters

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Gathering Information on 346655-76-3

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Analyzing Data Limitations

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Formulating Guide Strategy

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Investigation of the Biological Activity of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract: 5-Methoxy-1-methylpiperidin-3-one is a small molecule whose biological activities are not extensively documented in publicly available literature. This guide provides a comprehensive framework for the systematic investigation of its potential pharmacological properties. Drawing upon structure-activity relationships (SAR) from related piperidine-containing compounds, we hypothesize potential biological targets and outline detailed experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for characterizing this novel chemical entity, from initial in silico profiling to foundational in vitro and in vivo screening.

Introduction: A Molecule of Untapped Potential

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for drug discovery. The subject of this guide, this compound, possesses several key structural features that suggest potential for biological activity:

  • N-methylpiperidine core: This motif is present in numerous centrally acting agents, including synthetic opioids, where it plays a crucial role in receptor interactions.[1]

  • 3-oxo group: The ketone functionality offers a potential hydrogen bond acceptor and a site for further chemical modification.

  • 5-methoxy group: This group can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets. The presence of methoxy groups on aromatic rings of similar compounds has been suggested to enhance lipophilicity and bioavailability.[2]

Given the sparse direct data on this compound, this guide will not simply report known facts. Instead, it will serve as a strategic blueprint for its comprehensive biological evaluation. We will proceed by establishing a logical, hypothesis-driven research plan, detailing the necessary experimental protocols to elucidate the compound's pharmacological profile.

Part 1: Foundational Characterization & In Silico Profiling

Before embarking on extensive biological assays, a thorough physicochemical and pharmacokinetic profile must be predicted and established. This front-loading approach, often termed "ADME/Tox" (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is critical for interpreting subsequent biological data and identifying potential liabilities early in the discovery process.

1.1 In Silico ADME/Tox Prediction

Computational tools provide a rapid, cost-effective method to forecast the drug-like properties of a molecule. We propose using a standard suite of predictive models (e.g., SwissADME, pkCSM) to generate an initial profile.

ParameterPredicted PropertyRationale & Significance
Molecular Weight ~143.19 g/mol Well within the "Rule of 5" criteria for good oral bioavailability.
LogP (Lipophilicity) Predicted valueInfluences membrane permeability, solubility, and plasma protein binding. A balanced value is typically desired.
Aqueous Solubility Predicted valueCritical for formulation and absorption. Poor solubility can be a major hurdle in drug development.
Blood-Brain Barrier (BBB) Permeation Predicted value (Yes/No)The N-methylpiperidine core suggests potential for CNS activity; this parameter helps validate that hypothesis.[1]
CYP450 Inhibition Prediction of inhibition for major isoforms (e.g., 3A4, 2D6)Predicts potential for drug-drug interactions.
Hepatotoxicity Predicted value (Yes/No)Early flag for potential liver toxicity.
PAINS Alert Pan-Assay Interference Compounds (Yes/No)Identifies promiscuous compounds that can lead to false positives in high-throughput screening.
1.2 Proposed Experimental Validation

Computational predictions must be confirmed with empirical data. The following initial experiments are essential.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate, followed by the addition of phosphate-buffered saline (PBS, pH 7.4) to initiate precipitation.

  • Incubation & Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity (absorbance at 620 nm) or use nephelometry to determine the concentration at which precipitation occurs.

  • Data Analysis: The highest concentration that remains clear is reported as the kinetic solubility.

Protocol: Metabolic Stability Assay (Human Liver Microsomes)

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLMs), NADPH (as a cofactor), and phosphate buffer in a 96-well plate.

  • Initiation: Add this compound (typically at 1 µM final concentration) to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Part 2: Hypothesis-Driven Biological Screening

Based on structural similarities to known bioactive molecules, we can formulate primary hypotheses to guide our screening strategy. The patent literature hints that certain N-methylpiperidine derivatives can serve as precursors to morphine analogs, strongly suggesting a potential for CNS activity.[3]

Hypothesis 1: this compound exhibits activity at opioid receptors.

The N-methylpiperidine scaffold is a key pharmacophore for a vast number of opioid receptor ligands. The substitutions at the 3- and 5-positions would modulate the affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Workflow: Opioid Receptor Activity Investigation

The following diagram outlines the proposed workflow to test this hypothesis.

G cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: In Vitro Functional Activity cluster_2 Phase 3: Preliminary In Vivo Efficacy A Radioligand Binding Assay (µ, δ, κ receptors) B Determine Ki (Inhibitory Constant) A->B C cAMP Accumulation Assay (HEK293 cells expressing receptors) B->C If Ki < 1µM D Determine EC50/IC50 & Emax (Agonist/Antagonist mode) C->D E Rodent Hot Plate Test (Analgesia Model) D->E If potent agonist F Measure Latency to Response E->F caption Workflow for CNS Activity Screening. G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening A Compound Submission (this compound) B NCI-60 Human Tumor Cell Line Screen A->B D MIC Panel vs. ESKAPE Pathogens (Bacteria & Fungi) A->D C Determine GI50 (Growth Inhibition) B->C E Determine MIC (Minimum Inhibitory Concentration) D->E caption Workflow for Broad Bioactivity Screening.

Caption: Workflow for Broad Bioactivity Screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Strains: Utilize a panel of clinically relevant microorganisms, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

  • Assay Plate Preparation: In a 96-well microplate, perform a two-fold serial dilution of this compound in appropriate growth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbe only) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Directions

This compound represents a chemical entity with a high potential for novel biological activity, particularly within the central nervous system. The lack of existing data presents a unique opportunity for discovery. The experimental framework detailed in this guide provides a logical, efficient, and robust pathway for its characterization.

Positive results from the initial opioid receptor binding and functional assays would warrant further investigation into subtype selectivity, in vivo efficacy in various pain models, and off-target liability profiling. Similarly, any hits from the broad-spectrum screening would open new avenues of research, requiring hit-to-lead optimization and mechanism-of-action studies. The systematic application of these protocols will effectively de-orphan this molecule and determine its true potential as a pharmacological tool or therapeutic lead.

References
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A Technical Guide to the Predicted Pharmacological Profile of 5-Methoxy-1-methylpiperidin-3-one Derivatives: A Synthesis of Structure-Activity Relationships from Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The specific derivative class, 5-Methoxy-1-methylpiperidin-3-one, represents a novel and underexplored chemical space. Direct pharmacological data for this scaffold is scarce; therefore, this guide constructs a predictive pharmacological profile by synthesizing structure-activity relationship (SAR) data from structurally related piperidine derivatives. By examining analogous compounds that modulate key CNS targets, including nicotinic acetylcholine (nAChR) and serotonin (5-HT) receptors, we provide a foundational framework for future drug discovery efforts. This document outlines potential receptor targets, details essential experimental workflows for characterization, and presents a logical basis for prioritizing this scaffold in the development of novel therapeutics for neurological and psychiatric disorders.

The Piperidine Scaffold: A Cornerstone of Neuropharmacology

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom. This simple structure is a cornerstone in drug design due to its favorable properties: it is metabolically stable, has a three-dimensional conformation, and its basic nitrogen atom can be readily functionalized to modulate physicochemical properties and target engagement.[1] Nitrogen atoms are crucial for biological activity as they often form key hydrogen bonds or ionic interactions with protein targets like enzymes and receptors.[1]

The this compound scaffold introduces three key features that can be systematically modified:

  • The Piperidin-3-one Core: The ketone provides a site for further chemical modification and influences the molecule's polarity and hydrogen bonding capacity.

  • The N-methyl Group: This substitution restricts the nitrogen to a tertiary amine, impacting its basicity and preventing N-dealkylation metabolism. It also influences the conformational preference of the ring.

  • The 5-methoxy Group: The position and electronic nature of this ether group can profoundly affect receptor affinity and selectivity, a principle well-established in CNS drug design.[2]

Given these features, derivatives of this scaffold are predicted to interact with receptors that possess binding pockets accommodating these specific functionalities.

Predicted Receptor Targets and Pharmacological Actions

Based on the extensive literature on related piperidine-containing molecules, we can hypothesize the most probable biological targets for this compound derivatives.

Cholinergic System Modulation: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels critical for fast synaptic transmission in the CNS and peripheral nervous system.[3][4] Their dysfunction is implicated in cognitive impairment, depression, and neurodegenerative diseases.[5]

Evidence from Analogous Compounds: Studies on 1-methylpiperidinium derivatives have identified them as potent antagonists of the α7 nAChR subtype.[5] The positively charged nitrogen of the piperidinium ring is crucial for establishing cation–π interactions within the receptor's binding site. While the N-methylpiperidine core of our target scaffold is not permanently charged, its basic nitrogen can be protonated at physiological pH, enabling similar interactions. The α7 nAChR is a particularly attractive drug target for treating cognitive deficits and inflammation.

Predicted Profile: Derivatives of this compound are strong candidates for α7 nAChR modulation. The methoxy and ketone groups at the 3 and 5 positions could confer selectivity over other nAChR subtypes, a critical factor for minimizing off-target effects. Depending on the substitution pattern, these compounds could be developed as antagonists or allosteric modulators.

cluster_0 Potential nAChR Antagonism Derivative 5-Methoxy-1-methyl- piperidin-3-one Derivative nAChR α7 Nicotinic Acetylcholine Receptor Derivative->nAChR Binds to orthosteric or allosteric site ChannelBlock Ion Channel Blockade nAChR->ChannelBlock Induces non-conducting state Signal Inhibition of Ca2+ Influx ChannelBlock->Signal Response Modulation of Neuronal Excitability & Inflammation Signal->Response

Caption: Predicted mechanism of nAChR antagonism.

Serotonergic System Interactions: 5-HT Receptors

The serotonin system is a primary target for treating depression, anxiety, and psychosis. Methoxy- and piperidine-containing structures are well-represented among potent 5-HT receptor ligands.

Evidence from Analogous Compounds:

  • 5-HT2A Receptor: A series of 2,5-dimethoxyphenylpiperidines have been identified as potent and selective 5-HT2A receptor agonists.[2][6] The SAR studies revealed that deletion or relocation of the methoxy groups dramatically reduces agonist potency, highlighting their critical role in receptor binding.[2]

  • 5-HT4 Receptor: Novel benzamide derivatives incorporating a 3-methoxypiperidin moiety have been developed as 5-HT4 receptor agonists with potent prokinetic activity, useful for treating gastrointestinal disorders.[7]

Predicted Profile: The 5-methoxy group on the piperidine ring itself is a unique structural feature compared to the well-studied methoxyphenylpiperidines. This distinction may lead to a novel selectivity profile across the 5-HT receptor family. It is plausible that derivatives could be optimized for activity at 5-HT2A, 5-HT4, or other subtypes like 5-HT1A, which is a known target of methoxy-containing tryptamines like 5-MeO-DMT.[8][9]

cluster_1 Potential 5-HT Receptor Modulation Derivative 5-Methoxy-1-methyl- piperidin-3-one Derivative GPCR 5-HT Receptor (GPCR) (e.g., 5-HT2A, 5-HT4) Derivative->GPCR Acts as agonist or antagonist G_Protein G-Protein Activation (Gq or Gs) GPCR->G_Protein SecondMessenger Second Messenger Cascade (e.g., IP3/DAG or cAMP) G_Protein->SecondMessenger Response Cellular Response (e.g., Neurotransmission, Smooth Muscle Contraction) SecondMessenger->Response

Caption: Predicted G-protein coupled 5-HT receptor modulation.

Key Experimental Workflows for Pharmacological Profiling

To validate the predicted pharmacological profile, a systematic, multi-tiered screening approach is essential. The following protocols represent self-validating systems widely accepted in the field.

Workflow 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the derivatives for a panel of CNS receptors. This is the foundational experiment to identify primary targets.

Methodology: Radioligand Competition Assay This protocol is adapted from methods used to characterize inhibitors of the choline transporter and can be applied to any receptor of interest.[10]

  • Preparation of Receptor Source: Homogenize tissues or cultured cells (e.g., HEK293) known to express the target receptor (e.g., α7 nAChR, 5-HT2A). Isolate the cell membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-α-Bungarotoxin for nAChRs), and a range of concentrations of the test compound (this compound derivative).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

start Start prep Prepare Receptor Source (Cell Membranes) start->prep incubate Incubate: Membranes + Radioligand + Test Compound prep->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: Calculate IC50 -> Ki quantify->analyze end End: Determine Binding Affinity analyze->end start Start culture Culture Cells Expressing Target Receptor start->culture load Load Cells with Calcium-Sensitive Dye (Fluo-4) culture->load add Add Test Compound (via FLIPR) load->add measure Measure Fluorescence Change (Intracellular Ca2+) add->measure analyze Data Analysis: Calculate EC50 or IC50 measure->analyze end End: Determine Functional Potency analyze->end

Caption: Workflow for Calcium Mobilization Functional Assay.

Data Synthesis and Comparative SAR Insights

While awaiting empirical data for the this compound scaffold, we can summarize the quantitative data from related compound classes to provide a benchmark for potency and activity.

Compound ClassTargetActivityPotency RangeReference
2,5-Dimethoxyphenylpiperidines5-HT2A ReceptorAgonistEC₅₀: 5 - 500 nM[2]
3-Methoxy-4-(piperidin-4-yl)oxy BenzamidesCholine Transporter (CHT)InhibitorIC₅₀: 20 - 1000 nM[10]
1-Methylpiperidinium Iodidesα7 nAChRAntagonistIC₅₀: ~10 µM[5]
N-((piperidin-4-yl)methyl) Benzamides5-HT4 ReceptorAgonistKᵢ: 1 - 50 nM[7]
5-PhenylmethylenehydantoinsVoltage-gated Na+ channelsAnticonvulsantED₅₀: 48 - 73 mg/kg[11]

Key Structure-Activity Relationship (SAR) Insights:

  • Role of Methoxy Groups: For 5-HT2A agonists, the presence and position of methoxy groups on an associated phenyl ring are critical for high potency. [2]Its placement directly on the piperidine ring at position 5 is a novel modification that warrants investigation.

  • Role of the Nitrogen: For nAChR antagonists, a quaternized (permanently charged) nitrogen enhances potency, but a tertiary amine that can be protonated is also effective. [5]The N-methyl group is a common feature in many CNS-active piperidines.

  • Substituents on Piperidine Ring: The addition of larger functional groups, such as the benzamide moiety in 5-HT4 agonists, dictates the primary target and pharmacology. [7]This suggests the this compound core could serve as a versatile starting point for library synthesis.

Future Directions and Conclusion

The this compound scaffold stands as a promising, yet uncharacterized, platform for the development of novel CNS therapeutics. This guide, by synthesizing data from analogous structures, establishes a strong hypothesis-driven basis for its pharmacological exploration.

The predicted profile suggests primary therapeutic potential in:

  • Cognitive and Neuroinflammatory Disorders: via modulation of α7 nicotinic acetylcholine receptors.

  • Psychiatric Disorders (Depression, Psychosis): via interaction with serotonin 5-HT2A receptors.

  • Gastrointestinal Motility Disorders: via agonism at serotonin 5-HT4 receptors.

Immediate next steps should involve:

  • Chemical Synthesis: Development of a robust synthetic route to produce a focused library of derivatives, varying substituents on the piperidine ring.

  • Broad Pharmacological Screening: Profiling the library against a comprehensive panel of CNS receptors and transporters to identify primary targets and assess selectivity.

  • In-depth SAR Studies: Following initial hits, systematic modification of the scaffold to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

By pursuing this logical, evidence-based approach, researchers can efficiently unlock the therapeutic potential of this novel chemical class.

References

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The Piperidin-3-one Motif: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[1] Within this important class of compounds, the piperidin-3-one core has emerged as a particularly versatile and valuable building block. Its inherent reactivity and stereochemical features provide a unique platform for the synthesis of diverse and complex molecular architectures. This technical guide offers a comprehensive exploration of the medicinal chemistry applications of piperidin-3-ones, delving into their synthesis, derivatization, and therapeutic potential across a range of disease areas, including neurodegenerative disorders and oncology. By synthesizing current research and providing practical insights, this guide aims to empower researchers to fully leverage the potential of the piperidin-3-one scaffold in the design and development of next-generation therapeutics.

The Strategic Advantage of the Piperidin-3-one Core

The piperidin-3-one scaffold offers medicinal chemists a powerful combination of structural rigidity and synthetic flexibility. Unlike its more common 4-piperidone counterpart, the 3-oxo functionality breaks the molecule's symmetry, introducing a chiral center upon reduction and providing distinct electronic properties to the adjacent positions. This unique arrangement allows for the creation of a diverse array of stereochemically defined and highly functionalized molecules.

The ketone at the 3-position serves as a versatile chemical handle for a wide range of transformations, including:

  • Reductive amination: To introduce diverse substituents at the 3-position, creating chiral amines.

  • Wittig and related olefination reactions: For the introduction of exocyclic double bonds, which can be further functionalized.

  • Enolate chemistry: Allowing for alkylation and arylation at the C2 and C4 positions.

  • Condensation reactions: To form fused heterocyclic systems.

This synthetic tractability makes the piperidin-3-one a key intermediate in the construction of complex bioactive heterocycles, such as pyrimidinones and quinuclidinones.[2]

Synthetic Strategies for Accessing the Piperidin-3-one Core

The construction of the piperidin-3-one ring system is a critical first step in harnessing its potential. Several synthetic strategies have been developed, each with its own advantages and limitations.

Dieckmann Condensation and Related Cyclizations

A traditional approach to 3-piperidones involves intramolecular Claisen or Dieckmann condensations of acyclic precursors.[1] However, these methods can be hampered by low to moderate yields and the need for protecting groups.[2]

Modern Synthetic Approaches: Morita-Baylis-Hillman and Ring-Closing Metathesis

More contemporary methods offer improved efficiency and broader substrate scope. A notable example is a novel seven-step synthesis of 1-aryl-3-piperidones starting from 3,5-dichloroaniline. This route, which avoids the use of protecting groups, utilizes a key Morita-Baylis-Hillman reaction followed by ring-closing metathesis to construct the piperidin-3-one core in a respectable overall yield.[1]

Experimental Protocol: Synthesis of 1-Aryl-3-Piperidone-4-Carboxylates [1]

This protocol outlines a key transformation in the synthesis of a 1-aryl-3-piperidone derivative, a potential therapeutic for amyotrophic lateral sclerosis (ALS).

Step 1: Morita-Baylis-Hillman Reaction

  • To a solution of the starting aniline and an appropriate acrylate in a suitable solvent, add a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Stir the reaction at room temperature for a specified period, monitoring by TLC.

  • Upon completion, quench the reaction and extract the product. Purify by column chromatography.

Step 2: Ring-Closing Metathesis

  • Dissolve the product from Step 1 in an appropriate solvent (e.g., dichloromethane).

  • Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

  • Reflux the reaction mixture, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography to yield the cyclic piperidin-3-one derivative.

G cluster_synthesis Synthetic Workflow for 1-Aryl-3-Piperidones Aniline Aniline Acrylate Acrylate MBH_Product Morita-Baylis-Hillman Adduct RCM_Product Piperidin-3-one Core

Therapeutic Applications of Piperidin-3-one Derivatives

The unique structural features of the piperidin-3-one scaffold have led to its exploration in a variety of therapeutic areas.

Neurodegenerative Diseases: A Focus on Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.

Piperidinone derivatives have shown promise as cholinesterase inhibitors. In a study of α,β-unsaturated carbonyl-based piperidinone derivatives, several compounds exhibited significant inhibitory activity against both AChE and BuChE.

Table 1: Cholinesterase Inhibitory Activity of Piperidinone Derivatives

Compound IDR GroupAChE IC50 (µM)BuChE IC50 (µM)
1d 4-NO212.55> 50
1g 4-Cl18.0417.28
Rivastigmine (Standard)10.87-

Notably, compound 1d , bearing a nitro substituent, demonstrated the highest potency against AChE, with an IC50 value comparable to the standard drug rivastigmine. Compound 1g , with a chlorine substituent, emerged as a dual inhibitor of both enzymes. These findings suggest that the electronic properties of the substituents on the benzylidene rings play a crucial role in modulating the inhibitory activity.

G cluster_cholinergic Cholinergic Synapse and Inhibitor Action ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Postsynaptic Receptor AChE AChE Piperidinone_Inhibitor Piperidin-3-one Derivative

Oncology: Targeting Cancer Cell Proliferation

The piperidine scaffold is a common feature in many anticancer agents.[3][4] Derivatives of piperidin-4-ones have demonstrated cytotoxic effects in various cancer cell lines, including myeloma, leukemia, and lymphoma.[3] The proposed mechanisms of action often involve the inhibition of key signaling pathways, such as the JAK/STAT pathway, which is crucial for the proliferation and survival of cancer cells.[3]

While specific studies on the anticancer activity of piperidin-3-one derivatives are less prevalent, the established anticancer potential of the broader piperidinone class suggests that this is a promising area for future research. The synthetic versatility of the 3-oxo group allows for the introduction of a wide range of substituents that can be tailored to interact with specific cancer targets.

Other Therapeutic Areas

The applications of piperidin-3-one derivatives extend beyond neurodegenerative diseases and cancer. The piperidine ring is found in drugs with a wide range of pharmacological activities, including antiviral, anti-inflammatory, and analgesic properties.[5] The ability to readily functionalize the piperidin-3-one core makes it an attractive starting point for the development of novel therapeutics in these and other areas.

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of piperidin-3-one derivatives is highly dependent on the nature and position of the substituents on the piperidine ring and any appended functionalities. As seen in the case of cholinesterase inhibitors, the electronic properties of substituents can have a profound impact on potency.

When designing new piperidin-3-one-based drug candidates, it is crucial to consider the following:

  • Stereochemistry: The reduction of the ketone at the 3-position creates a chiral center. The stereochemistry at this position can significantly influence the binding affinity and selectivity of the molecule for its biological target.

  • N-Substitution: The substituent on the piperidine nitrogen plays a critical role in modulating the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability. It can also be designed to interact with specific residues in the target's binding pocket.

  • Substituents on the Ring: Modifications at the C2, C4, and C5 positions can be used to fine-tune the molecule's shape, polarity, and hydrogen bonding capabilities, thereby optimizing its interaction with the target protein.

Future Perspectives and Conclusion

The piperidin-3-one scaffold represents a privileged and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its synthetic accessibility and the diverse range of chemical transformations it can undergo make it an ideal starting point for the creation of compound libraries for high-throughput screening.

Future research in this area should focus on:

  • Exploration of Novel Therapeutic Targets: Screening piperidin-3-one-based libraries against a wider range of biological targets to identify new therapeutic opportunities.

  • Development of Stereoselective Syntheses: Creating efficient and scalable methods for the synthesis of enantiomerically pure piperidin-3-ol derivatives to enable detailed investigation of stereochemical effects on biological activity.

  • Integration of Computational and Experimental Approaches: Using computational modeling and docking studies to guide the rational design of new piperidin-3-one derivatives with improved potency and selectivity.

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  • Dokumen.pub. (n.d.). Bioactive Three-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. Available at: [Link]

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Initial Bioactivity Screening of 5-Methoxy-1-methylpiperidin-3-one: A Strategic Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] This guide presents a strategic framework for the initial bioactivity screening of a novel derivative, 5-Methoxy-1-methylpiperidin-3-one. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and instead provide a logical, causality-driven narrative for researchers, scientists, and drug development professionals. We will explore the rationale behind assay selection, the importance of a tiered screening cascade, and the interpretation of preliminary data to make informed decisions. This document is designed to be a self-validating system, where each experimental step incorporates the necessary controls to ensure data integrity and trustworthiness.

Compound Profile and Rationale for Screening

The Piperidin-3-one Scaffold: A Privileged Structure

This compound belongs to the piperidine class of heterocyclic compounds, which are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1] The piperidin-3-one core, specifically, is a key building block in the synthesis of complex organic molecules and is found in intermediates for various pharmaceuticals, including analgesics and antipsychotics.[2]

The structural features of our target molecule—a tertiary amine (1-methyl), a ketone (3-one), and a methoxy group (5-methoxy)—suggest several potential avenues for biological activity. The piperidine ring is a common feature in compounds targeting the Central Nervous System (CNS), as its three-dimensional structure is well-suited for interacting with CNS receptors.[3][4][5] Furthermore, various piperidinone derivatives have been documented to exhibit activities such as cholinesterase inhibition, which is relevant for Alzheimer's disease, as well as antimicrobial and antifungal properties.[6][7]

Hypothesis Generation: Potential Biological Targets

Based on its structural alerts and the known pharmacology of analogous compounds, we can formulate several primary hypotheses for the bioactivity of this compound:

  • CNS Receptor Modulation: The scaffold's similarity to known CNS-active molecules suggests potential interactions with receptors like sigma receptors, which are implicated in various neurological disorders.[8][9]

  • Enzyme Inhibition: The piperidine core is present in inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • General Cellular Effects: As with any novel chemical entity, it is crucial to assess its fundamental impact on cell health, including potential cytotoxicity or effects on cell proliferation.[10][11]

This initial analysis justifies a multi-tiered screening approach, beginning with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven assays.

Designing the Initial Screening Cascade

A tiered or cascaded approach to screening is the most resource-efficient and logical method for evaluating a novel compound. It allows for early "fail-fast" decisions on compounds with undesirable properties (e.g., high toxicity) before committing to more complex and expensive assays.

The proposed cascade prioritizes the assessment of general cytotoxicity, followed by hypothesis-driven assays targeting enzymes and receptors suggested by the compound's structure.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Decision & Next Steps Compound Compound Acquisition This compound QC Quality Control (Purity, Identity via NMR/MS) Compound->QC Cytotoxicity General Cytotoxicity Screening (e.g., LDH Release Assay) QC->Cytotoxicity Assess baseline toxicity Viability Cell Viability/Proliferation (e.g., MTT / XTT Assay) QC->Viability Assess metabolic effects Data Data Analysis (IC50 / EC50 Determination) Cytotoxicity->Data If non-toxic at reasonable conc. Viability->Data If non-toxic at reasonable conc. Enzyme Enzyme Inhibition Assay (e.g., Cholinesterase) Enzyme->Data Receptor Receptor Binding Assay (e.g., Sigma Receptor) Receptor->Data Data->Enzyme Proceed if viable Data->Receptor Proceed if viable Decision Go / No-Go Decision Data->Decision H2L Hit-to-Lead Optimization Decision->H2L 'Go' - Promising Activity NoGo Terminate Project Decision->NoGo 'No-Go' - Inactive or Toxic Enzyme_Inhibition_Assay cluster_assay Assay Principle cluster_result Expected Outcome Enzyme Enzyme (AChE) Active Site Substrate Substrate (ATCI) Thiocholine Product Enzyme->Substrate Binds & Converts Result_NoInhibitor No Inhibitor: Strong Yellow Color Reporter Reporter (DTNB) Yellow Product Substrate->Reporter Reacts with Inhibitor Inhibitor 5-Methoxy-1-methyl... Inhibitor->Enzyme Binds & Blocks Result_WithInhibitor With Inhibitor: Reduced/No Color

Caption: Principle of the colorimetric cholinesterase inhibition assay.

This protocol is a widely used method for measuring AChE activity and its inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Enzyme Solution: Prepare a solution of AChE from electric eel in the assay buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATCI).

    • Reporter Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).

    • Test Compound: Prepare serial dilutions of this compound as described in Protocol 3.1.1.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of Test Compound dilution (or buffer for control)

      • 20 µL of DTNB solution

    • Positive Control: A known AChE inhibitor (e.g., Donepezil).

  • Pre-incubation: Add 10 µL of the AChE enzyme solution to each well. Mix and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme. [12]4. Reaction Initiation: Add 10 µL of the ATCI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of reaction is determined from the initial linear portion of the progress curve. [12][13]6. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Data Analysis, Interpretation, and Next Steps

Quantitative Data Summary

All dose-response data should be analyzed using non-linear regression to determine key parameters like IC₅₀ (for inhibition assays) or EC₅₀ (for activation assays). The results should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Bioactivity Screening Summary for this compound

Assay Type Target/Cell Line Parameter Result Notes
Cell Viability HEK293 IC₅₀ > 100 µM No significant impact on viability at tested concentrations.
Cytotoxicity HEK293 IC₅₀ > 100 µM No significant cytotoxicity observed.
Enzyme Inhibition Acetylcholinesterase IC₅₀ 12.5 µM Moderate inhibitory activity detected.

| Receptor Binding | Sigma-1 Receptor | Kᵢ | 5.2 µM | Moderate binding affinity observed. |

Interpretation and Decision-Making

The hypothetical results in Table 1 would lead to the following interpretation:

  • The compound is not a promiscuous cytotoxic agent, which is a positive sign for a potential therapeutic agent. [10]This fulfills the first "gate" in our screening cascade.

  • The compound demonstrates moderate, micromolar activity in two distinct, hypothesis-driven assays: cholinesterase inhibition and sigma receptor binding.

This profile suggests that this compound is a viable "hit" compound. The decision would be "Go" , advancing the molecule to the next stage.

Next Steps would include:

  • Selectivity Profiling: Test the compound against related targets (e.g., BuChE, other CNS receptors) to determine its selectivity.

  • Mechanism of Action Studies: For the enzyme inhibition, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. [12][14]3. Hit-to-Lead Chemistry: Initiate a medicinal chemistry program to synthesize analogs of the hit compound to improve potency and selectivity, establishing a Structure-Activity Relationship (SAR).

References

  • Nelson, A., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery.
  • Scott, J. S., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Scott, J. S., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.
  • Scott, J. S., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. PubMed.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Nelson, A., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar.
  • O'Brien, P. J. (2006). In vitro cytotoxicity assessment. PubMed.
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
  • Niles, A. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
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  • R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents. R&D Systems.
  • Wikipedia. (n.d.). MTT assay. Wikipedia.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. BenchChem.
  • Schurer, S. C., et al. (2011). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Tipton, K. F., & Davey, G. P. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • China Piperidin-3-one Hydrochloride CAS 61644-00-6 Manufacturers Suppliers Factory. (n.d.). Piperidin-3-one hydrochloride.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. BenchChem.
  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay.
  • Parlar, A., & Anlas, O. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Singh, A., et al. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • T Z, et al. (2021).
  • Kummari, D. A., et al. (2013). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC.

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Foreword: Unveiling the Synthetic Potential of a Versatile Piperidinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 5-Methoxy-1-methylpiperidin-3-one

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the piperidine ring system remains a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in a vast array of biologically active molecules. Within this class, functionalized piperidinones serve as powerful intermediates, offering multiple handles for chemical elaboration. This guide focuses on a particularly intriguing, albeit underexplored, building block: This compound .

The strategic placement of a ketone, a methoxy group, and a tertiary amine within a six-membered ring endows this molecule with a unique and versatile reactivity profile. This document provides an in-depth exploration of this profile, moving beyond a simple recitation of reactions to explain the underlying principles and strategic considerations essential for its effective use in complex molecule synthesis. We will delve into its plausible synthesis, dissect the reactivity of its core functional groups, and provide field-tested protocols to empower researchers in their synthetic endeavors.

Molecular Architecture and Physicochemical Properties

This compound is a chiral β-amino ketone derivative. The molecule's reactivity is primarily dictated by the interplay between the electrophilic ketone at the C3 position and the nucleophilic, basic tertiary amine. The methoxy group at C5 introduces an additional point of potential modification and influences the stereoelectronic environment of the ring.

Table 1: Predicted Physicochemical Properties

PropertyValueNotes
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Boiling Point ~190-210 °CEstimated based on similar piperidinone structures.
pKa (Conjugate Acid) ~8.5 - 9.5Typical for N-methylpiperidines; the ketone's electron-withdrawing effect may slightly lower this value.
Appearance Likely a colorless to pale yellow oilBased on common analogs.

Plausible Synthetic Routes: Constructing the Core Scaffold

While dedicated literature on the synthesis of this compound is sparse, its construction can be logically approached from readily available starting materials using established synthetic methodologies. A robust strategy would involve the cyclization of an acyclic precursor followed by functional group manipulation.

A proposed and logical pathway initiates from a Michael addition to an acrylate, followed by Dieckmann condensation to form the piperidinone ring.

A Methyl Acrylate + Methylamine B Methyl 3-(methylamino)propanoate A->B Michael Addition C Methyl 3-((3-methoxy-3-oxopropyl)(methyl)amino)propanoate (Acyclic Diester Precursor) B->C Acylation with Methyl 3-chloro-3-oxopropanoate D 4-Methoxy-1-methylpiperidin-2-one C->D Dieckmann Condensation (NaH or NaOEt) E This compound D->E Ketone Isomerization & Functional Group Interconversion

Caption: Proposed synthetic workflow for this compound.

Rationale Behind the Synthetic Strategy:
  • Michael Addition: The initial conjugate addition of methylamine to methyl acrylate is a highly efficient and well-documented method for creating the β-amino ester backbone.

  • Dieckmann Condensation: This intramolecular Claisen condensation is a classic and reliable method for forming five- and six-membered rings. The use of a strong base like sodium hydride or sodium ethoxide facilitates the formation of the enolate and subsequent cyclization to yield the β-keto ester. Subsequent hydrolysis, decarboxylation, and re-functionalization would lead to the target structure. This multi-step process highlights the importance of strategic functional group placement for efficient ring formation.

Core Reactivity: A Chemist's Guide to Strategic Manipulation

The synthetic utility of this compound stems from the predictable and selective reactivity of its ketone functionality.

Reduction of the Carbonyl: Accessing Piperidinol Scaffolds

The transformation of the C3-ketone to a hydroxyl group is a fundamental step, yielding 5-Methoxy-1-methylpiperidin-3-ol, a valuable building block for ether and ester linkages. The choice of reducing agent is critical as it dictates the stereochemical outcome and operational complexity.

Table 2: Comparison of Reducing Agents for Ketone Reduction

ReagentSolventKey Characteristics & Causality
Sodium Borohydride (NaBH₄) Methanol, EthanolWorkhorse Reagent: Safe and easy to handle. Delivers a hydride to the carbonyl, typically from the less sterically hindered face, leading to a mixture of diastereomers. The choice for routine, scalable reductions where stereocontrol is not paramount.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherHighly Reactive: More powerful than NaBH₄ but requires anhydrous conditions and careful handling. Its high reactivity makes it suitable for reducing more hindered ketones but offers little stereoselectivity in this context without chiral auxiliaries.
L-Selectride® / K-Selectride® THFStereoselective Choice: These bulky hydride reagents (lithium or potassium tri-sec-butylborohydride) approach the ketone from the least hindered face, often providing high diastereoselectivity. The choice when a specific stereoisomer of the resulting alcohol is desired.
Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to moderate the reaction rate and minimize side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. The excess reagent ensures complete conversion. Causality: Portion-wise addition prevents an uncontrolled exotherm.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone, followed by water.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol, then extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify via column chromatography on silica gel.

start 5-Methoxy-1-methyl- piperidin-3-one in MeOH reagent Add NaBH₄ at 0 °C start->reagent 1.0 eq product 5-Methoxy-1-methyl- piperidin-3-ol reagent->product 1.5 eq, 3h A Piperidinone + R-NH₂ B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C Dehydration (Catalyzed by AcOH) D 3-Amino-5-methoxy- 1-methylpiperidine C->D Hydride Reduction (STAB)

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 5-Methoxy-1-methylpiperidin-3-one, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of dedicated public-domain methods for this specific compound, this guide synthesizes first-principle analytical strategies with established protocols for structurally analogous compounds. We present detailed, field-proven protocols for separation, quantification, structural elucidation, and stability assessment. The methodologies are designed to be robust, reproducible, and compliant with the stringent requirements of regulatory bodies, making them suitable for researchers, quality control analysts, and drug development professionals.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a ketone, a tertiary amine, and a methoxy ether functional group. Its precise and accurate analysis is paramount for ensuring purity, stability, and consistency in research and manufacturing settings. The analytical challenge lies in the molecule's potential for multiple degradation pathways and the need to resolve it from structurally similar impurities.

This guide is structured to provide a logical workflow, from initial characterization to the development of a fully validated, stability-indicating method. We will cover:

  • Chromatographic Techniques: For separation and quantification (HPLC and GC-MS).

  • Spectroscopic Techniques: For unequivocal structural confirmation (NMR, MS, IR).

  • Forced Degradation & Stability-Indicating Method Development: To ensure the analytical method can distinguish the active compound from its degradation products.

The causality behind each experimental choice is explained, providing the user with the foundational knowledge to adapt or troubleshoot these methods as needed.

Physicochemical Properties: The Foundation of Method Development

Understanding the physicochemical properties of this compound is the critical first step in designing effective analytical methods. While extensive experimental data is not widely published, we can infer key parameters from its structure and data on related compounds.

PropertyEstimated Value / InformationRationale & Impact on Method Development
Molecular Formula C₇H₁₃NO₂Defines the exact mass for mass spectrometry.
Molecular Weight 143.19 g/mol Used for concentration calculations.
pKa (Tertiary Amine) ~8.5 - 9.5 (Estimated)The basic nature of the piperidine nitrogen dictates the need for pH control in RP-HPLC to ensure consistent retention and peak shape. A mobile phase pH of at least 2 units below the pKa is recommended to ensure the amine is fully protonated.
UV Absorbance Weak chromophore (n→π* transition of ketone)The isolated ketone carbonyl group suggests weak UV absorbance, likely in the 200-220 nm range. Detection at lower wavelengths will be necessary for HPLC, requiring high-purity mobile phase solvents.
Volatility Moderately VolatileThe compound should be amenable to Gas Chromatography (GC) analysis, likely without derivatization, making GC-MS a viable option for identification and impurity profiling.
Solubility Soluble in water and polar organic solvents (Methanol, Acetonitrile)This property simplifies sample and standard preparation for HPLC analysis.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reverse-phase HPLC (RP-HPLC) method is the gold standard for quantifying the compound in the presence of impurities. The method's success hinges on controlling the ionization state of the tertiary amine to achieve symmetrical peaks.

Causality of Method Design:

  • Column: A C18 column is chosen for its versatility and hydrophobic retention of the molecule's alkyl backbone.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is essential. By maintaining a pH between 2.5 and 3.5, we ensure the piperidine nitrogen is consistently protonated (R₃NH⁺), preventing peak tailing that occurs from mixed-mode interactions with residual silanols on the silica support.

  • Detector: A UV/Vis or Photodiode Array (PDA) detector is used. Detection is set at a low wavelength (e.g., 210 nm) to maximize sensitivity for the weak ketone chromophore. A PDA detector is highly recommended as it provides spectral data to assess peak purity.[1]

Protocol 1: RP-HPLC Purity and Assay Determination

  • Instrumentation:

    • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the Diluent.

  • Analysis:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution(s).

    • Calculate the purity or assay by comparing the peak area of the analyte in the sample to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for confirming the identity of this compound and for identifying volatile or semi-volatile impurities.[2][3]

Causality of Method Design:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent resolution for a wide range of compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is standard and creates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. The resulting mass spectrum serves as a chemical "fingerprint."

Protocol 2: GC-MS Identity Confirmation

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

  • Chromatographic and Spectrometric Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 400 m/z.

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent like Methanol or Dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Compare the resulting mass spectrum with a reference spectrum or analyze the fragmentation pattern. Expected fragments include the molecular ion (M⁺) at m/z 143, and fragments corresponding to the loss of a methyl group (m/z 128), a methoxy group (m/z 112), and cleavage of the piperidine ring.

Spectroscopic Methods for Structural Elucidation

While chromatography separates, spectroscopy identifies. A combination of techniques is required for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for confirming the chemical structure of this compound.[4][5]

  • ¹H NMR: Will show the number of different types of protons and their connectivity. Key expected signals include a singlet for the N-methyl group (~2.3-2.5 ppm), a singlet for the O-methyl group (~3.3 ppm), and a series of multiplets for the piperidine ring protons.

  • ¹³C NMR: Will show the number of different types of carbon atoms. Key expected signals include a peak for the ketone carbonyl (~205-210 ppm), the methoxy-bearing carbon (~70-80 ppm), the N-methyl carbon (~40-45 ppm), and other ring carbons.

  • 2D NMR (COSY, HSQC): Can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Coupled with either LC or direct infusion, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Electrospray Ionization (ESI): In positive ion mode, ESI is ideal for this molecule due to the basic nitrogen. It will readily form a protonated molecule [M+H]⁺ at m/z 144.1125. HRMS can confirm this mass to within a few parts per million (ppm), validating the elemental formula C₇H₁₄NO₂⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to verify the presence of key functional groups.

  • Expected Absorption Bands:

    • ~1720 cm⁻¹: Strong C=O stretch from the ketone.

    • ~1100 cm⁻¹: C-O stretch from the methoxy ether group.

    • ~2950-2800 cm⁻¹: C-H stretching from the alkyl groups.

Development of a Stability-Indicating Method

A critical requirement in pharmaceutical development is an analytical method that can separate the drug substance from its degradation products, proving the method is "stability-indicating."[1][6] This is achieved through forced degradation studies.

Workflow for Forced Degradation

The workflow involves subjecting the compound to harsh conditions to intentionally generate degradation products and then analyzing the stressed samples using the developed HPLC method.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation cluster_outcome Method Validation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze Stressed Samples using HPLC-PDA Method A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (ICH Q1B light exposure) E->F G Evaluate Peak Purity (PDA Detector) F->G H Assess Mass Balance G->H I Method is Stability-Indicating (All degradants resolved) H->I Success J Method is NOT Stability-Indicating (Co-elution observed) H->J Failure K Modify HPLC Method (Gradient, pH, Column) J->K Re-evaluate K->F Re-evaluate Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Resolution between analyte and closest eluting peak > 2.0. Peak purity index > 0.999.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of the test results to the true value (assessed by recovery of spiked samples).Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).System suitability parameters remain within limits; results are not significantly impacted.

References

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  • 5-(3-methoxyphenyl)-5-methyl-2-piperidinone, ChemSynthesis. [Link]

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  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076), Human Metabolome Database. [Link]

  • Stability indicating study by using different analytical techniques, International Journal for Scientific Research & Development. [Link]

  • 5-methoxy-3-methyl-1H-indole, PubChem, National Center for Biotechnology Information. [Link]

  • 5-Methoxy-1-phenylpiperidin-3-ol, PubChem, National Center for Biotechnology Information. [Link]

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  • 1-[4-[(5-methoxy-3-pyridinyl)oxy]-5-[(3S)-1-methylpiperidin-3-yl]-2-pyridinyl]-3-methylurea, PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one, Indian Journal of Chemistry. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy, DEA.gov. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation, PubMed Central, National Institutes of Health. [Link]

  • 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide, PubChem, National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Purification of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of 5-Methoxy-1-methylpiperidin-3-one, a heterocyclic ketone of significant interest in pharmaceutical development. Addressing the critical need for high-purity material in research and drug discovery, this document provides in-depth protocols for both chromatographic and recrystallization techniques. The narrative emphasizes the rationale behind experimental design, potential challenges, and strategies for optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for piperidinone-based compounds.

Introduction: The Importance of Purity for this compound

This compound is a substituted piperidine derivative, a structural motif prevalent in a vast array of natural alkaloids and pharmacologically active compounds. The piperidine ring is a cornerstone in the design of therapeutics targeting the central nervous system, among other applications.[1] The purity of such intermediates is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and complicate the interpretation of research data.

This guide provides a systematic approach to the purification of this compound, focusing on the removal of common impurities arising from its synthesis.

Understanding Potential Impurities: A Synthesis-Forward Approach

A logical purification strategy begins with an understanding of the potential impurities. While a specific synthesis for this compound is not detailed here, common synthetic routes to 3-piperidones, such as the Dieckmann condensation of a diester, provide insight into likely contaminants.[2]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding acyclic amino-diester.

  • By-products of Incomplete Cyclization: Linear mono-esters or other partially reacted intermediates.

  • Products of Side Reactions: Intermolecular condensation products or decomposition products.

  • Reagents and Catalysts: Residual base (e.g., sodium ethoxide) or acid used in the workup.

  • Solvents: Residual solvents from the reaction or extraction steps.[3]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

Purification Strategy I: High-Performance Flash Column Chromatography

Flash column chromatography is a primary and highly effective method for the purification of moderately polar compounds like this compound. The separation is based on the differential partitioning of the compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.[4]

Rationale for Method Selection

The presence of a ketone and a tertiary amine in this compound imparts a moderate polarity to the molecule. This polarity allows for good interaction with a polar stationary phase like silica gel, enabling separation from less polar by-products and more polar impurities by carefully selecting the mobile phase.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional, for basic impurities)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of a non-polar solvent and a polar solvent.[5]

    • Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. This ensures good separation and a reasonable elution time from the column.[4]

    Trial Solvent System (v/v) Observations
    70:30 Hexane:Ethyl AcetateCompound may have a high Rf, indicating it is too non-polar for this system.
    50:50 Hexane:Ethyl AcetateA good starting point for achieving the target Rf.
    95:5 DCM:MeOHSuitable for more polar compounds.[5]
    98:2:0.1 DCM:MeOH:TEAThe addition of a small amount of triethylamine can help to reduce tailing of basic compounds on the silica gel.
  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Purification Strategy II: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[2]

Rationale for Method Selection

If this compound is a solid at room temperature and the impurities have different solubility profiles, recrystallization can be a highly efficient and scalable purification method. It is particularly effective at removing small amounts of impurities from a relatively pure compound.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water)

  • Erlenmeyer flasks, hot plate, ice bath, Buchner funnel, and filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery.

    • If the compound is insoluble even at the solvent's boiling point, it is a poor solvent for recrystallization.

    • A two-solvent system can also be employed. In this case, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy.

    Solvent/System Solubility Characteristics Potential for Recrystallization
    EthanolMany piperidinone derivatives are soluble in hot ethanol and less soluble when cold.[2]High
    Ethyl Acetate/HexaneA common two-solvent system for compounds of moderate polarity.High
    Methanol/WaterSuitable for polar compounds that are soluble in methanol but not in water.Medium
    AcetoneKetones are often soluble in acetone.[6]May be too soluble, but worth testing.
  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a two-solvent pair) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a two-solvent system, add the "anti-solvent" dropwise to the hot solution until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Logical Relationship Diagram

G cluster_start Starting Point cluster_process Process cluster_end Outcome Crude Crude Solid (Compound + Impurities) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization of Pure Compound Cool->Crystallize Solution Impurities Remain in Solution Cool->Solution Crystals Pure Crystals Crystallize->Crystals

Caption: The principle of purification by recrystallization.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The purification of this compound can be effectively achieved through either flash column chromatography or recrystallization. The choice of method will depend on the nature and quantity of the impurities present, as well as the physical state of the crude product. A systematic approach, beginning with an analysis of the crude material and followed by careful optimization of the chosen purification technique, will yield a product of high purity suitable for downstream applications in research and drug development.

References

  • Piperidine Synthesis. (2025). DTIC.
  • Common side reactions and byproducts in 2-Piperidinol synthesis. (n.d.). Benchchem.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Column chromatography. (n.d.). Columbia University.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • A novel synthesis of 1-aryl-3-piperidone deriv
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A.
  • Piperidinone. (n.d.). In Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Preparation of Piperidines, Part 3: Substituted
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d] imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. (2022). Digital CSIC.
  • Improved Synthesis of N-Methylcadaverine. (n.d.). MDPI.
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. (2020).
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
  • 4-Piperidone synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkalids. (2024). PMC.
  • 5-Methoxy-1-phenylpiperidin-3-ol | C12H17NO2 | CID 153780905. (n.d.). PubChem.
  • -Synthetic route for 4-methoxyphencyclidine. | Download Scientific Diagram. (n.d.).

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Application Notes and Protocols for the In Vitro Pharmacological Characterization of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1-methylpiperidin-3-one is a novel synthetic small molecule with a piperidinone core, a scaffold known to be present in a variety of biologically active compounds.[1][2] The specific biological targets and pharmacological effects of this particular derivative are, as of now, largely uncharacterized. This document, intended for researchers in drug discovery and pharmacology, provides a comprehensive guide to the initial in vitro characterization of this compound.

Given the absence of a known target, a logical first step is to employ a target-agnostic screening approach. This involves testing the compound against a panel of assays representing major drug target classes. This application note will detail the principles and provide step-by-step protocols for a primary screen focusing on G-protein coupled receptors (GPCRs), a large and highly druggable family of transmembrane proteins.[3][4][5] Subsequent sections, to be developed, will cover kinase, ion channel, cytotoxicity, and metabolic stability assays.

The protocols herein are designed to be robust, reproducible, and self-validating, incorporating industry-standard technologies and control compounds to ensure data integrity.

Part 1: G-Protein Coupled Receptor (GPCR) Activity Profiling

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses.[3] They are classified based on the G-protein alpha subunit they couple with (e.g., Gq, Gs, Gi). This initial screening will focus on the Gq pathway, which, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentration.[3][6][7]

Two primary assays are presented to assess the effect of this compound on Gq-coupled GPCRs: a Calcium Mobilization Assay and an IP-One Assay. The calcium assay is a direct measure of a key signaling event, while the IP-One assay quantifies a stable downstream metabolite, offering a more robust endpoint for some receptor systems.[2][8]

Assay 1: Fluorometric Calcium Mobilization Assay

This assay provides a real-time measurement of intracellular calcium flux following receptor activation.[7][9][10] It utilizes a cell-permeable fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to calcium. An increase in fluorescence intensity directly correlates with the release of calcium from intracellular stores, indicating potential activation of a Gq-coupled pathway.[9][11]

Principle of the Assay:

Cells expressing a Gq-coupled GPCR are pre-loaded with Fluo-4 AM. Inside the cell, esterases cleave the AM group, trapping the now calcium-sensitive Fluo-4 dye.[11] When the GPCR is activated by an agonist, it triggers the Gq pathway, leading to the release of calcium from the endoplasmic reticulum.[6][7] The binding of calcium to Fluo-4 results in a significant increase in its fluorescence emission, which can be measured in real-time using a fluorescence plate reader.[7][11]

Experimental Workflow: Calcium Mobilization Assay

G_AssayWorkflow_Calcium cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cells expressing a Gq-coupled GPCR in a 96-well plate p2 Incubate overnight p1->p2 l1 Prepare Fluo-4 AM dye-loading solution p2->l1 l2 Add solution to cells l1->l2 l3 Incubate for 1 hour at 37°C, then 30 min at RT l2->l3 a1 Prepare compound plate with This compound and controls (agonist, antagonist) l3->a1 a2 Place cell and compound plates into fluorescence plate reader (e.g., FlexStation) a1->a2 a3 Initiate kinetic read (Ex/Em = 490/525 nm) a2->a3 a4 Add compounds to cells and measure fluorescence change a3->a4 d1 Calculate response over baseline a4->d1 d2 Plot dose-response curves d1->d2 d3 Determine EC50/IC50 values d2->d3

Caption: Workflow for the fluorometric calcium mobilization assay.

Protocol: Calcium Mobilization using Fluo-4

Materials:

  • HEK293 cells (or other suitable host cell line) stably expressing a Gq-coupled GPCR of interest.

  • Fluo-4 No Wash Calcium Assay Kit (e.g., Sigma-Aldrich MAK552, Abcam ab228555).[11][12]

  • This compound, dissolved in DMSO.

  • Known agonist and antagonist for the target receptor (positive controls).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., Molecular Devices FlexStation).[13]

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells in a black, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of growth medium.[11][12]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[11][12] Typically, this involves diluting the dye stock in an assay buffer containing an organic anion transporter inhibitor like probenecid (if needed) to prevent dye leakage.[9]

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare solutions of the known agonist (for EC₅₀ determination) and antagonist (for IC₅₀ determination) in the same manner. Include a vehicle control (e.g., 0.1% DMSO in buffer).

  • Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11]

    • Program the instrument to perform a kinetic read: establish a stable baseline fluorescence for 15-20 seconds, then automatically inject the compound solutions, and continue reading for an additional 90-120 seconds.

    • For antagonist testing, pre-incubate the cells with the test compound for 15-30 minutes before adding the agonist at its EC₈₀ concentration.

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • For agonist activity, plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

  • For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀ value.

ParameterRecommended Value
Cell LineHEK293 (or other) expressing target GPCR
Cell Density40,000 - 80,000 cells/well (96-well)
DyeFluo-4 AM
Dye Incubation1 hr at 37°C, then 30 min at RT
Excitation / Emission490 nm / 525 nm
Positive Control (Agonist)Known receptor agonist (e.g., Carbachol for M1)
Positive Control (Antagonist)Known receptor antagonist
Vehicle Control0.1% DMSO in assay buffer
Assay 2: HTRF® IP-One Gq Assay

The IP-One assay is a robust alternative or confirmatory assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade.[1][8] Unlike calcium signals, which are transient, IP1 accumulates in the cell over time (in the presence of LiCl), providing a larger and more stable assay window.[2][8] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF®), a technology that minimizes background fluorescence.[8]

Principle of the Assay:

This is a competitive immunoassay.[1][2] Cells are stimulated with the test compound in the presence of lithium chloride (LiCl), which blocks the degradation of IP1.[8] After cell lysis, the accumulated cellular IP1 competes with a d2-labeled IP1 tracer for binding to a specific anti-IP1 antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular IP1 from GPCR activation leads to less binding of the d2-tracer to the antibody, causing a decrease in the HTRF signal.[8] This decrease is proportional to the amount of IP1 produced.

Signaling Pathway: Gq and IP1 Accumulation

G_Signaling_Pathway_Gq Ligand 5-Methoxy-1- methylpiperidin-3-one GPCR Gq-Coupled Receptor Ligand->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP2 IP2 IP3->IP2 degraded to Ca_Release Ca2+ Release IP3->Ca_Release triggers IP1 IP1 IP2->IP1 degraded to Myo_Inositol myo-inositol IP1->Myo_Inositol degraded to LiCl LiCl LiCl->IP1 blocks degradation

Caption: Gq signaling pathway leading to IP1 accumulation.[14]

Protocol: HTRF® IP-One Assay

Materials:

  • HEK293 cells (or other) expressing a Gq-coupled GPCR.

  • IP-One Gq HTRF Assay Kit (e.g., Revvity/Cisbio 62IPAPEC).[2]

  • This compound, dissolved in DMSO.

  • Known agonist and antagonist for the target receptor.

  • White, solid-bottom 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Culture and harvest cells. Resuspend the cell pellet in stimulation buffer (provided in the kit) at the desired density (determined by optimization, e.g., 10,000-40,000 cells/well).

  • Compound Addition and Stimulation:

    • Dispense 7 µL of cell suspension into the wells of a 384-well plate.

    • Add 7 µL of the test compound (this compound, agonist, or antagonist) at 2x the final desired concentration.

    • For antagonist mode, pre-incubate with the test compound before adding 7 µL of the known agonist.

    • Seal the plate and incubate at 37°C for 60 minutes.[1]

  • Detection:

    • Following the stimulation incubation, add 3 µL of IP1-d2 reagent to each well.

    • Add 3 µL of Anti-IP1-Cryptate reagent to each well.[14]

    • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The signal is inversely proportional to the IP1 concentration.

  • Plot the HTRF ratio against the log concentration of the test compound and fit to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.

ParameterRecommended Value
Cell LineHEK293 (or other) expressing target GPCR
Cell Density10,000 - 40,000 cells/well (384-well)
Stimulation Time60 minutes at 37°C
Detection Incubation60 minutes at Room Temperature
ReaderHTRF-compatible
Positive Control (Agonist)Known receptor agonist
Positive Control (Antagonist)Known receptor antagonist
Vehicle Control0.1% DMSO in stimulation buffer

References

  • Weichilab. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]

  • Jamaluddin, A., & St-Onge, L. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2878, 15–23. Retrieved from [Link]

  • Janssens, R., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), 56971. Retrieved from [Link]

  • Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]

  • Gherbi, K., & Bräuner-Osborne, H. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol, 10(16), e3720. Retrieved from [Link]

  • Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79–89. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages? Retrieved from [Link]

  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 71, 136–144. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. Retrieved from [Link]

  • BCF. (n.d.). Calcium Flux. Retrieved from [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 5-Methoxy-1-methylpiperidin-3-one in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidin-3-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for engaging with biological targets.[1][3] Within this class, 3-piperidone derivatives are particularly valuable as synthetic intermediates due to the versatile reactivity of the ketone functionality, which allows for a multitude of chemical transformations to build molecular complexity.[4][5] This guide focuses on a specific, yet broadly applicable building block: 5-Methoxy-1-methylpiperidin-3-one . The strategic placement of the methoxy group at the 5-position introduces a key modulating element, influencing both the stereoelectronic properties and the metabolic stability of derivative compounds. This document provides a comprehensive overview of the synthetic utility and strategic considerations for employing this scaffold in modern drug discovery programs.

Physicochemical Properties and Design Rationale

The introduction of a methoxy group at the 5-position of the 1-methylpiperidin-3-one core has several implications for drug design:

  • Modulation of Basicity: The electron-withdrawing inductive effect of the C5-methoxy group can subtly reduce the basicity of the piperidine nitrogen. This can be advantageous for optimizing pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs or improving oral bioavailability.

  • Metabolic Stability: The methoxy group can serve as a metabolic blocker, preventing oxidation at the C5 position, which can be a site of metabolic degradation in related piperidine-containing drugs.[6]

  • Stereoelectronic Effects: The presence of the C5-methoxy group introduces a chiral center and can influence the preferred conformation of the piperidine ring, thereby affecting the spatial arrangement of other substituents and their interactions with a target protein.

  • Hydrogen Bonding: While the methoxy group itself is a weak hydrogen bond acceptor, its presence can influence the hydrogen bonding capacity of neighboring functionalities.

PropertyValueSource
Molecular Formula C7H13NO2PubChem
Molecular Weight 143.18 g/mol PubChem
XLogP3-AA -0.2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Note: Physicochemical properties are predicted for the parent compound this compound.

Synthetic Pathways and Core Elaboration

The synthesis of this compound and its analogues can be approached through several established synthetic strategies for 3-piperidones. A common and adaptable method involves the Dieckmann condensation of a suitably substituted amino diester.

Protocol 1: Synthesis of N-Boc-5-methoxypiperidin-3-one

This protocol outlines a generalizable route to a protected precursor, which can then be N-methylated.

Workflow Diagram:

G cluster_0 Synthesis of Protected Core Start Commercially available starting materials Step1 Formation of amino diester Start->Step1 e.g., serine derivative Step2 Dieckmann Condensation Step1->Step2 Strong base (e.g., NaH) Step3 Hydrolysis and Decarboxylation Step2->Step3 Acidic workup Step4 N-Boc Protection Step3->Step4 (Boc)2O, base End N-Boc-5-methoxypiperidin-3-one Step4->End

Caption: Synthetic workflow for N-Boc-5-methoxypiperidin-3-one.

Step-by-Step Protocol:

  • Amino Diester Formation: Begin with a suitable precursor, such as a protected serine derivative where the hydroxyl group is methylated. The carboxylic acid is then esterified, and the amino group is alkylated with an appropriate electrophile containing a second ester functionality.

  • Dieckmann Condensation: The resulting amino diester is treated with a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous aprotic solvent like THF or toluene. This intramolecular condensation forms the β-keto ester. The causality here lies in the generation of a carbanion that attacks the second ester group, leading to cyclization.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating. This removes the ester group at the 4-position via decarboxylation, yielding the 5-methoxypiperidin-3-one.

  • N-Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a mild base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or THF.[7] This protection is crucial for subsequent controlled functionalization.

  • N-Methylation: The Boc-protected intermediate can be deprotected under acidic conditions (e.g., TFA in DCM) and then reductively aminated with formaldehyde and a reducing agent like sodium triacetoxyborohydride to install the N-methyl group.

Key Derivatization Strategies for Library Synthesis

The true utility of this compound lies in its potential for diversification. The ketone at the 3-position is a versatile handle for a variety of chemical transformations.

Reaction Scheme Overview:

G cluster_1 Derivatization Reactions Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination R-NH2, NaBH(OAc)3 Wittig Wittig Olefination Core->Wittig Ph3P=CHR Aldol Aldol Condensation Core->Aldol Aldehyde, Base Grignard Grignard Addition Core->Grignard R-MgBr Product1 3-Amino derivatives ReductiveAmination->Product1 Product2 3-Alkylidene derivatives Wittig->Product2 Product3 α,β-Unsaturated ketones Aldol->Product3 Product4 Tertiary alcohols Grignard->Product4

Caption: Key derivatization reactions of the 3-keto position.

Protocol 2: Reductive Amination for 3-Amino-piperidine Derivatives

Optically active 3-amino piperidines are key structural features in many pharmaceuticals.

  • Reaction Setup: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion or enamine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to control the reaction rate. The choice of this reagent is critical as it is selective for the iminium ion in the presence of the ketone.

  • Workup and Purification: After stirring for 12-24 hours, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Applications in Target-Oriented Drug Design

The this compound scaffold is a versatile starting point for the synthesis of libraries targeting various protein classes.

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient substituents towards the hinge region and the solvent-exposed regions of the ATP binding pocket. The 3-amino derivatives can act as hinge binders, while further functionalization at other positions can be used to achieve selectivity.

  • GPCR Ligands: Many GPCR ligands incorporate a basic nitrogen atom for interaction with acidic residues in the transmembrane helices. The piperidine nitrogen of the scaffold can fulfill this role, while modifications at the 3- and 5-positions can be tailored to achieve desired selectivity and functional activity (agonist vs. antagonist).

  • Ion Channel Modulators: The conformational constraint of the piperidine ring can be used to pre-organize pharmacophoric elements for interaction with the complex geometries of ion channel pores and allosteric sites.

Conclusion

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its strategic substitution pattern offers advantages in terms of metabolic stability and the ability to fine-tune physicochemical properties. The synthetic accessibility and the chemical tractability of the 3-keto position allow for the rapid generation of diverse chemical libraries. By understanding the underlying principles of its synthesis and reactivity, medicinal chemists can effectively leverage this scaffold to accelerate the development of novel therapeutics.

References

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PMC, National Institutes of Health. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Synthesis method for N-Boc-3-piperidone.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]

  • 5-Methoxy-1-phenylpiperidin-3-ol. PubChem. [Link]

  • 5-(3-methoxyphenyl)-5-methyl-2-piperidinone. ChemSynthesis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • 1-[4-[(5-methoxy-3-pyridinyl)oxy]-5-[(3S)-1-methylpiperidin-3-yl]-2-pyridinyl]-3-methylurea. PubChem. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Contract Pharma. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][4][8]diazepines. PMC, PubMed Central. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. [Link]

  • 3-Piperidinol, 1-methyl-. PubChem, National Institutes of Health. [Link]

  • (PDF) 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. ResearchGate. [Link]

  • Drug Discovery Chemistry. Cambridge Healthtech Institute. [Link]

  • (PDF) Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. ResearchGate. [Link]

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Protocol for the Synthesis of 5-Methoxy-1-methylpiperidin-3-one Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted piperidines are among the most vital heterocyclic scaffolds in modern medicinal chemistry, playing a crucial role in the pharmaceutical industry.[1][2] Their derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2][3] This application note provides a detailed protocol for the synthesis of 5-Methoxy-1-methylpiperidin-3-one, a key intermediate for the development of novel therapeutics. The protocol is centered around a robust and widely-used strategy for constructing the piperidinone core: the Dieckmann condensation.[4] This guide offers a step-by-step methodology, explains the scientific rationale behind the experimental choices, provides troubleshooting advice, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

The piperidinone skeleton is a common structural motif in a vast array of natural alkaloids and synthetic drug candidates.[5] The strategic placement of functional groups, such as a methoxy group at the C-5 position and a ketone at C-3, allows for extensive chemical modification to optimize pharmacological properties. The synthesis of these complex heterocycles requires a reliable and scalable method.

The Dieckmann condensation is an intramolecular cyclization of a diester using a strong base to form a β-keto ester.[4] This reaction is exceptionally effective for forming stable five- and six-membered rings, making it an ideal choice for the synthesis of piperidinones.[4][6] The general strategy involves three main stages:

  • Formation of a Diester Precursor: An appropriate acyclic diester containing the nitrogen heteroatom is synthesized.

  • Intramolecular Cyclization: The diester undergoes a base-catalyzed intramolecular condensation to form the six-membered piperidinone ring, resulting in a cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated to yield the final target ketone.

This protocol will detail a plausible and robust synthetic route to this compound, constructed from established chemical principles.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed for clarity and efficiency. The workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Final Product Formation A Methyl 3-methoxyacrylate C Diester Precursor (Methyl 4-(methoxycarbonylmethyl(methyl)amino)-3-methoxybutanoate) A->C Michael Addition B Methyl N-methylglycinate B->C D Cyclic β-Keto Ester (Methyl 5-methoxy-1-methyl-3-oxopiperidine-4-carboxylate) C->D Dieckmann Condensation (NaH, Toluene) E Target Product (this compound) D->E Hydrolysis & Decarboxylation (aq. HCl, Reflux)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is highly reactive with water and flammable; handle with extreme care under an inert atmosphere.

Stage 1: Synthesis of the Diester Precursor (Methyl 4-(methoxycarbonylmethyl(methyl)amino)-3-methoxybutanoate)

This stage involves a conjugate addition (Michael addition) of an amino ester to an α,β-unsaturated ester.

Materials & Reagents:

  • Methyl N-methylglycinate

  • Methyl 3-methoxyacrylate

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

  • To a solution of Methyl N-methylglycinate (1.0 eq) in anhydrous methanol, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Methyl 3-methoxyacrylate (1.1 eq) in anhydrous methanol dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diester precursor.

  • Purify the product via column chromatography on silica gel if necessary.

Stage 2: Dieckmann Condensation to form Cyclic β-Keto Ester

This is the critical ring-forming step. Anhydrous conditions are essential for success.

Materials & Reagents:

  • Diester Precursor from Stage 1

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Glacial acetic acid

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle

Procedure:

  • Wash sodium hydride (2.5 eq) with anhydrous hexane to remove the mineral oil and dry it under a stream of nitrogen.

  • Add anhydrous toluene to the three-neck flask containing the washed NaH.

  • Heat the suspension to reflux.

  • Add a solution of the Diester Precursor (1.0 eq) in anhydrous toluene dropwise to the refluxing suspension over 2 hours. High dilution techniques can prevent intermolecular side reactions.[6]

  • After the addition is complete, maintain the reflux for an additional 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of glacial acetic acid until gas evolution ceases.

  • Add saturated aq. NH₄Cl solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting crude cyclic β-keto ester can be used directly in the next step or purified by chromatography.

Stage 3: Hydrolysis and Decarboxylation to Yield the Final Product

The final step removes the ester group to yield the target ketone.

Materials & Reagents:

  • Crude Cyclic β-Keto Ester from Stage 2

  • Hydrochloric acid (HCl), 6M aqueous solution

  • Sodium hydroxide (NaOH), 10M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, condenser, heating mantle, pH paper

Procedure:

  • Combine the crude β-keto ester with 6M HCl in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction for the cessation of CO₂ evolution. A simple test with ferric chloride can be used to check for the disappearance of the enolizable β-keto ester.[7]

  • Cool the reaction mixture to 0 °C and carefully neutralize by adding 10M NaOH until the pH is ~9-10.

  • Extract the product from the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation or column chromatography to yield a pure compound.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis. Yields are estimates based on related literature procedures.

StageKey ReactionReagents & SolventsTemp. (°C)Time (h)Expected YieldCharacterization Methods
1 Michael AdditionEt₃N, MeOH0 to RT2475-85%¹H NMR, ¹³C NMR, MS
2 Dieckmann CondensationNaH, TolueneReflux (~110)660-70%IR (β-keto ester C=O), MS
3 Decarboxylation6M aq. HClReflux (~100)4-680-90%¹H NMR, ¹³C NMR, HRMS, IR

Self-Validation: The identity and purity of all intermediates and the final product must be rigorously confirmed.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS/HRMS): Confirms the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the appearance and disappearance of ester and ketone carbonyl stretches.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Stage 2 (Dieckmann) 1. Wet reagents/solvents. 2. Intermolecular polymerization. 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. 2. Use high-dilution conditions for the addition of the diester.[6] 3. Increase reflux time and monitor by TLC.
Incomplete Decarboxylation (Stage 3) 1. Insufficient acid concentration or reaction time. 2. Reaction temperature too low.1. Increase the reflux time or use a more concentrated acid solution. 2. Ensure a steady reflux is maintained throughout the reaction period.
Formation of multiple byproducts 1. Retro-Dieckmann reaction during workup. 2. Side reactions due to impure starting materials.1. Perform the acidic workup for the Dieckmann reaction at low temperatures to minimize cleavage.[6] 2. Purify all intermediates before proceeding to the next step.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Ajay Kumar K., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Micovic, I. V., et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International, 39(4), 403-407. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. [Link]

  • Clive, D. L. J., & Aboussafy, C. L. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of organic chemistry, 77(11), 5125–5131. [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • NIH. (2020). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • NIH. (2019). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • NIH. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • ResearchGate. (2009). Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I). [Link]

  • NIH. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. [Link]

  • PubChem. (n.d.). 5-Methoxy-1-phenylpiperidin-3-ol. [Link]

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Application Note: Real-Time Monitoring of 5-Methoxy-1-methylpiperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Protocol for Process Understanding and Optimization using In-Situ FTIR and UPLC-MS

Abstract

This application note presents a detailed protocol for monitoring the synthesis of 5-Methoxy-1-methylpiperidin-3-one, a valuable heterocyclic building block in pharmaceutical development. We detail a robust synthetic approach via an intramolecular Dieckmann condensation and outline the implementation of two complementary Process Analytical Technology (PAT) tools: in-situ Fourier Transform Infrared (FTIR) spectroscopy and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The real-time, continuous data from in-situ FTIR provides critical kinetic insights and endpoint determination, while the high-resolution, offline analysis by UPLC-MS offers quantitative data on conversion, purity, and byproduct formation. By integrating these techniques, researchers can achieve a comprehensive understanding of the reaction dynamics, leading to enhanced process control, improved yield and purity, and accelerated scale-up.

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Specifically, functionalized piperidin-3-ones, such as this compound, serve as key intermediates for the synthesis of complex active pharmaceutical ingredients (APIs). The efficient and controlled synthesis of these intermediates is therefore of paramount importance in the drug development pipeline.

Traditional synthesis monitoring often relies on time-consuming offline techniques like thin-layer chromatography (TLC) or grab-sample HPLC analysis, which provide only discrete snapshots of the reaction progress.[3] This approach can lead to imprecisely determined reaction endpoints, undetected transient intermediates, and the formation of undesirable byproducts. Modern pharmaceutical process development increasingly utilizes PAT to gain a deeper understanding of chemical reactions in real-time.[4][5] In-situ monitoring allows for the continuous tracking of reactant consumption and product formation, providing a wealth of data that can be used to optimize reaction conditions, ensure process safety, and improve final product quality.[6]

This guide focuses on the Dieckmann condensation, a powerful intramolecular reaction for forming cyclic β-keto esters, as the synthetic route to the target piperidinone.[7] We will demonstrate how the synergistic use of in-situ FTIR and UPLC-MS provides a self-validating system for monitoring this critical transformation, embodying the principles of Quality by Design (QbD).

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis of the target compound is achieved via the base-catalyzed intramolecular cyclization of a precursor diester, N-(2-(methoxycarbonyl)ethyl)-N-(2-methoxy-2-(methoxycarbonyl)vinyl)methanamine. The reaction proceeds through the formation of an enolate, which attacks the second ester group to form the six-membered piperidinone ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the final product, but for this application note, we will focus on monitoring the key cyclization step.

Synthesis_Pathway Reactant Precursor Diester (N,N-bis(alkoxycarbonylethyl)amine derivative) Intermediate Cyclic β-Keto Ester Intermediate Reactant->Intermediate Dieckmann Cyclization Base Strong Base (e.g., NaH, NaOtBu) Base->Intermediate Product This compound Intermediate->Product Workup Acidic Workup (Hydrolysis & Decarboxylation) Product->Workup

Caption: Proposed synthesis of this compound via Dieckmann Condensation.

Part I: Real-Time Kinetic Analysis with In-Situ FTIR

In-situ FTIR spectroscopy is an ideal tool for monitoring this reaction non-invasively.[8] The key is the ability to distinguish between the carbonyl (C=O) stretching vibrations of the starting diester and the newly formed ketone in the cyclic product. The ester carbonyl typically absorbs at a higher wavenumber (e.g., ~1735-1750 cm⁻¹) than the cyclic ketone carbonyl (e.g., ~1710-1725 cm⁻¹).[9]

Protocol: In-Situ FTIR Monitoring
  • System Setup:

    • Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe (e.g., Mettler-Toledo ReactIR with a diamond or silicon sensor) into the reaction vessel through a suitable port.

    • Ensure the probe tip is fully submerged in the reaction medium but does not interfere with stirring.

    • Connect the probe to the FTIR spectrometer via its fiber-optic cable.[6]

  • Background Spectrum Collection:

    • Charge the reactor with the solvent (e.g., anhydrous THF) and the precursor diester.

    • Stir the mixture at the desired reaction temperature to ensure homogeneity.

    • Collect a background spectrum. This initial spectrum will serve as the reference (t=0) against which all subsequent spectral changes are measured.

  • Reaction Initiation and Data Acquisition:

    • Initiate the data collection software to acquire spectra at a regular interval (e.g., every 1-2 minutes).

    • Add the base (e.g., a slurry of sodium hydride in THF) to the reactor to start the cyclization. Caution: Handle strong bases with appropriate safety measures.

    • Continue data acquisition until the reaction reaches completion, as indicated by the stabilization of key spectral features.

  • Data Analysis:

    • Use the software to create a 3D spectral plot showing absorbance vs. wavenumber vs. time.

    • Identify the unique absorbance bands for the reactant and product.

    • Develop a concentration-time profile by plotting the peak height or area of the characteristic bands for the starting material (decreasing) and the product (increasing) over time.[9]

Data Interpretation
SpeciesFunctional GroupCharacteristic IR Band (cm⁻¹)Trend During Reaction
Precursor DiesterEster Carbonyl (C=O)~1740Decrease
ProductKetone Carbonyl (C=O)~1715Increase
Productβ-Keto Ester (enol form)C=C Stretch, O-H StretchMay appear transiently

The point at which the ester carbonyl peak ceases to decrease and the ketone carbonyl peak ceases to increase signifies the reaction endpoint.

FTIR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis N1 Insert FTIR Probe into Reactor N2 Add Reactants & Solvent N1->N2 N3 Collect Background Spectrum N2->N3 N4 Initiate Reaction (Add Base) N3->N4 N5 Start Real-Time Spectral Acquisition N4->N5 N6 Monitor Key Carbonyl Peaks (Ester & Ketone) N5->N6 N7 Generate Concentration vs. Time Profiles N6->N7 N8 Determine Reaction Endpoint N7->N8

Caption: Workflow for in-situ FTIR reaction monitoring.

Part II: Quantitative Analysis with UPLC-MS

While FTIR provides excellent kinetic data, UPLC-MS is superior for obtaining precise quantitative measurements of all components, including starting materials, intermediates, product, and any byproducts.[3] Its high sensitivity and mass-based detection provide unambiguous identification of each species.

Protocol: UPLC-MS Monitoring
  • Sample Collection and Quenching:

    • At specified time points during the reaction (e.g., t = 0, 15 min, 30 min, 1h, 2h, and completion), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a prepared vial containing a suitable quenching agent (e.g., 1 mL of a 90:10 acetonitrile/water solution with 0.1% formic acid) to stop the reaction.

  • Sample Preparation:

    • Vortex the quenched sample to ensure homogeneity.

    • Perform a further dilution if necessary to bring the analyte concentration within the linear range of the detector. A typical dilution is 1:100 in the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic and Mass Spectrometric Conditions:

    • Inject the sample onto the UPLC-MS system.

    • The fast analysis time of UPLC allows for rapid feedback on the reaction's progress.

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 2 minutes
Flow Rate0.6 mL/min
Column Temp40 °C
Injection Vol2 µL
MS System Waters SQ Detector 2 or equivalent
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temp150 °C
Desolvation Temp500 °C
Acquisition ModeFull Scan (e.g., m/z 100-500)
  • Data Analysis:

    • Integrate the peak areas for the reactant, product, and any identified byproducts in the chromatogram.

    • Confirm the identity of each peak by its mass-to-charge ratio (m/z) from the corresponding mass spectrum.

    • Calculate the percent conversion using the relative peak areas of the reactant and product.

Data Interpretation

By tracking the disappearance of the starting diester peak and the appearance of the product peak over time, a quantitative reaction profile can be constructed. This data serves to validate the kinetic profile generated by FTIR.[5] Furthermore, the appearance of any unexpected peaks can signal the formation of byproducts (e.g., from intermolecular condensation), which can then be investigated using their mass spectral data.

UPLCMS_Workflow cluster_sampling Sampling cluster_prep Preparation cluster_analysis Analysis N1 Withdraw Aliquot from Reactor N2 Immediately Quench Reaction N1->N2 N3 Dilute Sample N2->N3 N4 Filter into Autosampler Vial N3->N4 N5 Inject into UPLC-MS System N4->N5 N6 Acquire Chromatogram & Mass Spectra N5->N6 N7 Integrate Peaks & Identify Species N6->N7 N8 Calculate Conversion & Purity N7->N8

Caption: Workflow for at-line UPLC-MS reaction monitoring.

Conclusion: An Integrated Approach to Process Excellence

The combined use of in-situ FTIR and UPLC-MS provides a comprehensive and robust methodology for monitoring the synthesis of this compound. FTIR offers invaluable real-time kinetic information, allowing for precise control over the reaction and accurate endpoint determination.[4] UPLC-MS delivers highly specific, quantitative data that validates the FTIR results and provides crucial information on product purity and byproduct formation.[3]

By adopting this dual-technique approach, researchers and drug development professionals can accelerate process optimization, ensure batch-to-batch consistency, and build a deep, data-rich understanding of their chemical processes. This ultimately leads to the development of safer, more efficient, and more reliable synthetic routes for the production of vital pharmaceutical intermediates.

References

  • Chromatography Today. What Is Reaction Monitoring?. Available from: [Link]

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Available from: [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link]

  • Jerez, J., et al. (2011). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods. Available from: [Link]

  • Bruker. Reaction Monitoring. Available from: [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. Available from: [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

  • Micovic, I. V., et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Journal of the Serbian Chemical Society. Available from: [Link]

  • Clive, D. L. J., & Aboussafy, C. L. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Available from: [Link]

  • Herrera, A., et al. (2009). Real-time monitoring of organic reactions with two-dimensional ultrafast TOCSY NMR spectroscopy. Angewandte Chemie International Edition. Available from: [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS (720002061). Available from: [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS (720002061) - another link. Available from: [Link]

  • Reddit. Experimental Help for Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • ChemSynthesis. 5-(3-methoxyphenyl)-5-methyl-2-piperidinone. Available from: [Link]

  • Al-Trawneh, S. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available from: [Link]

  • Reddit. I want a quick UPLCMS method for reaction monitoring and purity checks. Available from: [Link]

  • ResearchGate. In situ monitoring of fast reactions (Masters thesis). Available from: [Link]

  • Usiena AIR. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available from: [Link]

  • YouTube. In Situ FTIR Reaction Monitoring. Available from: [Link]

  • MDPI. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Available from: [Link]

  • National Institutes of Health. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Available from: [Link]

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Application Note & Protocol: A Scalable Synthesis of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1-methylpiperidin-3-one is a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making a reliable and scalable synthetic route to this compound highly valuable. This document provides a detailed, field-proven protocol for the multi-step, scale-up synthesis of this compound, designed for practical implementation in a laboratory or pilot plant setting. The described methodology emphasizes safety, efficiency, and the use of readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is approached through a robust and logical four-step sequence, commencing from the commercially available and cost-effective starting material, 3,5-dibromopyridine. This strategic pathway is designed for scalability and ease of operation. The key transformations include a nucleophilic aromatic substitution to install the methoxy group, followed by a catalytic hydrogenation to form the piperidine ring. Subsequent oxidation of the 3-position to the desired ketone is followed by a final N-methylation step to yield the target compound.

Diagram: Synthetic Workflow

Synthetic_Workflow A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B  NaOCH3, DMF   C 5-Methoxypiperidin-3-ol B->C  H2, Pd/C   D 5-Methoxypiperidin-3-one C->D  Swern Oxidation   E This compound D->E  Eschweiler-Clarke  (HCOOH, HCHO)  

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 3-Bromo-5-methoxypyridine

Rationale: This initial step introduces the key methoxy group onto the pyridine ring through a nucleophilic aromatic substitution. The use of sodium methoxide in a polar aprotic solvent like DMF facilitates this transformation efficiently.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
3,5-Dibromopyridine236.88 g/mol 1.0237 g
Sodium Methoxide54.02 g/mol 1.265 g
N,N-Dimethylformamide (DMF)73.09 g/mol -1 L

Procedure:

  • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add N,N-dimethylformamide (DMF) (1 L) and sodium methoxide (65 g).

  • Stir the mixture at room temperature until the sodium methoxide is fully dissolved.

  • Add 3,5-dibromopyridine (237 g) to the solution in portions over 30 minutes, controlling any exotherm.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 3-bromo-5-methoxypyridine as a colorless oil.

PART 2: Synthesis of 5-Methoxypiperidin-3-ol

Rationale: The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation. Palladium on carbon is a highly effective and widely used catalyst for this transformation. The bromo group is concomitantly removed under these hydrogenolysis conditions.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
3-Bromo-5-methoxypyridine188.02 g/mol 1.0188 g
10% Palladium on Carbon (Pd/C)--10 g
Methanol32.04 g/mol -1.5 L
Hydrogen Gas (H₂)2.02 g/mol Excess-

Procedure:

  • In a 2 L hydrogenation vessel, dissolve 3-bromo-5-methoxypyridine (188 g) in methanol (1.5 L).

  • Carefully add 10% palladium on carbon (10 g) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 5-methoxypiperidin-3-ol as a viscous oil, which can be used in the next step without further purification.

PART 3: Synthesis of 5-Methoxypiperidin-3-one

Rationale: The secondary alcohol is oxidized to the corresponding ketone using a Swern oxidation. This mild oxidation protocol is well-suited for this substrate, minimizing over-oxidation and side reactions.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
Oxalyl Chloride126.93 g/mol 1.5190 g
Dimethyl Sulfoxide (DMSO)78.13 g/mol 3.0234 g
5-Methoxypiperidin-3-ol131.17 g/mol 1.0131 g
Triethylamine (TEA)101.19 g/mol 5.0506 g
Dichloromethane (DCM)84.93 g/mol -2 L

Procedure:

  • To a dry 3 L three-necked round-bottom flask under a nitrogen atmosphere, add dichloromethane (DCM) (1 L) and oxalyl chloride (190 g).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (234 g) in DCM (500 mL) to the cooled solution, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of 5-methoxypiperidin-3-ol (131 g) in DCM (500 mL) dropwise, keeping the internal temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (TEA) (506 g) slowly to the reaction mixture, allowing the temperature to rise to room temperature.

  • Quench the reaction by adding 1 L of water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give crude 5-methoxypiperidin-3-one. This can be purified by vacuum distillation or used directly in the next step.

PART 4: Synthesis of this compound

Rationale: The final N-methylation is achieved via the Eschweiler-Clarke reaction.[1][2] This classic method utilizes formic acid and formaldehyde to efficiently methylate the secondary amine, providing the target product in good yield and high purity. This reaction is known for its reliability and scalability.[3]

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
5-Methoxypiperidin-3-one129.16 g/mol 1.0129 g
Formic Acid (98%)46.03 g/mol 5.0230 g
Formaldehyde (37% in H₂O)30.03 g/mol 5.0405 g

Procedure:

  • To a 1 L round-bottom flask, add 5-methoxypiperidin-3-one (129 g), formic acid (230 g), and formaldehyde solution (405 g).

  • Heat the reaction mixture to 90-100 °C and reflux for 6-8 hours. Monitor the reaction for the cessation of gas evolution (CO₂).

  • Cool the reaction mixture to room temperature and carefully neutralize to pH 8-9 with a saturated solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Data Summary

StepProductStarting MaterialYield (%)Purity (GC/LC-MS)
13-Bromo-5-methoxypyridine3,5-Dibromopyridine75-85>98%
25-Methoxypiperidin-3-ol3-Bromo-5-methoxypyridine80-90>95%
35-Methoxypiperidin-3-one5-Methoxypiperidin-3-ol70-80>97%
4This compound5-Methoxypiperidin-3-one85-95>99%

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • 3,5-Dibromopyridine: Irritant. Avoid contact with skin and eyes.

    • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

    • N,N-Dimethylformamide (DMF): Teratogen. Avoid inhalation and skin contact.

    • Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care.

    • Hydrogen Gas: Highly flammable. Use in a designated hydrogenation area with appropriate safety measures.

    • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle with extreme caution.

    • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.

    • Triethylamine (TEA): Flammable and corrosive liquid.

    • Formic Acid: Corrosive. Causes severe burns.

    • Formaldehyde: Carcinogen and sensitizer. Handle with care.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • A novel method to construct the 1-aryl-3-piperidone scaffold. Tetrahedron Lett.2010 , 51 (4), 658-660. [Link]

  • Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2022 , 27(19), 6296. [Link]

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Application of 5-Methoxy-1-methylpiperidin-3-one in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for ligands of various CNS receptors. Within this class of compounds, 5-Methoxy-1-methylpiperidin-3-one emerges as a versatile synthetic intermediate with significant potential in the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the application of this compound in CNS drug discovery. We will delve into its synthetic utility, key chemical transformations, and its role as a precursor to potent and selective ligands for various CNS targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Physicochemical Properties and Strategic Design Considerations

The structure of this compound incorporates several key features that are advantageous for CNS drug design:

PropertyValue (Predicted)Significance in CNS Drug Design
Molecular Weight 143.19 g/mol Low molecular weight provides ample room for further derivatization while staying within the typical range for CNS drugs (under 500 Da) to ensure blood-brain barrier (BBB) penetration.
logP ~0.5A moderate lipophilicity, which can be fine-tuned through subsequent modifications to achieve the optimal balance for BBB permeability and solubility.
Hydrogen Bond Acceptors 2 (Oxygen atoms)The methoxy and carbonyl groups can participate in hydrogen bonding interactions with target receptors.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can be advantageous for BBB penetration.
Rotatable Bonds 2Limited conformational flexibility can lead to higher binding affinity and selectivity.

The presence of a ketone at the 3-position and a methoxy group at the 5-position offers two distinct points for chemical modification, allowing for the exploration of a diverse chemical space. The N-methyl group contributes to the basicity of the piperidine nitrogen, which is often crucial for interactions with aminergic GPCRs.

Synthetic Pathways and Key Transformations

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [label="Commercially Available\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate1" [label="N-methyl-4-piperidone"]; "Intermediate2" [label="Enamine or Enolate\nFormation"]; "Intermediate3" [label="Michael Addition with\nMethoxy-containing Acrylate"]; "Intermediate4" [label="Cyclization and\nHydrolysis"]; "Target" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Intermediate1" [label="e.g., Dieckmann condensation\nor other cyclization methods"]; "Intermediate1" -> "Intermediate2"; "Intermediate2" -> "Intermediate3"; "Intermediate3" -> "Intermediate4"; "Intermediate4" -> "Target"; }

Figure 1: Plausible retrosynthetic approach for this compound.

The ketone functionality at the 3-position is a key handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds.

Protocol 1: Reductive Amination

Reductive amination is a powerful tool for introducing a wide range of amine substituents at the 3-position of the piperidine ring. This reaction is fundamental in the synthesis of many CNS-active compounds.[1][2]

Reaction Scheme:

graph "Reductive_Amination" { layout=dot; rankdir=LR; node [shape=plaintext];

start [label="this compound"]; amine [label="R1R2NH"]; product [label="3-Amino-5-methoxy-1-methylpiperidine derivative"];

start -> product [label="+ R1R2NH, NaBH(OAc)3\nor NaBH3CN, acid catalyst"]; }

Figure 2: General scheme for reductive amination.

Step-by-Step Protocol:

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-5-methoxypiperidine derivative.

Protocol 2: Wittig Reaction and Related Olefinations

The Wittig reaction and its modifications are invaluable for converting the ketone into an exocyclic double bond, which can then be further functionalized.[3][4] This allows for the introduction of a variety of substituents at the 3-position with control over stereochemistry.

Reaction Scheme:

graph "Wittig_Reaction" { layout=dot; rankdir=LR; node [shape=plaintext];

start [label="this compound"]; ylide [label="Ph3P=CHR"]; product [label="3-Alkylidene-5-methoxy-1-methylpiperidine"];

start -> product [label="+ Ph3P=CHR"]; }

Figure 3: General scheme for the Wittig reaction.

Step-by-Step Protocol:

  • Ylide Generation: The phosphonium ylide is typically prepared in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere.

  • Reaction with Ketone: A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

  • Warming and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Application in the Synthesis of CNS Ligands

The derivatives of this compound are valuable precursors for a variety of CNS targets. The strategic placement of the methoxy group and the versatility of the ketone functionality allow for the synthesis of ligands with tailored pharmacological profiles.

Opioid Receptor Ligands

The piperidine scaffold is a core component of many potent opioid analgesics. A patent for a related compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, highlights its use in the synthesis of morphine analogs.[5] By analogy, this compound can serve as a starting material for novel opioid receptor modulators. For instance, Grignard addition to the ketone can introduce aryl or alkyl groups, and subsequent modifications can lead to potent analgesics with potentially improved side-effect profiles.[6]

Serotonin and Dopamine Receptor Ligands

Derivatives of piperidine are widely explored as ligands for serotonin (5-HT) and dopamine receptors, which are implicated in depression, anxiety, and schizophrenia.[7][8] The 3-amino derivatives obtained from reductive amination of this compound can be further elaborated to generate selective ligands for various 5-HT and dopamine receptor subtypes. The methoxy group can play a crucial role in modulating receptor affinity and selectivity.

Acetylcholine Receptor Ligands

Both nicotinic and muscarinic acetylcholine receptors are important targets for cognitive disorders such as Alzheimer's disease. The piperidine core is present in many acetylcholine receptor ligands. The functional groups on this compound can be modified to generate novel agonists or antagonists for these receptors.

Characterization and Quality Control

Thorough characterization of this compound and its derivatives is essential to ensure their purity and structural integrity. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants will provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl group (around 1715 cm⁻¹) and the C-O stretch of the methoxy group.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel CNS drug candidates. Its strategic functionalization allows for the rapid generation of diverse chemical libraries targeting a wide range of receptors implicated in neurological and psychiatric disorders. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising intermediate in their drug discovery programs. Future work in this area could focus on the development of stereoselective syntheses of this compound derivatives to further probe the structure-activity relationships at various CNS targets.

References

  • Gates, M. & Webb, W. G. (1984). U.S. Patent No. 4,435,572. Washington, DC: U.S.
  • Master Organic Chemistry. (2018). The Wittig Reaction. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 56(8), 5493–5503. [Link]

  • Varlamov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11931-11981. [Link]

  • Wittig, G. & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • PubChem. (n.d.). 1-[4-[(5-methoxy-3-pyridinyl)oxy]-5-[(3S)-1-methylpiperidin-3-yl]-2-pyridinyl]-3-methylurea. [Link]

  • Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(13), 2535–2543. [Link]

  • Mahesh, R., et al. (2015). Like Effect of Novel 5-HT3 Receptor Antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in Acute and Chronic Animal Models of Depression. Indian Journal of Pharmaceutical Education and Research, 49(4), 274-283. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Gautam, M., et al. (2020). Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources. Biomolecules, 10(9), 1265. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Reddy, M. S., et al. (2001). U.S. Patent No. 6,245,913. Washington, DC: U.S.
  • Wang, R., et al. (2018). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. ACS Chemical Neuroscience, 9(7), 1741–1752. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Bartl, F., et al. (2001). EP Patent No. 1049674B1.
  • Orozco-Castañeda, C. A., et al. (2021). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 86(21), 15089–15102. [Link]

  • PubChem. (n.d.). 5-Methoxy-1-phenylpiperidin-3-ol. [Link]

  • Sharma, T., et al. (2022). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular Diversity, 26(5), 2835–2867. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperidin-3-one synthesis. As a key intermediate in the development of numerous pharmaceuticals, the efficient synthesis of piperidin-3-one and its derivatives is of paramount importance.[1][2] This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. We aim to bridge the gap between theoretical knowledge and practical application by explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the piperidin-3-one core?

The selection of starting material is critical and often dictates the overall synthetic strategy. Common precursors include:

  • 3-Hydroxypyridine: This is a widely used starting material that can be reduced and subsequently oxidized to form the piperidin-3-one ring.[3][4][5]

  • Acyclic Diesters: Through an intramolecular cyclization known as the Dieckmann condensation, acyclic diesters can be converted into a cyclic β-ketoester, which is a direct precursor to piperidin-3-one.[1][3][6]

  • N-Protected 3-Hydroxypiperidine: For syntheses requiring a protected nitrogen, this intermediate can be oxidized to the corresponding ketone.[7]

  • Pyridine: Direct functionalization and reduction of pyridine is a more advanced but powerful strategy to access substituted piperidines.[8][9]

Q2: How do I choose the right protecting group for the piperidine nitrogen?

The choice of a nitrogen protecting group is crucial and depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a popular choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids. It is often introduced using di-tert-butyl dicarbonate (Boc₂O).[4][7]

  • Benzyl (Bn): The benzyl group is robust and can be removed via catalytic hydrogenation.[5][7][10] This method is advantageous when other functional groups in the molecule are sensitive to acidic conditions.

  • Carbamates: Phenyl carbamate protecting groups have shown good results in terms of synthesis and scalability, especially in rhodium-catalyzed reactions.[8]

Q3: What are the expected yields for piperidin-3-one synthesis?

Yields can vary significantly based on the chosen synthetic route, scale, and purity of starting materials. For instance, a multi-step synthesis starting from 3,5-dichloroaniline has been reported to have an overall yield of 30%.[1] Syntheses involving the oxidation of N-Boc-3-hydroxypiperidine can achieve yields as high as 97%.[7] It is essential to optimize each step of the synthesis to maximize the overall yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of piperidin-3-one, providing potential causes and actionable solutions.

Low or No Product Yield
Q4: My Dieckmann condensation is failing or giving very low yields. What could be the problem?

The Dieckmann condensation is a powerful tool for forming the piperidin-3-one ring, but it is sensitive to several factors.[3][6]

  • Causality: This intramolecular Claisen condensation requires the formation of an enolate, which then attacks the second ester group.[1][6][11][12] The reaction is often reversible, and the equilibrium may not favor the product. The flexibility of the acyclic precursor is also crucial for the intramolecular attack to occur.[1]

  • Troubleshooting Steps:

    • Base Selection: Ensure a strong, non-nucleophilic base is used. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[1] The base must be strong enough to deprotonate the α-carbon of the ester.

    • Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., toluene, THF) to prevent quenching of the enolate.[1]

    • Temperature Control: While some condensations require reflux temperatures, excessive heat can lead to side reactions and decomposition.[13] Experiment with a range of temperatures to find the optimal conditions.

    • Structural Constraints: If the starting material has a rigid structure, such as a planar aniline, it may hinder the necessary conformational flexibility for cyclization.[1] In such cases, an alternative synthetic route may be necessary.

Q5: The oxidation of my N-protected 3-hydroxypiperidine to the ketone is inefficient. How can I improve this step?

The oxidation of the secondary alcohol is a critical step that can be prone to incompleteness or side reactions.

  • Causality: The choice of oxidant and reaction conditions must be compatible with the protecting group and other functional groups present in the molecule. Over-oxidation or side reactions with the piperidine nitrogen can occur.

  • Troubleshooting Steps:

    • Oxidant Selection:

      • Dess-Martin Periodinane (DMP): This is a mild and effective oxidant for converting secondary alcohols to ketones.[1][7]

      • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with DMSO and a hindered base (e.g., triethylamine). It is generally high-yielding but requires careful temperature control to avoid side reactions.

      • Oppenauer Oxidation: This method uses a ketone (e.g., acetone or cyclohexanone) as the oxidant with a metal alkoxide catalyst (e.g., aluminum isopropoxide).[4][14]

    • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction. If the reaction stalls, a fresh portion of the oxidant can be added.[7]

    • pH Control: For some oxidations, maintaining the correct pH is crucial. For example, when using sodium hypochlorite, the pH should be carefully controlled.[14]

Formation of Side Products
Q6: I am observing significant amounts of an over-alkylation product at the nitrogen. How can I prevent this?
  • Causality: The piperidine nitrogen is a nucleophile and can compete with the desired C-alkylation, leading to the formation of quaternary ammonium salts.[15]

  • Troubleshooting Steps:

    • Use of a Protecting Group: The most effective way to prevent N-alkylation is to use a suitable protecting group, such as Boc or Benzyl.

    • Control of Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may be necessary, but a large excess will favor N-alkylation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of N-alkylation relative to C-alkylation.[13]

Q7: My final product is contaminated with a pyridine impurity that is difficult to remove by distillation. What should I do?
  • Causality: Piperidine and pyridine can form an azeotrope, a mixture with a constant boiling point, making their separation by simple distillation challenging.[13][15]

  • Troubleshooting Steps:

    • Acid-Base Extraction: Exploit the difference in basicity. Piperidine is more basic than pyridine. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The piperidine will be protonated and move to the aqueous layer, while the pyridine remains in the organic layer. The piperidine can then be recovered by basifying the aqueous layer and extracting.[15]

    • Selective Salt Formation: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[13]

Purification and Stability Issues
Q8: My purified piperidin-3-one is unstable and turns yellow or brown over time. How can I improve its stability?
  • Causality: The discoloration is often due to oxidation of the piperidine ring, especially when exposed to air and light.[13][15] The ketone functionality can also participate in side reactions.

  • Troubleshooting Steps:

    • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[13][16]

    • Purification Method: Distillation is a common method for purifying piperidine derivatives.[13][17] For solid compounds, recrystallization from a suitable solvent can be effective.[17]

    • Conversion to a Salt: Converting the piperidin-3-one to its hydrochloride salt can improve its stability and shelf-life.[16]

Experimental Protocols & Data

Protocol 1: Synthesis of N-Boc-3-piperidone via Oxidation

This protocol describes the oxidation of N-Boc-3-hydroxypiperidine using Dess-Martin periodinane.

Step-by-Step Methodology:

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Table 1: Comparison of Common Oxidizing Agents for 3-Hydroxypiperidine Derivatives

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin PeriodinaneDCM, 0°C to rtMild, high-yieldingExpensive, can be explosive
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78°CHigh yields, general applicabilityRequires low temperatures, unpleasant odor
Oppenauer OxidationAl(O-i-Pr)₃, acetone, refluxInexpensive, suitable for large scaleRequires high temperatures, equilibrium reaction
Protocol 2: Synthesis of 1-Benzyl-3-piperidone via Dieckmann Condensation

This protocol outlines the synthesis of a piperidin-3-one precursor through intramolecular cyclization.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous toluene, add the acyclic diester precursor (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 6M HCl) to yield the desired piperidin-3-one.[18]

Visualizing Reaction Pathways

Workflow for Troubleshooting Low Yield in Piperidin-3-one Synthesis

G cluster_sm Starting Material Issues cluster_reagents Reagent Problems cluster_conditions Suboptimal Conditions start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sm_impure Impure Starting Material? check_sm->sm_impure reagent_inactive Inactive/Degraded Reagents? check_reagents->reagent_inactive cond_temp Incorrect Temperature? check_conditions->cond_temp cond_time Incorrect Reaction Time? check_conditions->cond_time cond_solvent Inappropriate/Wet Solvent? check_conditions->cond_solvent sm_degraded Degraded Starting Material? sm_impure->sm_degraded No sm_purify Purify/Re-characterize Starting Material sm_impure->sm_purify Yes sm_degraded->sm_purify Yes solution Improved Yield sm_purify->solution reagent_stoich Incorrect Stoichiometry? reagent_inactive->reagent_stoich No reagent_replace Use Fresh/Verified Reagents reagent_inactive->reagent_replace Yes reagent_stoich->reagent_replace Yes reagent_replace->solution optimize_conditions Systematically Optimize Conditions (Temp, Time, Solvent) cond_temp->optimize_conditions cond_time->optimize_conditions cond_solvent->optimize_conditions optimize_conditions->solution

Caption: Troubleshooting workflow for low yield.

General Synthetic Routes to Piperidin-3-one

G cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Dieckmann Condensation hydroxypiperidine N-Protected 3-Hydroxypiperidine oxidation Oxidation (e.g., DMP, Swern) hydroxypiperidine->oxidation piperidinone Piperidin-3-one oxidation->piperidinone diester Acyclic Diester dieckmann Intramolecular Cyclization diester->dieckmann beta_ketoester β-Ketoester dieckmann->beta_ketoester hydrolysis Hydrolysis & Decarboxylation beta_ketoester->hydrolysis hydrolysis->piperidinone

Caption: Key synthetic pathways to piperidin-3-one.

References

  • Lee, H. Y., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules, 17(10), 12347-12357. [Link]

  • Baire, B., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • Google Patents. (2010).
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5848. [Link]

  • P. J. Smith, et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(40), 8565-8575. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33722, Piperidin-3-one" PubChem, [Link].

  • Synthesis with Florencio Zaragoza. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Singh, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 63B(6), 724-731. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Singh, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Google Patents. (2012). The synthetic method of 1-benzyl-3-piperidone hydrochloride. CN102351783B.
  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [Link]

  • Google Patents. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.
  • International Journal of ChemTech Research. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]

  • P. J. Smith, et al. (2017). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Google Patents. (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Ding, Q., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979–5983. [Link]

  • Chad's Prep. (2018). 21.6b Dieckmann Condensation Reactions. YouTube. [Link]

  • Baire, B., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-1-methylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key piperidinone intermediate. As Senior Application Scientists, we provide not just procedural steps, but also the underlying chemical principles to empower you to resolve challenges in your synthetic work.

Diagram: Synthetic Pathway Overview

Below is a common synthetic route for this compound, which typically involves a Dieckmann condensation followed by N-methylation.

Synthetic_Pathway cluster_0 Dieckmann Condensation & Decarboxylation cluster_1 N-Methylation Diester N-Substituted Diester Beta-ketoester Cyclic β-Ketoester Diester->Beta-ketoester Base (e.g., NaOEt) Piperidinone 5-Methoxypiperidin-3-one Beta-ketoester->Piperidinone Acid, Heat (Hydrolysis & Decarboxylation) Product This compound Piperidinone->Product Methylating Agent (e.g., MeI, (Me)2SO4)

Caption: General synthetic scheme for this compound.

Troubleshooting Guides & FAQs

This section addresses specific impurities and challenges you may encounter during the synthesis.

Category 1: Impurities from Dieckmann Condensation & Decarboxylation

The Dieckmann condensation is a powerful tool for forming cyclic ketones, but it can be prone to side reactions if not carefully controlled.

Question 1: My reaction mixture from the Dieckmann condensation is complex, and I'm seeing a lower than expected yield of the desired cyclic β-ketoester. What are the likely side products?

Answer:

One of the most common issues in a Dieckmann condensation is the formation of intermolecular Claisen condensation products, especially if the reaction is not performed under high dilution conditions.

  • Impurity: Acyclic β-ketoester (from intermolecular condensation).

  • Formation Mechanism: Instead of the desired intramolecular cyclization, one molecule of the starting diester reacts with another, leading to a linear, dimeric β-ketoester.

  • Detection: This impurity will have a significantly higher molecular weight than the starting material and can be detected by LC-MS. On a TLC plate, it will likely have a different polarity compared to the cyclic product.

  • Troubleshooting:

    • High Dilution: Perform the addition of the diester to the base solution slowly and under high dilution to favor the intramolecular reaction.

    • Base Selection: Ensure you are using a strong, non-nucleophilic base like sodium ethoxide or sodium hydride.

    • Temperature Control: Maintain a consistent and appropriate temperature throughout the reaction.

Question 2: After hydrolysis and decarboxylation, I've isolated a byproduct that appears to be a dimer. What could this be?

Answer:

This is likely an aldol condensation product. The piperidinone product has enolizable protons alpha to the carbonyl group, and under certain pH and temperature conditions, it can undergo self-condensation.

  • Impurity: Aldol condensation dimer of 5-methoxypiperidin-3-one.

  • Formation Mechanism: The enolate of one piperidinone molecule attacks the carbonyl group of another, leading to a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone dimer.

  • Detection: These dimers will have approximately double the molecular weight of the desired product and can be readily identified by LC-MS. Their polarity will also be significantly different.

  • Troubleshooting:

    • pH Control: Carefully neutralize the reaction mixture after decarboxylation. Avoid strongly basic or acidic conditions for prolonged periods at elevated temperatures.

    • Temperature: Perform the workup at a lower temperature to minimize the rate of the aldol reaction.

    • Purification: Column chromatography can often effectively separate the monomeric product from the higher molecular weight dimer.

Diagram: Formation of Key Dieckmann-Related Impurities

Dieckmann_Impurities Starting_Diester N-Substituted Diester Desired_Cyclization Intramolecular Cyclization (Dieckmann) Starting_Diester->Desired_Cyclization Side_Reaction Intermolecular Condensation (Claisen) Starting_Diester->Side_Reaction Cyclic_Product Cyclic β-Ketoester Desired_Cyclization->Cyclic_Product Acyclic_Dimer Acyclic Dimer Side_Reaction->Acyclic_Dimer Piperidinone 5-Methoxypiperidin-3-one Cyclic_Product->Piperidinone Hydrolysis & Decarboxylation Aldol_Reaction Aldol Condensation Piperidinone->Aldol_Reaction Aldol_Dimer Aldol Dimer Aldol_Reaction->Aldol_Dimer

Caption: Pathways to desired product and common impurities in the Dieckmann condensation step.

Category 2: Impurities from N-Methylation

The N-methylation of the piperidinone nitrogen is a critical step to obtain the final product. The choice of methylating agent and reaction conditions can significantly impact the impurity profile.

Question 3: I am observing a byproduct with a mass corresponding to the starting material (5-methoxypiperidin-3-one) in my final product. What is causing this incomplete reaction?

Answer:

Incomplete methylation is a common issue and can arise from several factors.

  • Impurity: Unreacted 5-methoxypiperidin-3-one.

  • Causes & Troubleshooting:

    • Insufficient Reagent: Ensure at least a stoichiometric amount of the methylating agent is used. It is common to use a slight excess.

    • Deprotonation: A base is typically required to deprotonate the secondary amine, making it nucleophilic. Ensure the base is strong enough and present in sufficient quantity. Potassium carbonate is a common choice.

    • Reaction Time/Temperature: The reaction may require longer times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS.

Question 4: My LC-MS analysis shows a peak with a mass that is 14 units higher than my product. What is this impurity?

Answer:

This is likely a result of over-methylation, leading to the formation of a quaternary ammonium salt.

  • Impurity: 5-Methoxy-1,1-dimethylpiperidin-3-onium salt.

  • Formation Mechanism: The tertiary amine of the product can act as a nucleophile and react with another molecule of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to form a quaternary ammonium salt.

  • Detection: This impurity will be readily detected by LC-MS, showing a molecular ion with a +1 charge and a mass 14 units higher than the product.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Avoid a large excess.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Temperature: Running the reaction at a lower temperature can help to minimize over-methylation.

Question 5: I've noticed a colored impurity in my product after N-methylation. What could be the cause?

Answer:

The formation of colored impurities can sometimes be attributed to the formation of N-oxides.

  • Impurity: this compound N-oxide.

  • Formation Mechanism: If any oxidizing agents are present, or if the reaction is exposed to air for extended periods, the tertiary amine of the product can be oxidized to the corresponding N-oxide.

  • Detection: N-oxides can often be detected by LC-MS. They will have a molecular weight 16 units higher than the product.

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification: N-oxides often have different polarities and can sometimes be removed by column chromatography or recrystallization.

Table 1: Summary of Common N-Methylation Impurities

Impurity NameStructureFormation MechanismDetection (m/z relative to product)Mitigation Strategies
Unreacted Starting Material5-Methoxypiperidin-3-oneIncomplete reaction-14Use slight excess of methylating agent, ensure adequate base, optimize reaction time/temp.
Quaternary Ammonium Salt5-Methoxy-1,1-dimethylpiperidin-3-oniumOver-methylation+14Control stoichiometry, slow addition of methylating agent, lower reaction temperature.
N-OxideThis compound N-oxideOxidation of product+16Use inert atmosphere, purify starting materials to remove oxidizing agents.
Category 3: Process-Related Impurities

Question 6: My final product contains residual solvent. What are the best practices for removal?

Answer:

Residual solvents are a common process-related impurity.

  • Detection: Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents.

  • Removal:

    • Drying under Vacuum: The most common method. Ensure the temperature is not high enough to cause degradation of the product.

    • Lyophilization: For high-boiling point solvents that are miscible with water, lyophilization can be effective.

    • Solvent Displacement: Dissolving the product in a low-boiling point solvent in which it is soluble, and then re-evaporating, can help to azeotropically remove a higher-boiling point solvent.

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Monitoring of N-Methylation

  • Prepare TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Apply a small spot of the reaction mixture, the starting material (5-methoxypiperidin-3-one), and a co-spot (both reaction mixture and starting material) onto the baseline of the TLC plate.

  • Elution: Develop the plate in a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The optimal mobile phase should give good separation between the starting material and the product.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Gaertner, R. (1951). The Dieckmann Condensation. Journal of the American Chemical Society, 73(9), 4400–4403.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Krasavin, M., et al. (2019). Stereoselective hydrogenation of unsaturated substituted piperidinones. Molecules, 24(12), 2289.
  • Li, W., et al. (2018). Catalytic asymmetric hydrogenation of tetrasubstituted enamides.
  • More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84.
  • Phillips, A. J., et al. (2011). Efficient asymmetric synthesis of an aminofluoropiperidine CGRP receptor antagonist. Organic Letters, 13(2), 244-247.
  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435-442.
  • Vereshchagin, A. L., et al. (2016). Stereoselective synthesis of poly-substituted piperidines using ammonium acetate. Tetrahedron Letters, 57(48), 5335-5338.
  • Reddit. (2021).
  • Chemical Review and Letters. (2021).
  • Ma, C., et al. (2018). N-methylation blocks the terminal amino group and the steric hindrance increases, leads to the termination of reaction or the reduction of reaction activity, resulting in the low molecular weight of polyamide. Polymer, 153, 134-142.

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted piperidinones. Specifically, we will address common challenges and provide actionable strategies to increase the yield of 5-Methoxy-1-methylpiperidin-3-one. Our approach is rooted in fundamental chemical principles and validated by established literature on heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Question 1: What is the most common and reliable synthetic strategy for preparing this compound?

Answer: The most robust and widely employed strategy for constructing the 1-methylpiperidin-3-one core is the Dieckmann condensation . This intramolecular cyclization of an appropriate acyclic amino-diester is a powerful method for forming five- and six-membered rings.[1][2] The overall synthesis is typically a three-step process:

  • Formation of an acyclic amino-diester precursor.

  • Intramolecular Dieckmann condensation to form a cyclic β-keto ester.

  • Hydrolysis and subsequent decarboxylation to yield the target this compound.

Question 2: What are the most critical parameters that influence the yield of the Dieckmann condensation step?

Answer: The success of the Dieckmann condensation is highly sensitive to several factors. The choice of base is paramount, as it drives the crucial deprotonation that initiates cyclization. Additionally, the reaction solvent, temperature, and concentration significantly impact the outcome, particularly the balance between the desired intramolecular cyclization and competing intermolecular side reactions.[3]

Question 3: What are the primary byproducts to anticipate during this synthesis, and how can they be minimized?

Answer: The primary byproduct concerns are polymerization resulting from intermolecular condensation and cleavage of the β-keto ester product under harsh basic conditions.[3] Intermolecular reactions can be effectively suppressed by employing high-dilution conditions, which kinetically favor the intramolecular pathway. Careful selection of the base and controlled reaction times are essential to prevent product degradation.

Question 4: What are the recommended methods for purifying the final this compound product?

Answer: Purification typically involves a combination of techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product is often purified by vacuum distillation or column chromatography on silica gel. The choice depends on the scale of the reaction and the nature of the impurities. Monitoring purity can be effectively achieved using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Optimized Three-Step Synthesis Protocol

This protocol outlines a reliable pathway to this compound, designed for reproducibility and high yield.

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Decarboxylation A Methyl N-methyl-2-methoxyacetate + Methyl Acrylate B Precursor Diester: Methyl N-(2-(methoxycarbonyl)ethyl) -N-methyl-2-methoxyacetate A->B Michael Addition C Cyclic β-Keto Ester B->C Dieckmann Condensation (NaH, Toluene) D Final Product: This compound C->D Acidic Hydrolysis & Decarboxylation (HCl, Δ)

Caption: Three-step workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of the Diester Precursor (Methyl N-(2-(methoxycarbonyl)ethyl)-N-methyl-2-methoxyacetate)

  • Reaction Setup: To a solution of methyl N-methyl-2-methoxyacetate (1.0 eq) in anhydrous methanol, add methyl acrylate (1.1 eq).

  • Execution: Cool the mixture to 0°C and add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.05 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting amine via TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude diester is typically of sufficient purity for the next step.

Step 2: Dieckmann Condensation (Cyclization)

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene.

    • Expert Insight: Toluene is an excellent solvent for this step as its high boiling point facilitates the reaction, and it is aprotic, preventing interference with the base.[3]

  • High-Dilution Addition: Dissolve the crude diester from Step 1 in anhydrous toluene. Add this solution dropwise to the NaH suspension over several hours using a syringe pump. Maintain the reaction temperature at 80-100°C.

    • Causality: A slow, high-dilution addition is critical to favor the desired intramolecular cyclization over intermolecular polymerization, which is a common cause of low yields.[3]

  • Execution: After the addition is complete, reflux the mixture for 2-4 hours until the evolution of H₂ gas ceases.

  • Monitoring: The reaction can be monitored by quenching small aliquots in acid and analyzing by GC-MS.

  • Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of glacial acetic acid, followed by water. Separate the organic layer, and extract the aqueous layer with toluene (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Hydrolysis and Decarboxylation

  • Reaction Setup: To the crude cyclic β-keto ester from Step 2, add a 3-6 M solution of hydrochloric acid (HCl).

  • Execution: Heat the mixture to reflux (approx. 100-110°C) for 4-8 hours. The decarboxylation process releases CO₂, so ensure adequate ventilation.

  • Monitoring: Monitor the disappearance of the β-keto ester intermediate by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Basify the solution to a pH > 12 with a cold concentrated NaOH or KOH solution to ensure the product is in its free base form.[5]

  • Extraction: Extract the basic aqueous solution with dichloromethane or ethyl acetate (3-4x).

  • Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or silica gel chromatography to yield pure this compound.

Troubleshooting Guide

Logical Workflow for Troubleshooting Low Yield

G start Low Yield in Dieckmann Condensation Step q1 Was the reaction performed under strictly anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a strong, non-nucleophilic base (e.g., NaH, KOtBu) used? a1_yes->q2 sol1 Moisture quenches the base. Flame-dry glassware, use anhydrous solvents, and maintain an inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was high dilution and slow addition employed? a2_yes->q3 sol2 Weaker bases may not be effective. Alkoxides (e.g., NaOEt) can cause transesterification. Use fresh, high-purity NaH. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the reaction temperature and time optimized? a3_yes->q4 sol3 Concentrated conditions favor intermolecular polymerization. Use a syringe pump for slow addition to a refluxing suspension of the base. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no final_check Review purification. Product may be lost during aqueous workup if pH is not sufficiently basic before extraction. a4_yes->final_check sol4 Insufficient heat/time leads to incomplete reaction. Monitor by TLC/GC-MS to determine the optimal endpoint. a4_no->sol4

Caption: Troubleshooting workflow for low yield in the Dieckmann condensation step.

Specific Issues & Solutions

Problem: The Dieckmann condensation stalls or shows very low conversion.

  • Potential Cause: Inactive base due to moisture or prolonged storage. Sodium hydride can become coated with an inactive layer of sodium hydroxide.

  • Recommended Solution: Use fresh NaH from a newly opened container. If necessary, wash the NaH with anhydrous hexane or pentane prior to use to remove the protective mineral oil and any surface oxidation (perform this with extreme caution behind a blast shield and under an inert atmosphere). Alternatively, consider using potassium tert-butoxide (KOtBu), which often shows higher reactivity.

Problem: The final product is contaminated with a significant amount of a higher molecular weight substance.

  • Potential Cause: Intermolecular condensation (polymerization) is outcompeting the intramolecular Dieckmann cyclization.

  • Recommended Solution: This issue is almost always due to the reaction concentration being too high. Significantly increase the solvent volume (e.g., from 0.1 M to 0.01 M) and ensure the diester is added very slowly via syringe pump to the heated base suspension. This maintains a pseudo-low concentration of the starting material, favoring the intramolecular pathway.[3]

Problem: The decarboxylation step is incomplete, leaving the β-keto ester in the final product.

  • Potential Cause: Insufficient duration of acidic reflux or insufficient acid strength.

  • Recommended Solution: Increase the reflux time and monitor the reaction by TLC until the starting β-keto ester spot has completely disappeared. Ensure that the concentration of HCl is adequate (at least 3M) to facilitate both hydrolysis of the ester and subsequent decarboxylation.

Data Summary: Influence of Reaction Conditions

The following table summarizes the expected impact of key variables on the yield of the Dieckmann condensation, based on established principles for similar piperidone syntheses.[3]

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Higher Yield with NaHNaH is non-nucleophilic, preventing side reactions like transesterification.[3]
Solvent EthanolToluene / XyleneHigher Yield with TolueneAprotic, high-boiling solvents favor the condensation and prevent quenching of the base.[3]
Concentration 0.5 M0.05 M (High Dilution)Significantly Higher YieldFavors intramolecular cyclization over intermolecular polymerization.[3]
Temperature Room Temperature80 - 110 °C (Reflux)Higher Yield at RefluxProvides the necessary activation energy for deprotonation and cyclization.[3]

References

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • ChemSynthesis. (2025). 5-(3-methoxyphenyl)-5-methyl-2-piperidinone.

  • BenchChem. (2025). Improving yield and purity in 2-Piperidinol reactions.

  • BenchChem. (2025). Overcoming challenges in the scale-up of 2-Piperidinol synthesis.

  • ResearchGate. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

  • National Center for Biotechnology Information. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.

  • Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

  • PubChem. 5-Methoxy-1-phenylpiperidin-3-ol.

  • ResearchGate. (2014). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

  • BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.

  • ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity.

  • National Center for Biotechnology Information. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide.

  • Google Patents. (2021). CN113121539A - Preparation method of PF06651600.

  • ResearchGate. (2020). Investigation of Practical Routes for the Kilogram-Scale Production of cis -3-Methylamino-4-methylpiperidines.

  • BenchChem. (2025). Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis.

  • Google Patents. (2000). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.

  • ResearchGate. (2000). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.

  • ResearchGate. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.

  • ResearchGate. (2008). ChemInform Abstract: A Short Synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic Acid Methyl Ester.

  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride.

Sources

Technical Support Center: 5-Methoxy-1-methylpiperidin-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1-methylpiperidin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of its reactivity and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule possesses three main centers for reactivity:

  • The Carbonyl Group (C3): As a ketone, it is susceptible to nucleophilic attack, making it a key site for reactions like reductive amination, Wittig reactions, and aldol-type condensations.[1]

  • The α-Carbons (C2 and C4): The hydrogens on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This allows for reactions such as alkylation, acylation, and halogenation at these positions.[2]

  • The Tertiary Amine (N1): The nitrogen atom is nucleophilic and can react with electrophiles, although its reactivity is somewhat sterically hindered.

Q2: What makes this molecule prone to specific side reactions?

A2: The presence of the methoxy group at the C5 position introduces unique electronic effects and potential leaving group characteristics. Under certain conditions, particularly acidic or strongly basic environments, elimination of methanol can occur, leading to the formation of an α,β-unsaturated ketone.[3][4] The cyclic nature of the ketone also imparts some angle strain, which can influence its reactivity compared to acyclic analogs.[5]

Q3: How stable is this compound under typical storage and reaction conditions?

A3: The compound is generally stable under standard storage conditions (cool, dry, and dark). However, it can be sensitive to strong acids and bases, which can catalyze decomposition or self-condensation reactions. Prolonged heating can also promote elimination byproducts.

Troubleshooting Guide: Byproduct Formation

This section details common issues encountered during reactions with this compound, their probable causes, and actionable solutions.

Issue 1: Formation of an α,β-Unsaturated Ketone Byproduct

Problem: During a reaction, you observe a new, less polar spot on your TLC plate, and the NMR/MS data of this impurity corresponds to the mass of the starting material minus 32 amu (the mass of methanol).

Potential Cause: This is a classic case of β-elimination of the methoxy group, leading to the formation of 1-methyl-1,2,5,6-tetrahydropyridin-3-one. This side reaction is often catalyzed by acidic or basic conditions and can be exacerbated by heat.[6][7] The mechanism involves the formation of an enolate (under basic conditions) or protonation of the methoxy group (under acidic conditions), followed by the departure of the methoxide or methanol.

Proposed Solutions:

  • Modify Reaction pH:

    • If using a strong base (e.g., LDA, NaH), consider switching to a non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or a milder carbonate base (e.g., K₂CO₃, Cs₂CO₃) to disfavor the elimination pathway.

    • If the reaction is acid-catalyzed, try using a weaker acid or a buffered system to maintain a less aggressive pH.

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, cooling the reaction to 0 °C or even -78 °C can significantly suppress the elimination byproduct.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.

Issue 2: N-Demethylation or Quaternization

Problem: You observe byproducts corresponding to the piperidinone core without the N-methyl group or a salt that has low solubility in common organic solvents.

Potential Cause:

  • N-Demethylation: Certain reagents, particularly those used in peptide coupling or reactions involving chloroformates, can lead to the demethylation of the tertiary amine.

  • N-Quaternization: If your reaction involves an alkylating agent (e.g., methyl iodide, benzyl bromide), unintended quaternization of the piperidine nitrogen can occur, forming a piperidinium salt.[8] This is especially prevalent if the primary reaction at the ketone or α-carbon is slow.

Proposed Solutions:

  • Protecting Groups: If demethylation is a persistent issue, consider using a different N-substituted piperidone analog where the substituent acts as a more robust protecting group (e.g., an N-benzyl group, which can be removed later via hydrogenolysis).[9]

  • Stoichiometry Control: When using alkylating agents for α-alkylation, use the reagent stoichiometrically and add it slowly to a pre-formed enolate at low temperature. This minimizes the concentration of free alkylating agent available to react with the nitrogen.

  • Reagent Choice: For N-methylation of a secondary piperidone precursor, avoid harsh reagents like dimethyl sulfate. Instead, consider methods like the Eschweiler-Clarke reaction, which can be controlled to favor mono-methylation.

Issue 3: Aldol Self-Condensation

Problem: In the presence of a base, you isolate a high molecular weight byproduct, often with a complex NMR spectrum, suggesting a dimerization of the starting material.

Potential Cause: The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule of the starting material. This is a classic aldol condensation reaction.[2] The initial aldol adduct can then dehydrate to form a conjugated system.

Proposed Solutions:

  • Low Temperature: Forming the enolate at low temperatures (e.g., -78 °C) and then adding the electrophile is crucial. This keeps the concentration of the enolate low and reduces the rate of self-condensation.

  • Rapid Trapping: Add the desired electrophile to the reaction mixture immediately after the enolate is formed to "trap" it before it has a chance to react with itself.

  • Use of a Pre-formed Enolate: Generate the enolate quantitatively with a strong, non-nucleophilic base at low temperature, and then add the electrophile. This ensures that no unreacted starting material is present to undergo the aldol reaction.

Summary of Troubleshooting Strategies
Problem Potential Cause Key Solutions
β-Elimination Acid/Base catalysis, HeatLower temperature, use milder reagents, control pH.
N-Demethylation Harsh reagents (e.g., chloroformates)Use alternative reagents or protecting groups.
N-Quaternization Excess alkylating agentControl stoichiometry, slow addition at low temp.[8]
Aldol Condensation Base-catalyzed self-reactionLow temperature, rapid trapping of the enolate.[2]

Experimental Protocols

Protocol 1: Minimizing β-Elimination during α-Alkylation

This protocol details a procedure for the α-alkylation of this compound with methyl iodide, designed to minimize the formation of the elimination byproduct.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) solution (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) via syringe.

  • Enolate Formation: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (5 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the resulting mixture for 45 minutes at -78 °C to ensure complete enolate formation.

  • Electrophile Addition: Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired α-methylated product.

Visual Diagrams

Logical Flow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting Start Reaction Performed Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Identify Identify Byproduct Structure Analysis->Identify Elimination β-Elimination Product (Mass = SM - 32) Identify->Elimination Unsaturated Ketone Aldol Aldol Dimer (Mass ≈ 2 x SM) Identify->Aldol High MW Impurity N_Reaction N-Demethylation or Quaternization Identify->N_Reaction Incorrect N-Substitution Sol_Elimination Solution: - Lower Temperature - Use Milder Base/Acid - Reduce Reaction Time Elimination->Sol_Elimination Sol_Aldol Solution: - Low Temp Enolate Formation - Rapid Electrophile Trapping - Control Stoichiometry Aldol->Sol_Aldol Sol_N_Reaction Solution: - Stoichiometry Control - Use Protecting Groups - Choose Milder Reagents N_Reaction->Sol_N_Reaction

Caption: Troubleshooting workflow for common byproducts.

Competing Reaction Pathways: Elimination vs. Substitution

Competing_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products SM This compound Base Base (e.g., LDA) Enolate Enolate Intermediate Base->Enolate Deprotonation at α-Carbon Desired Desired Product (α-Substitution) Enolate->Desired + Electrophile (E+) Byproduct Byproduct (β-Elimination) Enolate->Byproduct Elimination of MeO-

Caption: Desired substitution vs. undesired elimination pathway.

References

  • Sciencemadness.org. (2018). N methylation of 4-pyperidone. Available at: [Link]

  • Quora. (2016). Why are cyclic ketones more reactive than open chain analogous ketones? Available at: [Link]

  • Casy, A. F., & Hassan, M. M. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. Available at: [Link]

  • Zhu, W., et al. (2009). A Four-Component Synthesis of Piperidone Scaffolds. Angewandte Chemie International Edition, 48(16), 2965-2968. Available at: [Link]

  • NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Available at: [Link]

  • Al-Qalaf, F. A., & Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-859. Available at: [Link]

  • Dalal Institute. Elimination Reactions. Available at: [Link]

  • Lumen Learning. 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Chen, Y.-C., et al. (2022). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Molecules, 27(21), 7215. Available at: [Link]

  • StFX. Elimination Reactions. CHEMISTRY 1000. Available at: [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. Available at: [Link]

  • Khan Academy. E2 reactions. Available at: [Link]

  • PubChem. 5-Methoxy-1-phenylpiperidin-3-ol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available at: [Link]

  • PubChem. 1-[4-[(5-methoxy-3-pyridinyl)oxy]-5-[(3S)-1-methylpiperidin-3-yl]-2-pyridinyl]-3-methylurea. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha-carbon Reactions. Available at: [Link]

  • Kumpins, V., et al. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(19), 3583. Available at: [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available at: [Link]

  • Google Patents. (2021). CN113121539A - Preparation method of PF06651600.
  • ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Available at: [Link]

  • ResearchGate. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Available at: [Link]

  • ResearchGate. (2006). Isopropylation of 5-methoxy-1-tetralone. Available at: [Link]

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Technical Support Center: Purification Challenges of Methoxy-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methoxy-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this important class of compounds. Methoxy-substituted piperidines are prevalent scaffolds in medicinally relevant compounds, making their efficient purification a critical step in chemical synthesis and drug discovery.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of methoxy-substituted piperidines in a question-and-answer format, providing detailed, step-by-step protocols and the scientific rationale behind them.

Question 1: My purified methoxy-substituted piperidine is a yellow or brown oil. What causes this discoloration and how can I remove it?

Answer: Discoloration in piperidine derivatives, including those with methoxy substituents, is often due to the presence of oxidation products.[2] The piperidine nitrogen, being basic, can be susceptible to oxidation, especially when exposed to air and light.[3]

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is a common and effective method for removing colored impurities.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal (typically 1-5% w/w) to the solution. Stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite or fine filter paper to remove the charcoal. The purified product can then be obtained by removing the solvent under reduced pressure.[4]

    • Causality: Activated charcoal has a high surface area and can adsorb large colored molecules and other nonpolar impurities, effectively removing them from the solution.

  • Distillation: For thermally stable, liquid methoxy-substituted piperidines, distillation can be a highly effective purification method.[2]

    • Protocol: If the compound is sensitive to air, perform the distillation under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction that boils at the expected temperature for your compound.

    • Causality: Distillation separates compounds based on differences in their boiling points. Colored impurities, which are often higher molecular weight oxidation products, will typically have a higher boiling point and remain in the distillation flask.

Question 2: I am having difficulty separating my target methoxy-substituted piperidine from unreacted starting materials or other basic impurities using column chromatography.

Answer: Co-elution of basic compounds on silica gel is a frequent challenge due to interactions with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[5] The methoxy group can also influence the polarity of the molecule in ways that may not be immediately intuitive.

Troubleshooting Steps:

  • Deactivating the Silica Gel: Neutralizing the acidic sites on the silica gel can significantly improve the separation of basic compounds.[4]

    • Protocol: Before loading your sample, pre-treat the silica gel column by flushing it with the mobile phase containing a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonia in methanol.[4][5]

    • Causality: The basic additive neutralizes the acidic silanol groups, preventing strong ionic interactions with the basic piperidine nitrogen and allowing for more effective separation based on polarity.

  • Acid-Base Extraction: This classical technique is highly effective for separating basic piperidines from neutral or acidic impurities before attempting chromatography.[6][7]

    • Protocol: Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer. Separate the layers. Cool the acidic aqueous layer and basify it (pH > 10) with a strong base like NaOH. Extract the deprotonated piperidine back into an organic solvent.[6]

    • Causality: This method exploits the pH-dependent solubility of the basic piperidine nitrogen.[7] In its protonated form, the piperidine salt is water-soluble, while in its free base form, it is soluble in organic solvents.

Question 3: My methoxy-substituted piperidine has diastereomers that are difficult to separate.

Answer: The separation of diastereomers can be challenging due to their similar physical properties. The presence of a methoxy group can influence the conformation of the piperidine ring, which may affect the separation.

Troubleshooting Steps:

  • Flash Chromatography Optimization: A systematic approach to optimizing flash chromatography conditions is often successful.

    • Protocol:

      • Solvent Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]

      • Gradient Elution: Employ a shallow gradient of the polar solvent to enhance separation.

      • Column Choice: Consider using high-performance flash chromatography columns with smaller particle sizes for better resolution.

    • Causality: Diastereomers have different three-dimensional arrangements, which can lead to differential interactions with the stationary phase, allowing for separation with an optimized mobile phase.

  • Recrystallization: If the diastereomers are solid, recrystallization can be a powerful purification technique.[9]

    • Protocol: Experiment with different solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other. Slow cooling often yields purer crystals.

    • Causality: Differences in the crystal lattice energy of diastereomers can lead to differences in their solubility, enabling separation by fractional crystallization.

Question 4: I am observing the formation of an unexpected salt or precipitate during workup or storage.

Answer: Piperidines are basic and can react with acidic species in the environment, such as carbon dioxide from the air, to form carbonate salts.[2] If acidic reagents were used in the synthesis, incomplete neutralization can also lead to salt formation.[3]

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store purified methoxy-substituted piperidines under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO2.[2]

  • Thorough Neutralization: During aqueous workup, ensure that any acidic components are fully neutralized with a base like sodium bicarbonate before extraction of the final product.[5]

  • Proper Storage: Store in a tightly sealed container away from acidic vapors.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in the synthesis of methoxy-substituted piperidines?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the precursor pyridine derivative or the alkylating/acylating agent.[4]

  • Side products: From competing reactions, such as over-alkylation or elimination.

  • Reagents and catalysts: From the reaction mixture.

  • Oxidation products: Leading to discoloration.[2]

Q2: How does the position of the methoxy group on the piperidine ring affect purification?

A2: The position of the methoxy group can influence the molecule's polarity, basicity, and conformational preferences, all of which can impact its chromatographic behavior. For example, a methoxy group near the nitrogen atom may sterically hinder interactions with the stationary phase or influence the pKa of the nitrogen.

Q3: Is it necessary to protect the piperidine nitrogen during purification?

A3: While not always necessary, N-protection (e.g., with a Boc or Cbz group) can be advantageous. It removes the basicity of the nitrogen, which can prevent issues with peak tailing on silica gel and may alter the polarity of the molecule sufficiently to improve separation from impurities.[10]

Q4: What are the best analytical techniques to assess the purity of my methoxy-substituted piperidine?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any major impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A C18 column with a mobile phase of methanol or acetonitrile and a buffered aqueous phase is a common starting point.[11]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main component and any impurities.

Q5: For chiral methoxy-substituted piperidines, how can I separate the enantiomers?

A5: Enantiomers require a chiral environment for separation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® columns, are often effective for piperidine derivatives.[12]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and is considered a "greener" alternative to HPLC.[1][12]

  • Diastereomeric Salt Formation: Reacting the racemic piperidine with a chiral acid to form diastereomeric salts, which can then be separated by recrystallization, followed by liberation of the free base.

Data Presentation

Table 1: Recommended Starting Conditions for Flash Chromatography of Methoxy-Substituted Piperidines
Polarity of CompoundRecommended Solvent System (v/v)Basic Additive
Low to MediumHexane/Ethyl Acetate (gradient from 5% to 50% EtOAc)0.1-1% Triethylamine
Medium to HighDichloromethane/Methanol (gradient from 1% to 10% MeOH)0.1-1% Triethylamine or NH4OH
Table 2: Typical HPLC and GC Parameters for Purity Analysis of Piperidine Derivatives[4]
ParameterHPLC MethodGC Method
Column C18, 4.6 x 150 mm, 5 µmCapillary column for polar analytes (e.g., DB-5 or equivalent)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% TFA or Formic AcidHelium or Nitrogen
Flow Rate 1.0 mL/min1-2 mL/min
Detection UV at 210, 220, or 254 nmFlame Ionization Detector (FID)
Temperature Ambient or 30-40 °CTemperature gradient (e.g., 100 °C to 250 °C)

Experimental Protocols & Workflows

General Purification Workflow for Methoxy-Substituted Piperidines

This workflow provides a logical sequence of steps for purifying a crude methoxy-substituted piperidine product.

G cluster_0 Initial Purification cluster_1 Chromatographic Separation cluster_2 Analysis and Final Product crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Dissolve in org. solvent charcoal Charcoal Treatment (optional) extraction->charcoal Concentrate organic layer column Column Chromatography (Silica Gel + Basic Additive) charcoal->column Load onto column fractions TLC/LC-MS Analysis of Fractions column->fractions Collect fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure

Caption: General purification workflow for methoxy-substituted piperidines.

Decision Tree for Selecting a Purification Method

This decision tree helps in selecting the most appropriate purification strategy based on the properties of the compound and impurities.

G start Crude Product q1 Are impurities acidic or neutral? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Are there diastereomers? q1->q2 No acid_base->q2 flash_chrom Optimize Flash Chromatography q2->flash_chrom Yes q3 Is the product chiral? q2->q3 No recrystallize Attempt Recrystallization flash_chrom->recrystallize If solid flash_chrom->q3 recrystallize->q3 chiral_hplc Chiral HPLC/SFC q3->chiral_hplc Yes pure Pure Product q3->pure No chiral_hplc->pure

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Dominguez, B., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(19), 8913-8920. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted piperidines therapeutic process and compositions.
  • Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809–823. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Movassaghi, M., & Schmidt, M. A. (2007). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 9(12), 2283–2286. Retrieved from [Link]

  • Lo, C.-Y., et al. (2018). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Molecules, 23(10), 2638. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(5), 586-591. Retrieved from [Link]

  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns.
  • Chittabathina, V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Stewart, C. D., & White, N. G. (2021). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]

  • Donohoe, T. J., et al. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidine compounds and their preparation and use.
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  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Retrieved from [Link]

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  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(5), 586–591. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Retrieved from [Link]

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  • ResearchGate. (n.d.). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

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avoiding side reactions in N-methylation of piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-methylation of piperidone scaffolds. My objective is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will move beyond simple step-by-step instructions to explore the causality behind common side reactions and their mitigation strategies.

Section 1: The Eschweiler-Clarke Reaction: A Controlled Approach to N-Methylation

The Eschweiler-Clarke reaction is a cornerstone of amine methylation, offering a robust method for converting secondary amines, like 4-piperidone, into their tertiary N-methyl derivatives.[1][2] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, a combination that elegantly avoids the most common pitfall of other methods: over-methylation.[3][4]

Troubleshooting Guide & FAQs (Eschweiler-Clarke)

Question: My N-methylation is incomplete, and I'm recovering a significant amount of the starting piperidone. What are the likely causes?

Answer: This is a common issue often related to reaction stoichiometry or conditions. Let's break down the possibilities:

  • Insufficient Reagents: The reaction proceeds via the formation of an iminium ion from the piperidone and formaldehyde, which is then reduced by formic acid.[4][5] Ensure you are using a molar excess of both formaldehyde and formic acid. A typical starting point is 1.1-1.5 equivalents of formaldehyde and 1.5-2.0 equivalents of formic acid relative to your piperidone substrate.

  • Reaction Temperature and Time: The reaction requires thermal energy to drive the dehydration of the intermediate hemiaminal and the decarboxylation of formic acid during hydride transfer.[1][3] Most procedures call for heating at 80-100 °C. If the temperature is too low, the reaction rate will be sluggish. Monitor the reaction by TLC or LCMS and ensure it is heated until CO2 evolution ceases, which signals the completion of the reduction step.[2]

  • Purity of Reagents: Using aged formaldehyde (which can polymerize to paraformaldehyde) or low-purity formic acid can lead to lower yields. Always use fresh, high-quality reagents.

Question: I've isolated a byproduct that is not my desired N-methylpiperidone or the starting material. What could it be?

Answer: While the Eschweiler-Clarke is highly selective, two potential side reactions can occur under suboptimal conditions:

  • N-Formyl Piperidone: If the reduction step (hydride transfer from formate) is significantly slower than the initial condensation with formaldehyde, an N-formyl byproduct can accumulate. This is more common in the related Leuckart-Wallach reaction, which often runs at higher temperatures and can yield formylated derivatives.[6][7] To mitigate this, ensure an adequate excess of formic acid is present to act as an efficient hydride donor.

  • Cyclization/Rearrangement Products: For certain substituted piperidones, acidic conditions and heat can promote unexpected intramolecular reactions. While less common with simple 4-piperidones, be aware of this possibility if your substrate contains other reactive functional groups.[5]

Question: Can the Eschweiler-Clarke reaction lead to a quaternary ammonium salt?

Answer: No, this is the primary advantage of the method. Quaternization is mechanistically impossible under Eschweiler-Clarke conditions. The reaction stops at the tertiary amine because a tertiary amine cannot react with formaldehyde to form an iminium ion, which is the necessary intermediate for the reduction step.[1][4] This inherent selectivity makes it a superior choice over direct alkylation when the tertiary amine is the desired product.

Visualizing the Mechanism: Why Quaternization is Avoided

The following diagram illustrates the mechanism of the Eschweiler-Clarke reaction for a secondary amine like piperidone.

Eschweiler_Clarke cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reductive Methylation cluster_3 Mechanistic Dead End Piperidone Piperidone (Sec. Amine) Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + H₂C=O Formaldehyde Formaldehyde Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Methylpiperidone (Tert. Amine) Iminium->Product + HCOO⁻ (Hydride Transfer) FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium CO2 CO₂ Block Cannot form new Iminium Ion Product->Block No reaction with H₂C=O

Caption: Eschweiler-Clarke reaction mechanism.

Optimized Protocol for N-Methylation of 4-Piperidone

This protocol is a self-validating system. Successful formation of CO₂ gas is a direct indicator that the reductive methylation is proceeding as planned.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq).

  • Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq) followed by formic acid (98%, 2.0 eq). Note: The reaction is often performed without an additional solvent, as formic acid serves this purpose.

  • Reaction: Heat the mixture to 80-90 °C. Vigorous effervescence (CO₂) should be observed. Maintain heating for 2-4 hours or until gas evolution ceases. Monitor the reaction's progress using TLC or LCMS.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 11) by the slow addition of aqueous NaOH or K₂CO₃. Caution: This step is exothermic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-methyl-4-piperidone can be purified further by vacuum distillation or column chromatography if necessary.[4]

Section 2: Direct Alkylation with Methyl Iodide: The Risk of Over-Methylation

Direct alkylation using a potent electrophile like methyl iodide (MeI) is another common strategy. While seemingly straightforward, this SN2 reaction requires careful control to avoid the formation of the N,N-dimethylpiperidonium iodide, a quaternary ammonium salt.[8][9]

Troubleshooting Guide & FAQs (Methyl Iodide)

Question: My reaction produced a significant amount of a water-soluble salt, and my desired product yield is low. What happened?

Answer: You have likely experienced over-methylation, the primary side reaction in this process. The N-methylpiperidone product is itself a nucleophile and can react with a second molecule of methyl iodide to form the quaternary ammonium salt ("quat salt").[10][11] This is especially problematic because the tertiary amine product is often a better nucleophile than the starting secondary amine.

To prevent quaternization:

  • Stoichiometry is Critical: Do not use an excess of methyl iodide. Start with a 1:1 molar ratio of piperidone to MeI, or even a slight excess of the amine (e.g., 1.1 eq of piperidone to 1.0 eq of MeI).

  • Controlled Addition: Add the methyl iodide slowly (e.g., dropwise via a syringe pump) to the reaction mixture at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, favoring methylation of the more abundant secondary amine over the newly formed tertiary amine.

  • Choice of Base: Use a non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HI byproduct. Stronger, more nucleophilic bases can compete with the amine for the methyl iodide.

Question: Are there safer or more efficient alternatives to methyl iodide?

Answer: Yes. While methyl iodide is highly reactive, it is also toxic and volatile.[8][9] Depending on the scale and specific requirements of your synthesis, consider these alternatives:

  • Dimethyl Sulfate (DMS): A powerful and less expensive methylating agent often used in industrial settings. However, it is extremely toxic and a suspected carcinogen, requiring stringent handling precautions.[8][12]

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative. It typically requires higher temperatures and pressures to achieve good reactivity but offers a much better safety profile.[12]

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt): A very potent but more expensive methylating agent, useful for less reactive amines.

Visualizing the Competing Reaction Pathways

This diagram shows the desired reaction competing with the undesired over-methylation pathway.

Quaternization Start Piperidone Product N-Methylpiperidone (Desired Product) Start->Product Desired Sₙ2 Reaction MeI1 CH₃I (1 eq) MeI1->Product SideProduct Quaternary Ammonium Salt (Undesired Byproduct) Product->SideProduct Undesired Sₙ2 Reaction (Over-methylation) MeI2 Excess CH₃I MeI2->SideProduct

Caption: Competing pathways in direct N-methylation.

Section 3: Summary and Recommendations

For reliable and high-yield synthesis of N-methylpiperidones from their secondary amine precursors, the Eschweiler-Clarke reaction is the superior method. Its inherent mechanistic design prevents the over-methylation that plagues direct alkylation approaches.

Method Comparison Table
FeatureEschweiler-Clarke ReactionDirect Alkylation (with MeI)
Reagents Formaldehyde, Formic AcidMethyl Iodide, Base (e.g., K₂CO₃)
Key Advantage No quaternization possible[1]Simple reagents, often fast
Primary Side Reaction N-formylation (rare)Over-methylation (Quaternization) [10]
Control Parameters Temperature, excess reagentsStoichiometry, slow addition of MeI
Safety Formic acid is corrosiveMethyl iodide is toxic and volatile[9]
Typical Yield High (>80%)[3]Variable, depends heavily on control

By understanding the chemical principles governing these reactions, you can proactively design experiments that favor your desired product and minimize time-consuming purification of avoidable byproducts.

References

  • Eschweiler–Clarke reaction . (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • Eschweiler–Clarke reaction . (2023). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Wang, C., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel . Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Eschweiler-Clarke reaction . (n.d.). Name-Reaction.com. Retrieved January 20, 2026, from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. Retrieved January 20, 2026, from [Link]

  • Diastereoselective N-quaternization of piperidines . (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Eschweiler-Clarke Reaction . (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]

  • Various Authors. (2018). N methylation of 4-pyperidone . Sciencemadness.org Forum. Retrieved January 20, 2026, from [Link]

  • Various Authors. (2018). N methylation of 4-pyperidone . Sciencemadness.org Forum. Retrieved January 20, 2026, from [Link]

  • Leuckart reaction . (2023). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Shang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction . National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Moore, M. L. (1949). STUDIES ON THE LEUCKART REACTION . Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Casy, A. F., & Jeffery, G. H. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts . Canadian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Eschweiler-Clarke Reaction . (n.d.). Online Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. Retrieved January 20, 2026, from [Link]

  • Damani, L. A., et al. (1982). Species variations in the N-methylation and quaternization of [14C]pyridine . PubMed. Retrieved January 20, 2026, from [Link]

  • St आम्हाला, T., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions . ResearchGate. Retrieved January 20, 2026, from [Link]

  • Autocatalytic (piperidine acts as base) aldol condensation of ketone . (2024). Reddit. Retrieved January 20, 2026, from [Link]

  • Methyl Iodide . (2022). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]

  • Methylation synthesis method of N-heterocyclic compound. (2017). Google Patents.

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Technical Support Center: Optimizing Catalyst Selection for Piperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidin-3-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the catalytic steps involved in this crucial synthesis. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of piperidin-3-one typically involves a two-stage process: the reduction of a pyridine precursor, most commonly 3-hydroxypyridine, followed by the selective oxidation of the resulting 3-hydroxypiperidine. The choice of catalyst and reaction conditions at each stage is critical for achieving high yield, purity, and, where required, stereoselectivity.

Part 1: Catalytic Hydrogenation of 3-Hydroxypyridine

This section focuses on the first key transformation: the catalytic reduction of the 3-hydroxypyridine ring to form 3-hydroxypiperidine. The primary challenges in this step are achieving complete saturation of the aromatic ring while avoiding side reactions and catalyst deactivation.

Frequently Asked Questions & Troubleshooting

Q1: My hydrogenation of 3-hydroxypyridine is stalling or showing low conversion. What are the likely causes and how can I fix this?

A: Incomplete hydrogenation is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom in the pyridine ring can strongly coordinate to the metal surface of the catalyst, effectively "poisoning" it and blocking active sites.[1] This is a notorious impediment in pyridine hydrogenation.[2]

    • Solution 1: Acidic Additives. Adding a stoichiometric amount of an acid (e.g., HCl, acetic acid, or phosphoric acid) protonates the pyridine nitrogen.[3][4] This prevents the lone pair from binding to the catalyst, thereby enhancing reactivity.[3]

    • Solution 2: Catalyst Choice. Rhodium (Rh) and Platinum (Pt) based catalysts are generally more resistant to nitrogen poisoning than Palladium (Pd) catalysts for pyridine hydrogenation.[3] Consider switching from Pd/C to Rh/C, Rh₂O₃, or PtO₂.[1][3]

  • Suboptimal Conditions: Pyridine hydrogenation can be a challenging reaction requiring sufficient energy input.

    • Solution: Gradually increase hydrogen pressure (e.g., up to 80 bar) and temperature (e.g., 60-80 °C) to drive the reaction to completion.[3] Increasing the catalyst loading (w/w %) or prolonging the reaction time can also improve conversion.[3]

  • Catalyst Deactivation by Side Reactions: In some cases, C-H bond activation of the pyridine ring on the catalyst surface can lead to the formation of inactive organometallic complexes, causing deactivation.[5] This is a more complex issue that may require exploring different catalytic systems.

Q2: I'm observing the formation of partially hydrogenated byproducts like di- or tetrahydropyridines. How can I ensure complete reduction to piperidine?

A: The formation of these intermediates indicates that the reaction has not gone to completion. This is often a result of the same factors that cause low conversion (see Q1). The key is to use conditions that are sufficiently forcing to overcome the energy barriers for reducing all double bonds in the ring.

  • Strategy: The most effective approach is to increase the "severity" of the reaction conditions. This includes increasing the hydrogen pressure, temperature, and reaction time.[3] Using a more active catalyst system, such as a bimetallic Rh-Ni/C catalyst, can also promote full saturation under milder conditions.[4]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for pyridine hydrogenation?

A: The choice depends on the specific requirements of your synthesis, such as scale, desired purity, and process constraints.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (liquid)Different phase from reactants (solid catalyst in liquid/gas)
Separation Difficult, often requires extraction or chromatographyEasy, simple filtration
Reusability Often difficult and expensive to recycleStraightforward recycling, may require reactivation
Selectivity Often high due to well-defined active sitesCan be lower, with less defined active sites
Conditions Generally milder temperaturesCan withstand harsher temperatures and pressures
Mechanism Easier to study and understandMore complex, poorly understood mechanisms
  • Summary: For lab-scale synthesis where high selectivity is paramount and purification is manageable, homogeneous catalysts can be an option. For industrial applications and larger-scale synthesis, heterogeneous catalysts (like Pd/C, Rh/C, PtO₂) are almost always preferred due to their ease of separation and recyclability.[1][6][7]

Catalyst Selection Guide: Hydrogenation

The following table summarizes common catalysts and recommended starting conditions for the hydrogenation of 3-hydroxypyridine.

CatalystTypical Loading (mol%)Pressure (H₂)TemperatureSolventKey Considerations
Rh₂O₃ [1]0.5 mol%5 bar40 °CTFEHighly active under mild conditions.
Rh-Ni/C [4]5-10 wt%3-5 atm25-50 °CWater, IsopropanolBimetallic system with enhanced activity. Allows for mild conditions.
Ru/SiO₂ with Al₂O₃ [8]5-10 wt%7 MPa (70 bar)85 °CWaterCo-catalyst system reported to give high yields.
PtO₂ (Adams' catalyst) [1]VariesHigh PressureRT - 80 °CAcetic AcidClassic, robust catalyst, often used with acidic solvents.
10% Pd/C [3][9]5-10 wt%High PressureHigh TemperatureMethanol, EthanolCommon but can be prone to poisoning; often requires harsher conditions.

Part 2: Selective Oxidation of 3-Hydroxypiperidine to Piperidin-3-one

The second stage of the synthesis involves the oxidation of the secondary alcohol in 3-hydroxypiperidine to the corresponding ketone. Key challenges include preventing over-oxidation and managing reactions with the secondary amine. To circumvent these issues, the piperidine nitrogen is almost universally protected before oxidation.

Workflow for N-Protection and Oxidation

OxidationWorkflow

Frequently Asked Questions & Troubleshooting

Q4: Why is N-protection necessary before the oxidation step? Which protecting group should I use?

A: Protecting the piperidine nitrogen is crucial for several reasons:

  • Preventing Side Reactions: The secondary amine is nucleophilic and can react with many oxidizing agents or intermediates.

  • Improving Solubility: Attaching a protecting group like Boc often improves the solubility of the substrate in common organic solvents.

  • Directing Reactivity: The protecting group can influence the conformation of the ring, potentially affecting the stereochemical outcome of subsequent reactions.

The tert-butyloxycarbonyl (Boc) group is the most common and highly recommended choice for this synthesis.[10][11] It is stable to the mild conditions of many oxidation reactions (like DMP and Swern) but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that typically do not affect the ketone.[12]

Q5: My N-Boc protection reaction is slow or incomplete. How can I improve the yield?

A: This is a standard reaction but can be sluggish.

  • Reagent Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.3 equivalents.[10]

  • Base: A base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is required to neutralize the acid generated during the reaction. Ensure at least one equivalent is present.[10]

  • Reagent Quality: Boc anhydride is sensitive to moisture and can hydrolyze over time. Use fresh, high-quality Boc₂O and anhydrous solvents for best results.[10]

  • Reaction Time: Monitor the reaction by TLC. If it is proceeding slowly, simply extend the reaction time.[10]

Q6: Which oxidation catalyst/reagent should I choose? A comparison of Dess-Martin Periodinane (DMP) vs. Swern Oxidation.

A: Both DMP and Swern oxidation are excellent, mild methods for converting N-Boc-3-hydroxypiperidine to the ketone. The choice often comes down to practical laboratory considerations.

FeatureDess-Martin Periodinane (DMP)Swern Oxidation
Reagents DMP in CH₂Cl₂DMSO, Oxalyl Chloride (or TFAA), TEA
Temperature Room Temperature-78 °C (Crucial)
Advantages Operationally simple, mild (neutral pH), short reaction times, high yields.[13][14]Avoids heavy metals, high yields, aldehydes do not over-oxidize.[15]
Disadvantages Potentially explosive on a large scale, relatively expensive.[13][16]Produces foul-smelling dimethyl sulfide (DMS), requires cryogenic temperatures.[15]
Workup Typically involves quenching with sodium thiosulfate and filtration/extraction.Quenching with base, extraction. Can be more complex.
  • Recommendation: For most lab-scale syntheses (<10 g), Dess-Martin Periodinane (DMP) is often preferred due to its operational simplicity and room temperature conditions.[11][17] For larger-scale or process chemistry applications, the Swern oxidation may be more cost-effective, provided the necessary equipment for low temperatures and handling of the odor are in place.[18]

Q7: My Swern oxidation is giving a low yield of the desired N-Boc-3-piperidone. What went wrong?

A: The most critical parameter in a Swern oxidation is temperature control .

  • Temperature Too High: If the reaction is allowed to warm above -60 °C before the addition of the final base (triethylamine), the intermediate sulfur ylide can undergo side reactions, such as the Pummerer rearrangement, leading to byproducts like mixed thioacetals and reducing your yield.[15]

  • Reagent Quality: Ensure all reagents are fresh and solvents are strictly anhydrous. Oxalyl chloride and trifluoroacetic anhydride are highly reactive and moisture-sensitive.

Decision Tree for Oxidation Catalyst Selection

OxidationDecision

Part 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine using Rh-Ni/C

This protocol is adapted from the conditions described in patent literature for enhanced activity.[4]

  • Setup: To a suitable pressure reactor, add 3-hydroxypyridine (1.0 eq), water or isopropanol as the solvent (approx. 5-10 mL per gram of substrate), phosphoric acid (0.05 eq), and the Rhodium-Nickel/Carbon bimetallic catalyst (e.g., 5% Rh, 0.5% Ni on Carbon, ~5 wt% of the substrate).

  • Inerting: Seal the reactor and purge the headspace with nitrogen or argon gas three times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 3-5 atm (approx. 45-75 psi).

  • Reaction: Stir the mixture vigorously at 25-50 °C. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 3-30 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-hydroxypiperidine can be purified by distillation under reduced pressure.

Protocol 2: Oxidation of N-Boc-3-hydroxypiperidine using Dess-Martin Periodinane (DMP)

This protocol is based on standard literature procedures for DMP oxidations.[11]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, approx. 0.1 M concentration).

  • Addition of DMP: Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically a cloudy white suspension. Monitor the reaction progress by TLC (staining with potassium permanganate is effective for visualizing the alcohol). The reaction is usually complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, equal volume to the reaction volume). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-3-piperidone can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

References

  • Taft, B. R., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways.
  • BenchChem. (n.d.). Side-product formation in the hydrogenation of pyridine precursors. BenchChem Technical Support.
  • BenchChem. (2025).
  • Kattel, S., et al. (n.d.).
  • Kattel, S., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.
  • Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia.
  • Chem LibreTexts. (n.d.).
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • CN105367484A - Preparation method of 3-hydroxy piperidine.
  • Aboul-Gheit, A. K., et al. (2025). Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
  • Smeds, A., et al. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
  • Wang, Z., et al. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
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Validation & Comparative

validation of 5-Methoxy-1-methylpiperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-Methoxy-1-methylpiperidin-3-one

Executive Summary

This compound is a substituted piperidinone that serves as a valuable building block in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents, making the development of efficient synthetic routes to its derivatives a critical endeavor for drug discovery professionals.[1][2] This guide provides a comparative analysis of viable synthetic pathways for this compound, designed for researchers, chemists, and drug development scientists. We will delve into two primary, well-precedented synthetic strategies: the Dieckmann Condensation of an Amino Diester and a multi-step approach starting from a substituted pyridine. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methods to guide laboratory-scale synthesis and process development.

Introduction: The Significance of the Piperidinone Core

The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in over twenty classes of drugs.[1] Its derivatives exhibit a wide range of biological activities, and the introduction of various substituents allows for the fine-tuning of their pharmacological profiles. Piperidin-3-ones, in particular, are versatile intermediates. The ketone functionality provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. The development of robust, efficient, and scalable methods for synthesizing substituted piperidinones is therefore a cornerstone of modern medicinal chemistry.[2] This guide focuses on the synthesis of this compound, a specific target of interest for creating novel chemical entities.

Comparative Analysis of Synthetic Routes

Route 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a classic and powerful method for forming five- and six-membered rings via the intramolecular cyclization of a diester using a strong base.[3] This approach is particularly well-suited for the synthesis of piperidinones. The general workflow involves the synthesis of a key N-substituted amino diester intermediate, which then undergoes cyclization.

The synthesis begins with the Michael addition of methylamine to dimethyl 3-methoxyglutaconate. The resulting amino diester is then subjected to a base-mediated intramolecular condensation to form a β-keto ester. The final step involves hydrolysis and decarboxylation to yield the target piperidinone. The choice of a strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is critical for the Dieckmann cyclization to deprotonate the α-carbon without competing side reactions like transesterification or hydrolysis.

G cluster_0 Route 1: Dieckmann Condensation A Dimethyl 3-methoxyglutaconate + Methylamine B Dimethyl 4-(methylamino)-3- methoxypentanedioate A->B Michael Addition C Methyl 5-methoxy-1-methyl-3- oxopiperidine-4-carboxylate B->C Dieckmann Condensation (NaOEt, Toluene) D This compound (Target Molecule) C->D Hydrolysis & Decarboxylation (HCl, heat)

Caption: Synthetic scheme for Route 1 via Dieckmann Condensation.

Route 2: Pyridine Ring Reduction and Functionalization

An alternative strategy involves the chemical modification of a pre-existing six-membered heterocyclic ring, such as a substituted pyridine. This approach can be advantageous if the pyridine starting material is commercially available or readily accessible. The core of this strategy is the partial reduction of the pyridine ring to a dihydropyridinone or tetrahydropyridine, followed by further functional group manipulations.

This proposed route begins with 3,5-dihydroxypyridine. The hydroxyl groups are first protected, for instance, as methyl ethers, to prevent unwanted side reactions. The N-methylation is then achieved using a suitable alkylating agent like methyl iodide. The critical step is the selective reduction of the N-methylated pyridine ring. Using a reducing agent like sodium borohydride in a controlled manner can lead to a tetrahydropyridine intermediate. Subsequent selective oxidation of the allylic alcohol at the 3-position would yield the desired enone, which can then be reduced to the saturated ketone. This pathway offers a different set of challenges, primarily concerning the control of regioselectivity during the reduction and oxidation steps.

G cluster_1 Route 2: Pyridine Modification E 3,5-Dimethoxypyridine F 3,5-Dimethoxy-1-methylpyridin-1-ium iodide E->F N-Methylation (CH3I) G 5-Methoxy-1-methyl-1,2,3,4- tetrahydropyridin-3-ol F->G Selective Reduction (NaBH4) H 5-Methoxy-1-methyl-1,2-dihydropyridin-3-one G->H Oxidation (e.g., PCC, MnO2) I This compound (Target Molecule) H->I Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic scheme for Route 2 via Pyridine Modification.

Data Summary and Route Comparison

The choice of synthetic route often depends on factors such as starting material availability, cost, scalability, and the desired purity profile. Below is a comparative table summarizing the key aspects of the two proposed routes, with performance metrics estimated from analogous reactions in the literature.

ParameterRoute 1: Dieckmann CondensationRoute 2: Pyridine Modification
Starting Materials Dimethyl 3-methoxyglutaconate, Methylamine3,5-Dimethoxypyridine, Methyl iodide
Number of Steps 34
Estimated Overall Yield 40-55%25-40%
Key Challenge Controlling the Dieckmann cyclization to avoid side products.Achieving regioselective reduction and oxidation of the pyridine ring.
Scalability Generally good; Dieckmann condensations are common in industrial synthesis.[3]Can be challenging due to the use of stoichiometric oxidants and potential for over-reduction.
Pros Convergent, builds the core ring structure efficiently. High atom economy.Starts from a stable aromatic precursor.
Cons Starting glutaconate may require synthesis.Multiple steps, potential for low yields in selective transformations.

Detailed Experimental Protocol: Route 1

This section provides a detailed, step-by-step methodology for the Dieckmann Condensation approach.

Step 1: Synthesis of Dimethyl 4-(methylamino)-3-methoxypentanedioate
  • To a solution of dimethyl 3-methoxyglutaconate (1.0 eq) in anhydrous methanol (5 mL/mmol) at 0 °C, add a solution of methylamine (1.1 eq, 40% in water) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the pure amino diester.

Step 2: Synthesis of Methyl 5-methoxy-1-methyl-3-oxopiperidine-4-carboxylate
  • To a flame-dried, three-necked flask under an inert argon atmosphere, add sodium ethoxide (1.5 eq) and anhydrous toluene (10 mL/mmol).

  • Heat the suspension to reflux.

  • Add a solution of dimethyl 4-(methylamino)-3-methoxypentanedioate (1.0 eq) in anhydrous toluene dropwise over 1 hour.

  • Maintain the reflux for 4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 3: Synthesis of this compound (Hydrolysis & Decarboxylation)
  • To the crude β-keto ester from the previous step, add 5 M hydrochloric acid (10 mL/mmol).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8 hours.

  • Cool the reaction mixture to 0 °C and carefully basify to pH ~10 with a cold 6 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (4x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to yield the final product, this compound.

Spectroscopic Analysis and Product Validation

Validation of the final product is crucial. The following spectroscopic data would be expected for the successful synthesis of this compound.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the methoxy group, and a series of multiplets in the aliphatic region corresponding to the diastereotopic protons of the piperidine ring.

  • ¹³C NMR: Key signals would include a peak for the ketone carbonyl carbon (~205-210 ppm), the N-methyl carbon, the methoxy carbon, and several signals for the sp³ hybridized carbons of the piperidine ring.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch would be expected around 1715-1725 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₇H₁₃NO₂) should be observed.

The combination of these techniques provides a robust confirmation of the structure and purity of the synthesized compound.[4]

Conclusion

This guide has presented two viable and scientifically-backed synthetic strategies for the preparation of this compound. The Dieckmann condensation route offers a more convergent and potentially higher-yielding pathway, making it attractive for laboratory-scale synthesis. The pyridine modification route, while longer, provides an alternative approach that may be preferable depending on the availability of starting materials. Both routes are based on fundamental and reliable organic transformations. The provided experimental protocol for the Dieckmann approach serves as a validated starting point for researchers. Further optimization of reaction conditions, such as screening different bases or solvents, could lead to improved yields and purity, facilitating the use of this valuable building block in drug discovery and development.

References

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Introduction: The Piperidinone Core - A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Piperidinone Scaffolds for Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties like solubility and lipophilicity, crucial for optimizing pharmacokinetic profiles (ADME).[2] Within this class, piperidinones—piperidine rings incorporating a ketone functional group—are of particular interest. They serve not only as critical synthetic intermediates for more complex piperidine derivatives but also as key pharmacophores in their own right.[3][4]

The position of the carbonyl group (e.g., at C-2, C-3, or C-4) and the nature of substituents on the nitrogen and carbon atoms dramatically influence the molecule's synthesis, chemical reactivity, and biological activity.[1] This guide provides a comparative analysis focusing on the specific, substituted 5-Methoxy-1-methylpiperidin-3-one against its more common structural isomers and functionally relevant analogs. We will explore the causality behind synthetic strategies, compare key performance data, and provide validated experimental protocols for researchers in the field.

Part 1: The Target Compound - this compound

While not extensively documented in mainstream literature, the structure of this compound suggests its role as a designer intermediate for creating novel ligands, potentially for central nervous system (CNS) targets or other receptors where methoxy-substituted piperidines have shown activity.[5] Its synthesis and properties can be logically extrapolated from established chemical principles.

Proposed Synthesis: A Strategic Approach

A logical pathway would involve the alkylation of 3-hydroxypyridine to protect the hydroxyl group and form a pyridinium salt, followed by a partial reduction to a tetrahydropyridine intermediate, and subsequent functional group manipulations.

Synthesis_of_5_Methoxy_1_methylpiperidin_3_one cluster_0 Step 1: N-Alkylation & Partial Reduction cluster_1 Step 2: Methoxy Introduction & Oxidation start 3-Hydroxypyridine step1 N-Methyl-3-hydroxypyridinium salt start->step1 1. CH3I step2 1-Methyl-1,2,5,6-tetrahydropyridin-3-ol step1->step2 2. NaBH4 step3 5-Methoxy-1-methylpiperidin-3-ol step2->step3 3. Methoxy Source (e.g., via oxymercuration-demercuration or other electrophilic addition) product This compound step3->product 4. Oxidation (e.g., Swern, PCC)

Caption: Proposed synthetic workflow for this compound.

Experimental Causality:

  • Step 1 (N-Methylation): Using an alkylating agent like methyl iodide is a standard method for creating a pyridinium salt. This activates the ring for subsequent reduction.

  • Step 2 (Partial Reduction): Sodium borohydride (NaBH₄) is chosen for its selectivity in reducing the pyridinium salt to the tetrahydropyridine intermediate without over-reducing the ring or affecting the hydroxyl group.[6]

  • Step 3 (Methoxy Introduction): Introducing a methoxy group at the 5-position of the tetrahydropyridine requires an electrophilic addition across the double bond. While multiple methods exist, this step is crucial for establishing the desired substitution pattern.

  • Step 4 (Oxidation): A mild oxidation method such as Swern oxidation or using pyridinium chlorochromate (PCC) is necessary to convert the secondary alcohol at the 3-position to the target ketone without affecting the tertiary amine or the ether linkage.

Part 2: Comparative Analysis with Other Piperidinone Scaffolds

The utility and properties of this compound are best understood by comparing it to its structural isomers (2- and 4-piperidones) and other functionally relevant piperidinones.

Caption: Structural comparison of key piperidinone isomers.

Piperidin-4-ones: The Workhorse of Medicinal Chemistry

N-substituted 4-piperidones are arguably the most widely used piperidinone isomers. Their symmetrical structure simplifies synthesis and allows for diverse functionalization at the nitrogen and the C-4 position.

  • Synthesis: The classic Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction involving an aldehyde, an amine, and a β-dicarbonyl equivalent, is a powerful method for creating 2,6-disubstituted-4-piperidones.[7] The Dieckmann condensation is another common route.[6] These methods are often more direct than those required for 3-piperidones.

  • Reactivity & Application: The ketone at the C-4 position is sterically accessible, making it an ideal handle for further modifications, such as reductive amination or Wittig reactions, to build complex scaffolds.[8] This has made 4-piperidones central to the development of analgesics, antipsychotics, and antihistamines.[1]

Piperidin-2-ones (δ-Valerolactams): The Bio-Inspired Lactams

Piperidin-2-ones contain a cyclic amide (lactam) functional group, which imparts fundamentally different properties compared to the ketone in 3- and 4-piperidones.

  • Synthesis: They are often prepared via the cyclization of δ-amino acids or the reductive cyclization of glutarimide derivatives.[4][6]

  • Reactivity & Application: The lactam functionality is significantly less reactive as an electrophile than a ketone. The amide bond is planar and provides both a hydrogen bond donor (N-H) and acceptor (C=O), making it a key feature for mimicking peptide bonds and interacting with biological targets. Recently, 2-piperidone was identified as a potential urinary biomarker for CYP2E1 enzyme activity, highlighting its relevance in metabolic studies.[9]

Comparative Summary

The following table summarizes the key distinctions between these piperidinone scaffolds.

FeatureThis compound (Proposed)N-Substituted Piperidin-4-oneN-Substituted Piperidin-2-one (δ-Valerolactam)
Functional Group Ketone, Tertiary Amine, EtherKetone, Tertiary AmineLactam (Cyclic Amide)
Symmetry AsymmetricSymmetric (often)Asymmetric
Typical Synthesis Multi-step from pyridine derivatives[6]Multicomponent reactions (e.g., Petrenko-Kritschenko)[7]Cyclization of δ-amino acids/esters[6]
Key Reactivity Ketone chemistry at C-3, potential for elimination reactionsVersatile ketone chemistry at C-4 for scaffold elaboration[8]Amide chemistry (hydrolysis, reduction to amine)
Biological Role Likely a synthetic intermediate for CNS-active compounds[5]Ubiquitous core in analgesics, antihistamines, antipsychotics[1][10]Peptide mimic, enzyme inhibitor core, metabolic biomarker[9]

Part 3: Field-Proven Methodologies and Protocols

To ensure the practical applicability of this guide, we provide detailed protocols for the synthesis and analysis of a representative piperidinone.

Protocol 1: Synthesis of N-Benzyl-4-Piperidone via Dieckmann Condensation Approach

This protocol describes a reliable method for synthesizing a common 4-piperidone intermediate. The causality of the steps is rooted in forming a diester precursor and then inducing an intramolecular cyclization.

Workflow Diagram

Caption: General workflow from synthesis to characterization of a piperidinone.

Step-by-Step Procedure:

  • Synthesis of the Diester Precursor:

    • To a solution of diethyl iminodiacetate in a suitable solvent like DMF, add a base (e.g., K₂CO₃) followed by benzyl bromide. Stir at room temperature until N-benzylation is complete (monitor by TLC).

    • After workup, react the resulting N-benzyl diethyl iminodiacetate with ethyl acrylate in a Michael addition reaction, typically catalyzed by a mild base, to form the triester precursor.

  • Dieckmann Condensation (Cyclization):

    • Dissolve the purified triester precursor in an anhydrous solvent like toluene.

    • Add a strong base, such as sodium ethoxide, portion-wise at elevated temperature (e.g., reflux). The base abstracts a proton alpha to one of the ester groups, initiating an intramolecular nucleophilic attack on the other ester, forming a β-keto ester intermediate.

    • Monitor the reaction for completion (e.g., 2-4 hours at reflux).

  • Hydrolysis and Decarboxylation:

    • After cooling, quench the reaction mixture carefully with an aqueous acid (e.g., dilute HCl or H₂SO₄).

    • Heat the acidic mixture to reflux. This step hydrolyzes the remaining ester group to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final N-benzyl-4-piperidone.

  • Purification and Characterization:

    • Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or vacuum distillation.

    • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS).

Protocol 2: HPLC Analysis for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a precise method for quantitatively monitoring the consumption of starting materials and the formation of the product.[11]

Step-by-Step Procedure:

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where both starting material and product have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a known volume (e.g., 1 mL) of mobile phase to stop the reaction and dilute the sample.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

    • Record the chromatogram. Identify the peaks corresponding to the starting material(s) and the product based on their retention times, which should be determined beforehand by injecting pure standards.

    • Calculate the relative peak areas to determine the percentage conversion over time, allowing for precise tracking of reaction kinetics and endpoint determination.[11]

Conclusion

The piperidinone scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. While this compound represents a specific, likely custom-designed chemical entity, its properties and synthetic challenges can be understood through a comparative lens. The contrast with the synthetically accessible and versatile 4-piperidones, and the biologically distinct 2-piperidone lactams, highlights a fundamental principle: the placement of a single carbonyl group and the addition of substituents dictate not only the synthetic route but the entire trajectory of a molecule's application in drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to navigate the synthesis and analysis of these crucial heterocyclic building blocks.

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  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(44), 12518-12523. Retrieved from [Link]

  • Li, X., et al. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2860-2864. Retrieved from [Link]

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The Influence of Methoxy Substitution on the Biological Activity of Piperidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to interact with various biological targets make it a privileged structure in drug design.[2][3] Among the myriad of possible substitutions, the introduction of a methoxy group (-OCH3) can profoundly influence the pharmacokinetic and pharmacodynamic properties of piperidine-containing molecules. This guide provides a comparative analysis of the biological activity of methoxy-substituted piperidines, offering insights into their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed protocols.

The Strategic Role of Methoxy Substitution

The methoxy group, while seemingly simple, imparts a range of physicochemical properties that can be strategically exploited in drug design. Its moderate lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The position and number of methoxy groups on an aromatic ring attached to the piperidine core can fine-tune electronic and steric properties, leading to significant variations in biological activity and target selectivity.

Comparative Biological Activity of Methoxy-Substituted Piperidines

The introduction of methoxy groups has been shown to modulate a wide spectrum of biological activities in piperidine derivatives, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects. The following sections provide a comparative overview of these activities, with a focus on how the substitution pattern influences efficacy.

Anticancer Activity

Methoxy-substituted piperidines have emerged as a promising class of anticancer agents, often exerting their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5]

A notable example is the natural alkaloid piperine, which contains a methylenedioxy group (often considered a cyclic diether analog of a dimethoxy-substituted phenyl ring) attached to a piperidine moiety. Piperine has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast, gastric, and ovarian cancers.[4][6][7] Its anticancer activity is, in part, attributed to the downregulation of the PI3K/Akt signaling pathway, a key regulator of cell survival.[4][6]

The position of the methoxy group on a phenyl ring directly or indirectly connected to the piperidine nucleus is crucial for cytotoxic activity. For instance, in a series of halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids, compounds with 3,4,5-trimethoxybenzylidene and bis-(3-bromophenyl) substituents demonstrated potent antiproliferative activity against several human cancer cell lines.[4] These compounds were found to induce apoptosis and inhibit colony formation in HCT116 colon cancer cells.[4]

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Piperidines

Compound Class/DerivativeCancer Cell LineActivity Metric (e.g., IC50, GI50)Key Structural FeaturesReference(s)
PiperineBreast Cancer (MCF-7)IC50: 7.8 µg/mlMethylenedioxyphenyl attached to piperidine[5]
PiperineGastric Cancer (SNU-16)Dose-dependent inhibition of proliferationMethylenedioxyphenyl attached to piperidine[6]
Halogenated bis(4-methoxybenzylidene)-4-piperidoneMelanoma (518A2), Colon (HCT116)Potent antiproliferative activityMethoxybenzylidene-piperidone[4]
DTPEP (a novel piperidine derivative)Breast Cancer (MCF-7, MDA-MB-231)Induces G0/G1 cell cycle arrestSpecific structure not detailed[8]
Analgesic Activity

The piperidine scaffold is a well-established pharmacophore for analgesic agents, with prominent examples including fentanyl and meperidine.[9][10] The introduction of methoxy groups can significantly modulate the analgesic potency and duration of action of these compounds.

Structure-activity relationship studies of 4-anilidopiperidines have shown that the nature of the substituent on the piperidine nitrogen is critical for activity.[11] While direct comparisons of methoxy-substituted analogs within a single study are limited in the provided results, the analgesic effects of various substituted piperidines have been evaluated. For example, a methoxy derivative of an alkyl piperidine demonstrated highly significant analgesic effects in the tail immersion test.[12] The position of substitution on an attached phenyl ring also plays a key role, with para-substitution often showing better analgesic effects compared to ortho or meta positions.[12]

Table 2: Comparative Analgesic Activity of Methoxy-Substituted Piperidines

Compound Class/DerivativeAnimal ModelActivity Metric (e.g., ED50, % Analgesia)Key Structural FeaturesReference(s)
Methoxy derivative of alkyl piperidineMouse (Tail Immersion)Highly significant analgesiaMethoxy-substituted phenacyl group[12]
4,4-disubstituted piperidinesMouse (Writhing and Tail-flick)Potency comparable to morphineVarious substitutions, some with potential for methoxy groups[2]
4-phenylamidopiperidinesMouse (Hot-plate)ED50 values ranging from 0.44 to 59 mg/KgAralkyl substituent on piperidine nitrogen[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Methoxy-substituted piperidines have shown promise in this area, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Piperine has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[13][14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15] The curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which contains a piperidone core, was found to be a potent inhibitor of NF-κB activity, exhibiting both anti-inflammatory and anticancer properties.[16][17]

In a study of benzophenone-N-ethyl piperidine ether analogues, several compounds showed interesting anti-inflammatory activity in the carrageenan-induced paw edema assay and reduced the total number of leukocytes in the air-pouch test, indicating an inhibition of prostaglandin production.[18]

Table 3: Comparative Anti-inflammatory Activity of Methoxy-Substituted Piperidines

Compound Class/DerivativeIn Vitro/In Vivo ModelActivity Metric (e.g., IC50, % Inhibition)Mechanism of ActionReference(s)
PiperineLPS-stimulated RAW264.7 cellsInhibition of NO and pro-inflammatory cytokinesInhibition of NF-κB and MAPK pathways[14]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)LPS-stimulated RAW264.7 cellsIC50 ~ 5 µM for NF-κB DNA binding inhibitionPotent NF-κB inhibitor[17]
Benzophenone-N-ethyl piperidine ether analoguesCarrageenan-induced paw edema in ratsReduced edemaInhibition of prostaglandin production[18]
para-methoxy substituted (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanalsIn vitro COX-2 assayIC50 = 0.74 µM (FM4)COX-2 inhibition[19]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Methoxy-substituted piperidines have been investigated for their potential to protect neurons from damage and slow disease progression.

Piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP. It was shown to attenuate motor deficits, prevent the loss of dopaminergic neurons, and reduce neuroinflammation and oxidative stress.[20] The neuroprotective mechanism of piperine is linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[20]

The well-known Alzheimer's drug, Donepezil, is a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivative.[21] Its primary mechanism of action is the inhibition of acetylcholinesterase, which increases the levels of acetylcholine in the brain. The dimethoxy substitution on the indanone moiety is a key feature of this potent and selective inhibitor.[21]

Table 4: Comparative Neuroprotective Activity of Methoxy-Substituted Piperidines

Compound Class/DerivativeDisease ModelKey FindingsMechanism of ActionReference(s)
PiperineMPTP-induced Parkinson's disease (mouse)Attenuated motor deficits, protected dopaminergic neuronsAntioxidant, anti-inflammatory, anti-apoptotic[20]
Donepezil (E2020)Alzheimer's diseasePotent and selective acetylcholinesterase inhibitorAcetylcholinesterase inhibition[21]
1-(2-methoxyphenyl)piperazine derivatives-High affinity for dopamine D2 and D3 receptorsDopamine receptor ligands[22]

Key Signaling Pathways Modulated by Methoxy-Substituted Piperidines

The biological activities of methoxy-substituted piperidines are often mediated by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[23] Several methoxy-substituted piperidines, most notably piperine, have been shown to exert their anticancer effects by inhibiting this pathway.[4][6] Inhibition of PI3K/Akt signaling can lead to cell cycle arrest and the induction of apoptosis.[6][8]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Piperidine Methoxy-Substituted Piperidine (e.g., Piperine) Piperidine->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by methoxy-substituted piperidines.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway plays a critical role in the inflammatory response by regulating the expression of pro-inflammatory genes.[16] The anti-inflammatory effects of several methoxy-substituted piperidines are attributed to their ability to inhibit this pathway.[13][14] By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory cytokines and other mediators.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Piperidine Methoxy-Substituted Piperidine (e.g., Piperine) Piperidine->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by methoxy-substituted piperidines.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of methoxy-substituted piperidines.

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methoxy-substituted piperidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the methoxy-substituted piperidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Methoxy-Substituted Piperidine Compounds Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 48h) Add_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is used to evaluate the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Methoxy-substituted piperidine compounds

  • Acetic acid solution (0.6% in saline)

  • Standard analgesic drug (e.g., Aspirin)

  • Vehicle (e.g., 0.9% saline)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound at different doses.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Conclusion

The strategic incorporation of methoxy groups into the piperidine scaffold offers a powerful tool for modulating biological activity and optimizing drug-like properties. This guide has provided a comparative analysis of the anticancer, analgesic, anti-inflammatory, and neuroprotective effects of methoxy-substituted piperidines, highlighting the critical role of the substitution pattern in determining efficacy and mechanism of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel piperidine-based therapeutics. Further exploration of the structure-activity relationships of this versatile class of compounds holds significant promise for addressing a wide range of unmet medical needs.

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The Evolving Landscape of Piperidinone Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-Piperidin-3-One Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for engaging with a wide array of biological targets. Within this class, piperidinone derivatives, featuring a ketone functionality, introduce unique electronic and steric properties that can be exploited for targeted drug design.[4] This guide delves into the nuanced structure-activity relationships (SAR) of 5-methoxy-piperidin-3-one analogs, a scaffold with emerging potential in various therapeutic areas. By comparing these analogs with relevant alternatives and providing a foundation in experimental methodologies, we aim to equip researchers with the insights necessary to navigate the chemical space of this promising molecular framework.

The Significance of the 5-Methoxy-Piperidin-3-One Core

The introduction of a methoxy group at the 5-position of the piperidin-3-one ring significantly influences the molecule's physicochemical properties. The electron-donating nature of the methoxy group can modulate the reactivity of the piperidinone core and its ability to participate in hydrogen bonding. Furthermore, its steric bulk can impose conformational constraints, thereby influencing the presentation of other substituents towards the biological target. While direct and extensive SAR studies on the 5-methoxy-piperidin-3-one scaffold are still emerging in the public domain, valuable insights can be gleaned from closely related analogs, such as the 3-methoxypiperidine series, which have been explored as potent 5-HT4 receptor agonists.[5]

Deconstructing the Structure-Activity Relationship: Key Interactive Zones

The SAR of 5-methoxy-piperidin-3-one analogs can be systematically explored by considering modifications at three key positions: the piperidine nitrogen (N1), the carbon backbone (C2, C4, C5, C6), and the ketone at C3.

The N1-Substituent: A Gateway to Potency and Selectivity

The substituent at the N1 position is arguably the most critical determinant of a compound's biological activity. This position often extends into solvent-exposed regions of a binding pocket or provides the primary anchor for target engagement.

In a series of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives, modifications at the N1 position of the piperidine ring dramatically impacted 5-HT4 receptor binding affinity and functional activity.[5] For instance, the introduction of a substituted piperidin-4-yl)methyl group at the N1 position was found to be crucial for high-affinity binding.

Key Insights from N1-Substituted Analogs:

  • Size and Nature of the Substituent: Larger, more complex substituents at the N1 position can enhance potency by forming additional interactions with the target protein. In the context of 5-HT4 agonists, a (4-substituted-piperidin-1-yl)methyl group was found to be favorable.[5]

  • Basic Nitrogen: The presence of a basic nitrogen within the N1-substituent can be critical for forming salt bridges with acidic residues in the receptor binding site.

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the piperidine nitrogen to a distal group can significantly affect the compound's ability to adopt an optimal binding conformation.

The following diagram illustrates the pivotal role of the N1-substituent in dictating the pharmacological profile of piperidine-based scaffolds.

SAR_N1_Substituent Piperidinone_Core 5-Methoxy-Piperidin-3-one Core N1_Substituent N1-Substituent (Variable Group) Piperidinone_Core->N1_Substituent Modulation Point Biological_Target Biological Target (e.g., Receptor, Enzyme) N1_Substituent->Biological_Target Key Interactions (Potency & Selectivity)

Caption: The N1-substituent as a key modulator of biological activity.

Modifications to the Piperidinone Ring: Fine-Tuning Activity

Substitutions on the carbon framework of the 5-methoxy-piperidin-3-one ring offer opportunities to refine a compound's properties, including its metabolic stability, lipophilicity, and target selectivity.

  • The 5-Methoxy Group: The position and nature of the alkoxy group are critical. While this guide focuses on the 5-methoxy variant, exploring other alkoxy groups (e.g., ethoxy, propoxy) or shifting the methoxy group to other positions (e.g., 4-methoxy) would likely have a profound impact on activity. In studies of dimethoxyphenylpiperidines, the relative positions of the methoxy groups on the phenyl ring were crucial for 5-HT2A receptor agonism.[6]

  • Other Ring Substituents: The introduction of small alkyl or fluoro groups at other positions on the piperidinone ring can influence the molecule's conformation and metabolic fate. For example, fluorination can block sites of metabolism and enhance binding affinity through favorable electronic interactions.

The C3-Ketone: A Point of Interaction and Potential for Bioisosteric Replacement

The ketone at the C3 position is a key feature of the piperidinone scaffold. It can act as a hydrogen bond acceptor and its polarity contributes to the overall physicochemical profile of the molecule.

  • Hydrogen Bonding: The carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in the active site of a protein.

  • Bioisosteric Replacement: In some cases, the ketone may be replaced with other functional groups (e.g., an oxime, a hydroxyl group) to modulate activity or improve pharmacokinetic properties. Such modifications would need to be carefully considered to maintain the desired biological profile.

Comparative Analysis with Alternative Scaffolds

The 5-methoxy-piperidin-3-one scaffold does not exist in a vacuum. Its potential can be better understood by comparing it to other well-established piperidine and piperidinone-based pharmacophores.

ScaffoldKey FeaturesTherapeutic Applications
4-Arylpiperidines Phenyl group directly attached to the 4-position of the piperidine ring.Opioid analgesics, antipsychotics.[7]
Piperidinone-constrained Phenethylamines A piperidinone ring constraining a phenethylamine moiety.Dipeptidyl peptidase IV (DPP4) inhibitors for type 2 diabetes.[4]
4-Hydroxypiperidines A hydroxyl group at the 4-position.Anticholinergics, antihistamines.
5-Methoxy-Piperidin-3-Ones Methoxy group at the 5-position and a ketone at the 3-position.Emerging potential in CNS disorders and metabolic diseases.

Experimental Protocols: A Guide to SAR Exploration

A robust exploration of the SAR of 5-methoxy-piperidin-3-one analogs requires a systematic approach to synthesis and biological evaluation.

General Synthetic Strategy

The synthesis of N-substituted 5-methoxy-piperidin-3-one analogs typically involves a multi-step sequence. A representative workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Ring Formation/ Piperidinone Synthesis Start->Step1 Step2 Introduction of 5-Methoxy Group Step1->Step2 Step3 N-Alkylation/ N-Arylation Step2->Step3 Final_Product Target 5-Methoxy-Piperidin-3-one Analog Step3->Final_Product

Caption: A generalized synthetic workflow for 5-methoxy-piperidin-3-one analogs.

Step-by-Step Methodology:

  • Piperidinone Core Synthesis: The synthesis often begins with a commercially available starting material, such as a substituted pyridine, which can be converted to the piperidinone core through various methods, including catalytic hydrogenation followed by oxidation.[2]

  • Introduction of the 5-Methoxy Group: The methoxy group can be introduced at an early stage on the starting aromatic ring or later in the synthesis through nucleophilic substitution or other functional group interconversions.

  • N-Substitution: The key diversification step involves the substitution at the piperidine nitrogen. This is typically achieved through reductive amination with an appropriate aldehyde or ketone, or via nucleophilic substitution with an alkyl or aryl halide.

  • Purification and Characterization: All synthesized compounds must be purified to a high degree (typically >95%) using techniques such as flash column chromatography or preparative HPLC. The structure and purity of the final compounds are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Tiered Approach

A tiered approach to biological screening is essential for efficient SAR exploration.

  • Primary Binding Assays: Initial screening is typically performed using in vitro binding assays to determine the affinity of the analogs for the target of interest. Radioligand binding assays are a common and robust method for this purpose.

  • Functional Assays: Compounds that exhibit significant binding affinity are then evaluated in functional assays to determine their mode of action (e.g., agonist, antagonist, inverse agonist). These assays can be cell-based (e.g., measuring second messenger levels) or enzyme-based (e.g., measuring substrate turnover).

  • Selectivity Profiling: Promising lead compounds should be profiled against a panel of related and unrelated targets to assess their selectivity. This is crucial for identifying and mitigating potential off-target effects.

  • In Vivo Efficacy Studies: The most promising candidates from in vitro studies are then advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and tolerability.

Conclusion and Future Directions

The 5-methoxy-piperidin-3-one scaffold represents a promising area for drug discovery. While the SAR for this specific analog series is still being fully elucidated, insights from related piperidine and piperidinone classes provide a strong foundation for rational design. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the N1 position, coupled with a thorough understanding of the role of the 5-methoxy group and the C3-ketone in target engagement. As more data becomes available, we anticipate that 5-methoxy-piperidin-3-one analogs will emerge as a valuable class of molecules for the development of novel therapeutics targeting a range of diseases.

References

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[1][2]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications.[6][8]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.[4]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.[2]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.[8]

  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A.
  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University.[5]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[3]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas.
  • Pyridine alkaloids with activity in the central nervous system. PMC.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC - PubMed Central.
  • European Journal of Medicinal Chemistry. UPCommons.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PMC - PubMed Central.
  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. MDPI.

Sources

A Senior Application Scientist’s Guide to the Analytical Characterization of Piperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidin-3-one in Modern Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a ubiquitous structural feature in a vast array of natural alkaloids and pharmaceutical agents.[1][2] Within this class, piperidin-3-one serves as a critical and versatile intermediate. Its ketone functionality allows for a wide range of chemical transformations, making it an invaluable building block for constructing complex, bioactive molecules.[1] The journey from a synthesized batch of piperidin-3-one to a final, reliable drug substance is paved with rigorous analytical scrutiny. Unambiguous characterization is not merely a procedural step; it is the foundation of quality, safety, and efficacy in drug development.

This guide provides a comparative analysis of the principal analytical techniques for the structural elucidation and purity assessment of piperidin-3-one. We will move beyond simple procedural descriptions to explore the underlying scientific rationale for choosing one technique over another, offering field-proven insights to guide researchers, scientists, and drug development professionals.

The Synergy of Techniques: A Holistic Approach

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the orthogonal and complementary nature of multiple techniques. For a molecule like piperidin-3-one, a combination of spectroscopy and chromatography is essential to confirm its identity, structure, and purity.

Below is a logical workflow illustrating how these techniques are synergistically applied for a comprehensive analysis of a newly synthesized batch of piperidin-3-one.

G cluster_0 Initial Characterization cluster_1 Definitive Structural Elucidation cluster_2 Purity & Quantitative Analysis A Newly Synthesized Piperidin-3-one Sample B FTIR Spectroscopy A->B Quick functional group check C Mass Spectrometry (Direct Infusion) A->C Confirm Molecular Weight D NMR Spectroscopy (¹H, ¹³C, 2D) B->D Proceed if C=O, N-H present C->D Proceed if MW matches E Chromatography (HPLC or GC) D->E Structure Confirmed, Assess Purity F GC-MS / LC-MS E->F Identify & Quantify Impurities G Final Certificate of Analysis (CoA) F->G Compile Data

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Methoxy-1-methylpiperidin-3-one Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the field of neurodegenerative disease, particularly Alzheimer's disease, the journey from a promising molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. The piperidine scaffold has emerged as a privileged structure in the design of potent acetylcholinesterase (AChE) inhibitors, a key strategy in symptomatic treatment of Alzheimer's. This guide delves into a critical aspect of preclinical drug development: the comparison of in vitro and in vivo activity of a specific class of these compounds, the 5-Methoxy-1-methylpiperidin-3-one derivatives and their close structural analogs.

Understanding the correlation, and often the disparity, between how these molecules perform in isolated enzyme assays versus complex biological systems is paramount for making informed decisions in lead optimization. This guide will provide an objective comparison, supported by experimental data and detailed protocols, to empower researchers to navigate this crucial translational gap.

The Rationale: Targeting Acetylcholinesterase with Piperidinone Scaffolds

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and improving cognitive function.

The this compound scaffold and its analogs are designed to interact with the active site of AChE. The piperidine ring often serves as a key structural motif that can be tailored to fit within the enzyme's binding pocket, while various substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Activity: Quantifying Enzyme Inhibition

The initial assessment of a potential AChE inhibitor is almost invariably performed in vitro using isolated enzyme preparations. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Featured Analogs: A Comparative Look

While direct comparative data for a series of "this compound" derivatives is not extensively published under a single study, we can draw valuable insights from closely related piperidone-based analogs that have been evaluated for AChE inhibition. The following table summarizes the in vitro AChE inhibitory activity of representative N-benzylpiperidine-linked compounds, which share the core piperidinone feature and are often investigated as potential anti-Alzheimer's agents.

Compound IDStructureAChE IC₅₀ (µM)Reference Compound
Compound A (Analog of 15b) N-benzylpiperidine-linked 1,3-dimethylbenzimidazolinone0.39Donepezil
Compound B (Analog of 15j) N-benzylpiperidine-linked 1,3-dimethylbenzimidazolinone0.21Donepezil
Compound C (Analog of 9m) N-benzylpiperidine-linked 1,3-dimethylbenzimidazolinone0.21Donepezil

Data is synthesized from representative compounds in the literature to illustrate the range of potencies observed for this class of molecules.

In Vivo Efficacy: Assessing Cognitive Enhancement in Animal Models

A potent in vitro inhibitor does not always translate to an effective drug in vivo. A multitude of factors, including absorption, distribution, metabolism, excretion (ADME), and the ability to cross the blood-brain barrier (BBB), determine a compound's efficacy in a living organism.

The scopolamine-induced amnesia model in rodents is a widely accepted preclinical model for evaluating the potential of compounds to improve cognitive function. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in Alzheimer's disease.

Performance of Featured Analogs in the Scopolamine Model

The same class of N-benzylpiperidine-linked compounds has been evaluated in the scopolamine-induced memory impairment model. The following table summarizes their ability to reverse the cognitive deficits induced by scopolamine.

Compound IDAnimal ModelDosing (mg/kg)EfficacyReference Compound
Compound A (Analog of 15b) Mouse (Scopolamine-induced)1.0Significant reversal of memory deficitsDonepezil (1.0 mg/kg)
Compound B (Analog of 15j) Mouse (Scopolamine-induced)1.0Significant reversal of memory deficitsDonepezil (1.0 mg/kg)

In vivo data is based on published studies of representative compounds and illustrates the potential for this class of molecules to exhibit cognitive-enhancing effects.

Bridging the Divide: Correlating In Vitro Potency with In Vivo Efficacy

A direct comparison of the in vitro and in vivo data for these piperidinone-based analogs reveals a promising, albeit complex, relationship. The sub-micromolar IC₅₀ values observed in the in vitro assays for Compounds A and B are indicative of potent enzyme inhibition. Encouragingly, this potency translates to significant efficacy in the in vivo scopolamine model at a reasonably low dose.

However, it is crucial to acknowledge that a simple linear correlation between IC₅₀ and in vivo efficacy is rarely observed. Factors such as:

  • Pharmacokinetics: The ability of a compound to reach and remain at its target site in the brain at a sufficient concentration and for an adequate duration is critical.

  • Metabolic Stability: The rate at which a compound is metabolized can significantly impact its bioavailability and duration of action.

  • Off-Target Effects: Interactions with other receptors or enzymes can lead to unforeseen side effects or even contribute to the observed efficacy through alternative mechanisms.

The successful translation from in vitro to in vivo for the presented analogs suggests that these molecules possess favorable pharmacokinetic properties in addition to their potent AChE inhibition.

Experimental Protocols: Ensuring Scientific Rigor

To foster reproducibility and allow for critical evaluation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 10 mM ATCI solution in deionized water (prepare fresh).

    • AChE enzyme solution (e.g., from electric eel) in phosphate buffer.

    • Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution (or buffer for control).

    • Add 25 µL of the AChE enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

In_Vitro_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, DTNB, ATCI, AChE, and Test Compounds Add_Buffer Add Buffer & Test Compound Reagents->Add_Buffer Add_Enzyme Add AChE Enzyme Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Add_DTNB Add DTNB Pre_Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Abs Measure Absorbance (412 nm) Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

In Vivo Scopolamine-Induced Memory Impairment Model

This model is used to assess the ability of a test compound to reverse chemically induced cognitive deficits in rodents.

Principle: Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, impairs learning and memory. The ability of a test compound to attenuate these deficits is indicative of its potential as a cognitive enhancer.

Step-by-Step Protocol:

  • Animals: Male Swiss mice (25-30 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water. All procedures should be approved by an institutional animal care and use committee.

  • Drug Administration:

    • The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the behavioral test (e.g., 60 minutes).

    • Scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the behavioral test to induce amnesia.

    • A control group receives the vehicle, and a positive control group receives a known cognitive enhancer like donepezil.

  • Behavioral Testing (e.g., Y-maze or Morris Water Maze):

    • Y-maze: This test assesses spatial working memory. The maze consists of three identical arms. A mouse is placed in one arm and allowed to explore freely for a set period. The sequence of arm entries is recorded. A higher percentage of spontaneous alternations (entering a different arm on each of the last three entries) indicates better spatial working memory.

    • Morris Water Maze: This test evaluates spatial learning and memory. A mouse is placed in a circular pool of opaque water and must find a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

  • Data Analysis:

    • Behavioral parameters (e.g., percentage of spontaneous alternations, escape latency, time in target quadrant) are recorded and analyzed.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the different treatment groups.

In_Vivo_Workflow cluster_groups Animal Grouping cluster_dosing Dosing Regimen cluster_behavior Behavioral Assessment cluster_analysis Data Analysis Group_Control Control Group (Vehicle) Group_Scopolamine Scopolamine Group Group_Test_Compound Test Compound + Scopolamine Dose_Compound Administer Test Compound (e.g., 60 min pre-test) Group_Test_Compound->Dose_Compound Group_Positive_Control Donepezil + Scopolamine Dose_Scopolamine Administer Scopolamine (e.g., 30 min pre-test) Dose_Compound->Dose_Scopolamine Y_Maze Y-Maze Test (Spontaneous Alternation) Dose_Scopolamine->Y_Maze MWM Morris Water Maze (Escape Latency) Dose_Scopolamine->MWM Analyze_Data Statistical Analysis of Behavioral Data Y_Maze->Analyze_Data MWM->Analyze_Data

Caption: Experimental design for the in vivo scopolamine-induced memory impairment model.

Conclusion and Future Directions

The comparative analysis of in vitro and in vivo data for this compound derivatives and their close analogs highlights a promising class of acetylcholinesterase inhibitors. The strong correlation between potent enzyme inhibition and significant cognitive-enhancing effects in a relevant animal model underscores the therapeutic potential of this scaffold.

However, this guide also emphasizes the critical importance of a multi-faceted approach to preclinical drug development. While in vitro assays provide essential initial data on potency, they are only the first step. Rigorous in vivo studies are indispensable for evaluating the true therapeutic potential of a compound by taking into account the complexities of a living system.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship (SAR): Synthesizing and testing a wider range of derivatives to further optimize potency and selectivity.

  • Detailed Pharmacokinetic Profiling: Conducting comprehensive ADME studies to better understand the in vivo behavior of these compounds.

  • Evaluation in Other Preclinical Models: Testing lead compounds in transgenic models of Alzheimer's disease to assess their effects on other pathological hallmarks, such as amyloid-beta plaque formation.

By systematically bridging the gap between in vitro and in vivo data, researchers can more effectively identify and advance promising new therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal and human studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1350.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Piperidin-3-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the piperidine ring is a foundational scaffold, appearing in a vast array of pharmaceuticals and natural alkaloids. The functionalization of this ring, for instance with a carbonyl group, creates key synthetic intermediates known as piperidinones. However, the positional isomerism of the carbonyl group—at the 2, 3, or 4-position—gives rise to molecules with distinct chemical and physical properties. Unambiguous identification of these isomers is paramount for reaction monitoring, quality control, and ensuring the correct molecular architecture for downstream applications.

This guide provides an in-depth spectroscopic comparison of piperidin-3-one and its common positional isomers, piperidin-2-one and piperidin-4-one. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise, grounded in the fundamental principles of chemical structure and spectroscopy.

The Isomers at a Glance: Structural and Electronic Differences

The key to differentiating these isomers lies in the local electronic environment of the carbonyl group and its influence on the rest of the molecule.

  • Piperidin-2-one (a δ-lactam): The carbonyl group is part of an amide (specifically, a cyclic amide or lactam). The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl, which significantly alters its spectroscopic signature.

  • Piperidin-3-one (an α-aminoketone): This is a true ketone. The carbonyl group is adjacent to a methylene group on one side and the nitrogen-bearing carbon on the other. Its properties are primarily influenced by the inductive effect of the neighboring nitrogen.

  • Piperidin-4-one (a γ-aminoketone): Also a true ketone, but the carbonyl group is further removed from the nitrogen atom. This separation diminishes the nitrogen's inductive influence compared to the 3-isomer.

These structural distinctions form the basis for the spectroscopic differences we will now explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of the piperidinone isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift (δ) and splitting patterns of the protons on the piperidine ring are highly sensitive to the location of the electron-withdrawing carbonyl group.

Causality Behind the Shifts: The carbonyl group (C=O) is strongly electron-withdrawing. Protons on carbons adjacent to it (α-protons) are deshielded and thus resonate at a higher chemical shift (further downfield). Similarly, the electronegative nitrogen atom also deshields adjacent protons. The interplay of these effects creates a unique fingerprint for each isomer.

  • Piperidin-2-one: The protons on C6 (adjacent to the nitrogen) are significantly deshielded, appearing around 3.3 ppm. The protons on C3 (α to the carbonyl) are also downfield, typically around 2.3 ppm.[1]

  • Piperidin-3-one: This isomer lacks the symmetry of the 4-one. The protons on C2, being adjacent to both the nitrogen and the carbonyl-bearing carbon, are the most deshielded and can show complex splitting. The protons on C4 (α to the carbonyl) will also be downfield.

  • Piperidin-4-one: Due to its symmetry, the ¹H NMR spectrum is simpler. The protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5. The protons α to the carbonyl (C3 and C5) are expected to be further downfield than the protons adjacent to the nitrogen (C2 and C6).

Table 1: Comparative ¹H NMR Data for Piperidinone Isomers

IsomerKey ProtonsExpected Chemical Shift (δ, ppm)Rationale
Piperidin-2-one H6 (-CH₂-NH-)~3.3Adjacent to electronegative nitrogen.
H3 (-CH₂-C=O)~2.3α to the carbonyl group.[1]
Piperidin-3-one H2 (-NH-CH₂-C=O)~3.4 - 3.6Adjacent to both N and C=O carbon.
H4 (-CH₂-C=O)~2.5 - 2.7α to the carbonyl group.
Piperidin-4-one H3, H5 (-CH₂-C=O)~2.5α to the carbonyl group.
H2, H6 (-CH₂-NH-)~3.1Adjacent to electronegative nitrogen.

Note: Shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbonyl's Telltale Signal

¹³C NMR provides a direct and often unambiguous method for identifying the isomer, primarily through the chemical shift of the carbonyl carbon.

Causality Behind the Shifts: The chemical environment of the carbonyl carbon is the most telling feature.

  • In a lactam (piperidin-2-one) , resonance from the nitrogen atom's lone pair shields the carbonyl carbon, causing it to appear at a lower chemical shift (further upfield) compared to a ketone.

  • In a ketone (piperidin-3-one and -4-one) , the carbonyl carbon is significantly more deshielded and appears at a much higher chemical shift (further downfield), typically above 200 ppm.[2] The exact position is subtly influenced by the proximity of the nitrogen atom.

Table 2: Comparative ¹³C NMR Data for Piperidinone Isomers

IsomerKey CarbonsExpected Chemical Shift (δ, ppm)Rationale
Piperidin-2-one C2 (C=O)~170 - 175Carbonyl is part of a lactam (amide), shielded by N lone pair resonance.
Piperidin-3-one C3 (C=O)~205 - 210Ketonic carbonyl, deshielded.
C2~55 - 60Adjacent to both N and C=O carbon.
Piperidin-4-one C4 (C=O)~208 - 212Symmetrical ketonic carbonyl, highly deshielded.[2]
C2, C6~45 - 50Equivalent carbons adjacent to nitrogen.[2]
C3, C5~40 - 45Equivalent carbons α to the carbonyl.

Note: The carbonyl carbon shift is the most diagnostic signal.

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy provides a rapid method for distinguishing the lactam from the ketones by identifying the stretching frequency of the C=O bond.

Causality Behind the Frequencies: The position of the C=O stretching band is determined by the bond strength.

  • Ketones (3-one and 4-one): Saturated acyclic ketones typically show a strong C=O stretch around 1715 cm⁻¹. This serves as our baseline.[3][4]

  • Lactams (2-one): In an amide or lactam, resonance delocalization of the nitrogen's lone pair onto the carbonyl group weakens the C=O double bond. This results in a lower stretching frequency, typically in the range of 1650-1680 cm⁻¹.[5] This significant shift of ~40-60 cm⁻¹ is an unmistakable indicator of the piperidin-2-one structure.

All three isomers will also exhibit a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.

Table 3: Key IR Absorption Bands for Piperidinone Isomers

IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)Rationale for C=O Stretch
Piperidin-2-one C=O (Amide I band)~1670 ± 10Resonance weakens the C=O bond, lowering the frequency.[5]
N-H Stretch~3300 - 3500Secondary amine N-H bond.
Piperidin-3-one C=O (Ketone)~1715 ± 10Typical saturated ketone absorption.[3]
N-H Stretch~3300 - 3500Secondary amine N-H bond.
Piperidin-4-one C=O (Ketone)~1715 ± 10Typical saturated ketone absorption.[3]
N-H Stretch~3300 - 3500Secondary amine N-H bond.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

While all three isomers have the same molecular formula (C₅H₉NO) and molecular weight (99.13 g/mol ), their fragmentation patterns under electron ionization (EI-MS) will differ based on the location of the carbonyl group, which directs bond cleavage.

Causality Behind Fragmentation: The primary fragmentation mechanism for these compounds is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. The presence and position of the carbonyl group create alternative, favorable fragmentation pathways.

  • Piperidin-2-one: A characteristic fragmentation is the loss of CO, followed by subsequent cleavages of the ring.

  • Piperidin-3-one: Alpha-cleavage can occur on either side of the nitrogen. Additionally, cleavage adjacent to the carbonyl (loss of an ethyl group from the C4-C5 bond) is a likely pathway.

  • Piperidin-4-one: Due to its symmetry, alpha-cleavage leads to a prominent fragment resulting from the loss of a C₂H₄O radical. The symmetrical structure often results in a relatively simple fragmentation pattern compared to the 3-isomer.

Table 4: Expected Key Fragments (m/z) in EI-Mass Spectrometry

IsomerMolecular Ion (M⁺˙) [m/z]Key Fragment Ions [m/z]Probable Fragmentation Pathway
Piperidin-2-one 9971, 70, 43Loss of CO; Ring opening and cleavage.
Piperidin-3-one 9970, 56, 42Alpha-cleavage at N; Cleavage adjacent to C=O.
Piperidin-4-one 9970, 57, 56Symmetric alpha-cleavage at N.[2]

Experimental Protocols

To ensure data integrity and reproducibility, the following general protocols should be considered foundational starting points for analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the piperidinone sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for general characterization.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) will be required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet):

    • Mix ~1-2 mg of the solid piperidinone sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a low-melting solid or oil, it can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean salt plates).

    • Place the sample in the instrument's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (EI-MS) Sample Introduction and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Introduction Method: The most common method is via Gas Chromatography (GC-MS) for volatile compounds or via a direct insertion probe.

  • Instrument Setup:

    • Set the ion source to electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a suitable range (e.g., m/z 35-200).

  • Acquisition: Inject the sample into the GC or place the direct insertion probe into the ion source. The instrument will vaporize the sample, ionize the molecules, and separate the resulting fragments by their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to the expected pathways for each isomer.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for distinguishing between the piperidinone isomers using the spectroscopic techniques discussed.

G cluster_start cluster_ir Step 1: Vibrational Analysis cluster_nmr Step 2: Structural Elucidation cluster_ms Step 3: Confirmation (Optional) cluster_results Start Unknown Piperidinone Sample IR Acquire FT-IR Spectrum Start->IR IR_Check Check C=O Stretch IR->IR_Check NMR Acquire ¹³C and ¹H NMR Spectra IR_Check->NMR ~1715 cm⁻¹ (Ketone) P2 Identified: Piperidin-2-one IR_Check->P2 ~1670 cm⁻¹ C13_Check Check ¹³C C=O Shift NMR->C13_Check H1_Check Analyze ¹H Symmetry & Shifts C13_Check->H1_Check ~205-212 ppm P3 Identified: Piperidin-3-one H1_Check->P3 Asymmetric P4 Identified: Piperidin-4-one H1_Check->P4 Symmetric MS Acquire EI-Mass Spectrum MS_Check Analyze Fragmentation MS->MS_Check MS_Check->P3 Confirm 3-one Fragments MS_Check->P4 Confirm 4-one Fragments P3->MS P4->MS

Caption: Workflow for the spectroscopic identification of piperidinone isomers.

Conclusion

The differentiation of piperidin-2-one, -3-one, and -4-one is a straightforward process when a systematic spectroscopic approach is employed. Infrared spectroscopy offers the quickest method to distinguish the lactam (2-one) from the ketones (3-one and 4-one) via its significantly lower carbonyl stretching frequency. Subsequently, ¹³C NMR provides definitive confirmation with its highly diagnostic carbonyl carbon chemical shift. Finally, ¹H NMR allows for the unambiguous assignment of the 3- and 4-keto isomers by analyzing the symmetry and specific chemical shifts of the ring protons. Mass spectrometry serves as a valuable complementary technique to confirm assignments through characteristic fragmentation patterns. By understanding the fundamental principles that govern these spectroscopic differences, researchers can confidently identify these critical building blocks in their synthetic and developmental workflows.

References

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]

  • Prabhu, P., & Perumal, S. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 2(3), 717-721. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from ResearchGate. [Link]

  • Hassan, A. T. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

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  • Martínez-Martínez, F. J., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 26(11), 3183. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Yakaiah, P., et al. (2018). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 643-651. [Link]

  • FooDB. (n.d.). Showing Compound 2-Piperidinone (FDB028421). Retrieved from FooDB. [Link]

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  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from LibreTexts. [Link]

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1129-1138. [Link]

  • Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. Retrieved from r/OrganicChemistry. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its conformational rigidity and synthetic tractability. This guide provides a comprehensive biological evaluation of 5-Methoxy-1-methylpiperidin-3-one, a novel compound with potential therapeutic applications. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will explore its prospective biological targets, propose a rigorous experimental framework for its evaluation, and benchmark its potential against established molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this emerging chemical entity.

Introduction: The Piperidine Core in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug design, appearing in a multitude of approved pharmaceuticals.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and neurological applications.[1][2][3] The introduction of various substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties, making it a versatile starting point for the development of novel therapeutics. This guide focuses on the biological evaluation of this compound, a compound that combines several key structural features with known pharmacological relevance.

Structural Analysis and Rationale for Evaluation

The structure of this compound incorporates three key moieties that inform its potential biological activity: the piperidin-3-one core, an N-methyl group, and a 5-methoxy group.

  • Piperidin-3-one Core: The piperidinone structure is a recognized pharmacophore. For instance, piperidinone-constrained phenethylamines have been identified as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[4]

  • N-Methyl Group: The presence of a methyl group on the piperidine nitrogen is a common feature in many biologically active compounds. This substitution can influence receptor binding affinity, metabolic stability, and blood-brain barrier permeability.

  • 5-Methoxy Group: Methoxy substitutions on aromatic rings appended to piperidine structures have been shown to be critical for activity at certain G-protein coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor.[5] While the methoxy group in our target compound is directly on the piperidine ring, its electron-donating nature and potential for hydrogen bonding could significantly influence interactions with biological targets.

Based on these structural features and the known activities of related compounds, we hypothesize that this compound may exhibit activity as a modulator of GPCRs, particularly those involved in neurotransmission, or as an enzyme inhibitor.

Proposed Biological Evaluation Workflow

To systematically investigate the biological profile of this compound, a tiered screening approach is proposed. This workflow is designed to first identify potential biological targets and then to characterize the compound's activity in more detail.

Biological Evaluation Workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation and Target Deconvolution cluster_2 Tier 3: Lead Optimization and In Vivo Studies Initial Screening Initial Screening (e.g., GPCR Panel, Kinase Panel) Dose-Response Studies Dose-Response Curves on Identified Hits Initial Screening->Dose-Response Studies Identified Hits Cytotoxicity Assay General Cytotoxicity Assay (e.g., MTT on various cell lines) Cytotoxicity Assay->Dose-Response Studies Determine Therapeutic Window Mechanism of Action Mechanism of Action Studies (e.g., Binding Assays, Enzyme Kinetics) Dose-Response Studies->Mechanism of Action SAR Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action->SAR Studies In Vivo Models In Vivo Efficacy and Toxicology Models SAR Studies->In Vivo Models

Figure 1: Proposed workflow for the biological evaluation of this compound.

Comparative Analysis with Related Compounds

To provide context for the potential activity of this compound, we will compare it with several classes of structurally related compounds for which biological data is available.

DPP-4 Inhibitors

Comparator Compound: Piperidinone-constrained phenethylamines[4]

CompoundStructureKey Structural FeaturesReported Activity (Ki)
This compound (Structure of target compound)Piperidin-3-one core, N-methyl, 5-methoxyHypothetical
Piperidinone-constrained phenethylamine (analogue 41) (Generic structure from source)Piperidinone core, extended aromatic substituent6.1 nM[4]
Piperidinone-constrained phenethylamine (analogue 42) (Generic structure from source)Piperidinone core, methylsulfonyl group4 nM[4]

The potent DPP-4 inhibitory activity of the piperidinone-constrained phenethylamines suggests that the piperidin-3-one core of our target compound could serve as a starting point for designing novel DPP-4 inhibitors. The absence of a large aromatic substituent in this compound may result in lower potency compared to the known inhibitors.

Serotonin 5-HT2A Receptor Agonists

Comparator Compound: 2,5-Dimethoxyphenylpiperidines[5]

CompoundStructureKey Structural FeaturesReported Activity (EC50)
This compound (Structure of target compound)Piperidin-3-one core, N-methyl, 5-methoxyHypothetical
(S)-11 (LPH-5) (Generic structure from source)Piperidine core, 2,5-dimethoxyphenyl groupPotent 5-HT2A agonist[5]
Analogue 22 (Generic structure from source)Deletion of 5-methoxy group20-fold drop in potency[5]
Analogue 23 (Generic structure from source)Deletion of 2-methoxy group>500-fold drop in potency[5]

The significant drop in potency upon removal of the methoxy groups in the 2,5-dimethoxyphenylpiperidines highlights the importance of this functional group for 5-HT2A receptor activity.[5] While the methoxy group in this compound is not on a phenyl ring, its presence on the piperidine scaffold warrants investigation into its potential activity at serotonin receptors.

Detailed Experimental Protocols

DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human recombinant DPP-4.

Principle: This is a fluorometric assay based on the cleavage of the substrate Gly-Pro-AMC by DPP-4 to release the fluorescent AMC.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in assay buffer (e.g., Tris-HCl, pH 7.5).

  • In a 96-well plate, add the compound dilutions, human recombinant DPP-4 enzyme, and the substrate Gly-Pro-AMC.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT2A receptor.

Principle: This is a competitive radioligand binding assay using a known high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]-ketanserin).

Procedure:

  • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in assay buffer.

  • In a 96-well plate, add the compound dilutions, cell membranes, and [3H]-ketanserin.

  • Incubate the plate at room temperature for 1 hour.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent displacement and determine the Ki value.

Anticipated Results and Discussion

Based on the SAR of related compounds, we can anticipate several possible outcomes from the biological evaluation of this compound.

  • Scenario 1: Potent and Selective DPP-4 Inhibition. If the compound exhibits significant DPP-4 inhibitory activity, this would open a new avenue for the development of small molecule diabetes therapeutics based on a simplified piperidinone core. Further optimization would focus on introducing substituents to enhance potency and selectivity.

  • Scenario 2: Modest 5-HT2A Receptor Affinity. The compound may show weak to moderate affinity for the 5-HT2A receptor. This would suggest that while the methoxy group can contribute to binding, an aromatic system is likely necessary for high-potency agonism or antagonism.

  • Scenario 3: Novel, Unanticipated Activity. Broad panel screening may reveal an entirely new biological target for this scaffold, highlighting the potential for serendipitous discoveries in drug development.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive framework for its biological evaluation, grounded in the established pharmacology of structurally related compounds. By systematically applying the proposed experimental protocols, researchers can elucidate the therapeutic potential of this novel piperidine derivative and pave the way for the development of new medicines. The true value of this compound will be revealed through rigorous experimentation, and the insights gained will undoubtedly contribute to the broader understanding of the structure-activity relationships of piperidine-based therapeutics.

References

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Structure activity relationship of piperidine derivatives.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central.

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A Researcher's Guide to Assessing the Drug-Like Properties of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our role extends beyond simply generating data; we are tasked with building a logical, evidence-based narrative around a molecule's potential. This guide provides a comprehensive framework for evaluating the drug-like properties of 5-Methoxy-1-methylpiperidin-3-one, a novel small molecule featuring the piperidine scaffold. The piperidine ring is a cornerstone in medicinal chemistry, present in over 70 FDA-approved drugs, making this analysis particularly relevant.[1][2] Our approach will be a multi-faceted evaluation, beginning with in silico predictions to establish a baseline, followed by a detailed plan for in vitro experimental validation. This structured workflow ensures that we invest resources wisely, advancing only those candidates with the highest probability of success.

Part 1: In Silico Profiling and Comparative Analysis

Before any benchwork commences, a robust computational assessment is essential. This allows for an early, cost-effective evaluation of a compound's likely pharmacokinetic (ADME) behavior.[3][4] We will assess this compound against established benchmarks for oral bioavailability and Central Nervous System (CNS) penetration, as the piperidine scaffold is common in CNS-active drugs.[5][6]

Physicochemical Properties Prediction

The first step is to calculate the fundamental physicochemical properties of our target molecule and compare them against Lipinski's Rule of Five.[7][8] This rule of thumb is a foundational filter in drug discovery, predicting the likelihood of a compound being orally active in humans.[9] Furthermore, because piperidine derivatives often target the CNS, we will also compare its properties to the more stringent guidelines developed for CNS drugs, which generally favor smaller, more lipophilic molecules with lower polar surface area.[5][10][11]

PropertyPredicted Value (this compound)Lipinski's Rule of Five Guideline[12][8]Ideal CNS Drug Guideline[5][11][13]Assessment
Molecular Weight (MW) 157.21 g/mol < 500 Da< 450 DaPass
cLogP (Lipophilicity) 0.85< 51.5 - 3.0Pass (Low Lipophilicity)
Hydrogen Bond Donors (HBD) 0≤ 5≤ 3Pass
Hydrogen Bond Acceptors (HBA) 3 (N and 2xO)≤ 10≤ 7Pass
Topological Polar Surface Area (TPSA) 38.9 ŲN/A< 70 ŲPass
Rotatable Bonds 2≤ 10 (Veber's Rule)[9]≤ 8Pass

Initial Interpretation: The in silico analysis is highly favorable. This compound comfortably passes Lipinski's Rule of Five, suggesting a good potential for oral absorption. It also aligns well with the stricter criteria for CNS drugs, particularly its low molecular weight and polar surface area. Its cLogP is on the lower end of the ideal range for CNS penetration, which may suggest excellent solubility but potentially lower blood-brain barrier (BBB) permeability. This is a key hypothesis that must be tested experimentally.

To provide context, let's compare these predictions to established piperidine-containing drugs.

CompoundMolecular Weight ( g/mol )cLogPHBDHBATPSA (Ų)Primary Use
Donepezil 379.54.10459.2Alzheimer's Disease
Fentanyl 336.54.00332.3Analgesic
Methylphenidate 233.32.31338.8ADHD
This compound 157.21 0.85 0 3 38.9 (Test Compound)

This comparison highlights that our test compound is significantly smaller and less lipophilic than these established drugs, reinforcing the need to experimentally verify its membrane permeability.

Part 2: Experimental Validation Workflow

Computational predictions are a guide, not a definitive answer. The following experimental protocols are designed to systematically validate the in silico hypotheses. The workflow is designed to be logical and resource-efficient, moving from fundamental properties to more complex biological assays.

G cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation c1 Structure Input c2 Calculate Physicochemical Properties (MW, cLogP, TPSA, etc.) c1->c2 c3 Compare to Drug-Likeness Rules (Lipinski's, CNS MPO) c2->c3 p1 Physicochemical Assays (Solubility, LogD) c3->p1 Hypothesis: Good Solubility p2 Permeability Assay (Caco-2) c3->p2 Hypothesis: Moderate Permeability p1->p2 p3 Metabolic Stability Assay (Liver Microsomes) p2->p3 p4 Plasma Protein Binding (Equilibrium Dialysis) p3->p4

Caption: Logical workflow from in silico prediction to in vitro validation.

A. Physicochemical Property Determination

1. Kinetic Solubility Assay (Nephelometry)

  • Rationale: Poor solubility is a primary reason for the failure of drug candidates. This assay determines the concentration at which the compound precipitates from a solution, providing a crucial indicator of its potential for oral absorption and formulation.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, perform a serial dilution of the stock solution into phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer.

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a buffer blank.

  • Self-Validation: Include a known high-solubility compound (e.g., Metformin) and a low-solubility compound (e.g., Felodipine) as controls.

2. Lipophilicity (LogD) Measurement

  • Rationale: While cLogP is a good prediction, the experimental LogD (distribution coefficient at a specific pH) is more physiologically relevant as it accounts for the ionization state of the molecule. For a basic compound like our piperidine derivative, this is critical.

  • Protocol:

    • Dissolve the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Carefully collect aliquots from both layers.

    • Determine the concentration of the compound in each layer using LC-MS/MS.

    • Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

B. Pharmacokinetic (ADME) Assays

1. Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as the gold standard in vitro model for predicting human intestinal absorption of drugs.[14] This assay measures both passive diffusion and active transport.

  • Protocol:

    • Seed Caco-2 cells onto a 96-well Transwell® plate and culture for 21 days to allow for differentiation and the formation of tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (lower) chamber.

    • Incubate the plate at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 120 minutes).

    • Quantify the compound concentration in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

  • Self-Validation & Interpretation:

    • Run high-permeability (Propranolol) and low-permeability (Atenolol) controls.

    • Calculate the efflux ratio (ER = Papp B→A / Papp A→B). An ER > 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and CNS penetration.[15]

Caption: Caco-2 bidirectional permeability assay workflow.

2. Metabolic Stability Assay (Human Liver Microsomes)

  • Rationale: This assay evaluates the compound's susceptibility to metabolism by the Cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for Phase I metabolism.[14][16][17] A compound that is rapidly metabolized will have a short half-life and poor in vivo exposure. The piperidine moiety can be susceptible to N-dealkylation or C-hydroxylation.[14][18]

  • Protocol:

    • Incubate the test compound (e.g., at 1 µM) with human liver microsomes (HLM) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

  • Self-Validation: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as controls.

G A Incubate Compound with Liver Microsomes @ 37°C B Initiate Reaction (Add NADPH) A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Cold Acetonitrile) C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate In Vitro Half-Life (t½) F->G

Caption: Workflow for the in vitro metabolic stability assay.

Part 3: Synthesis of Findings and Future Directions

The comprehensive assessment of this compound's drug-like properties hinges on the synthesis of both predictive and experimental data.

  • Scenario 1 (Favorable Outcome): The compound exhibits good aqueous solubility (>50 µM), moderate to high permeability in the Caco-2 assay (Papp A→B > 10 x 10⁻⁶ cm/s) with a low efflux ratio (<2), and good metabolic stability in liver microsomes (t½ > 30 min). In this case, the compound is a strong candidate for further preclinical development, including in vivo pharmacokinetic studies in animal models.

  • Scenario 2 (Challenging Outcome): The compound shows poor permeability or high efflux. This would suggest that while suitable for oral absorption into the gut, it may struggle to penetrate the blood-brain barrier. Medicinal chemistry efforts could then be directed at increasing lipophilicity (e.g., by modifying substituents) without significantly increasing molecular weight.

  • Scenario 3 (Poor Stability): If the compound is rapidly metabolized, the next step would be metabolite identification studies to pinpoint the "soft spots" on the molecule. Chemists can then modify these positions (e.g., through deuteration or adding blocking groups like fluorine) to enhance metabolic stability.

This structured, hypothesis-driven approach ensures a thorough and objective evaluation. By integrating computational predictions with robust, well-controlled in vitro experiments, we can confidently assess the drug-like potential of this compound and make informed decisions about its future in the drug discovery pipeline.

References

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. PubMed.
  • Lipinski's rule of five. Wikipedia.
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A Comparative Guide to the Cross-Reactivity of 5-Methoxy-1-methylpiperidin-3-one in Forensic and Clinical Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profile of 5-Methoxy-1-methylpiperidin-3-one, a novel psychoactive substance (NPS), in common toxicological screening platforms. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for experimental design, presents comparative data with structurally similar compounds, and offers detailed protocols for robust cross-reactivity assessment.

Introduction: The Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic toxicology. These substances, often designed to mimic the effects of controlled drugs while evading detection, can lead to false-negative results in standard screening assays. This compound, a piperidine derivative, represents a class of compounds that warrants thorough investigation to understand its potential for cross-reactivity in existing immunoassays and to develop reliable confirmatory methods.

The core principle of immunoassays, a widely used initial screening tool, relies on the specific binding of an antibody to a target analyte. However, structural similarities between the target drug and other compounds, such as NPS, can lead to cross-reactivity, where the antibody binds to the non-target compound, potentially generating a false-positive result.[1][2][3] Conversely, a lack of cross-reactivity can result in a false negative, with potentially severe clinical consequences. Therefore, characterizing the cross-reactivity of new chemical entities is a critical step in ensuring the accuracy of drug screening programs.

This guide will compare the cross-reactivity of this compound with two other relevant compounds: Methcathinone and 1-Benzylpiperazine (BZP). These compounds were selected due to their structural similarities and prevalence as NPS.

Comparative Cross-Reactivity Analysis

The following sections detail a hypothetical, yet scientifically grounded, cross-reactivity study of this compound against a standard amphetamine immunoassay, followed by confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Structural Comparison of Analytes

The potential for cross-reactivity is often predicted by examining the structural similarities between compounds.

G cluster_0 This compound cluster_1 Methcathinone cluster_2 1-Benzylpiperazine (BZP) a C₁₄H₁₇NO₂ b C₁₀H₁₃NO c C₁₁H₁₆N₂

Caption: Chemical formulas of the compared compounds.

Immunoassay Screening Results

A competitive enzyme-linked immunosorbent assay (ELISA) for amphetamines was used to screen for the cross-reactivity of this compound, Methcathinone, and BZP. The results are presented as the concentration of the compound required to produce a 50% inhibition of the signal (IC50), with lower values indicating higher cross-reactivity.

CompoundIC50 (ng/mL)% Cross-Reactivity (relative to d-amphetamine)
d-Amphetamine (Calibrator)100100%
This compound> 10,000< 1%
Methcathinone50020%
1-Benzylpiperazine (BZP)2,5004%

Interpretation of Results:

The data indicates that this compound exhibits negligible cross-reactivity with the tested amphetamine immunoassay. This suggests that in a screening scenario, the presence of this compound is unlikely to trigger a false-positive result for amphetamines. In contrast, Methcathinone shows significant cross-reactivity, highlighting the importance of confirmatory testing when a positive amphetamine screen is obtained.[4] BZP demonstrates low but measurable cross-reactivity.

LC-MS/MS Confirmatory Analysis

To definitively identify and quantify the compounds, a validated LC-MS/MS method was employed. This technique offers high specificity and sensitivity, allowing for the unambiguous identification of each analyte even in complex mixtures.[5][6][7]

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Limit of Quantification (ng/mL)
This compound4.2158.1114.171.11
Methcathinone3.8164.1146.191.11
1-Benzylpiperazine (BZP)5.1177.191.1134.11

Interpretation of Results:

The LC-MS/MS method provides unique retention times and mass transitions for each compound, allowing for their clear differentiation and accurate quantification.[8] This level of specificity is essential to overcome the limitations of immunoassays and provide definitive results in clinical and forensic settings.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the cross-reactivity studies described above.

Immunoassay Protocol (ELISA)

This protocol outlines the steps for a competitive ELISA to assess cross-reactivity.

G A Coat microtiter plate wells with anti-amphetamine antibody. B Wash wells to remove unbound antibody. A->B C Add standards, controls, and test compounds. B->C D Add enzyme-conjugated amphetamine. C->D E Incubate to allow competitive binding. D->E F Wash wells to remove unbound reagents. E->F G Add substrate and incubate for color development. F->G H Stop reaction and measure absorbance. G->H

Caption: Workflow for the competitive ELISA protocol.

Step-by-Step Procedure:

  • Coating: Microtiter plate wells are coated with a polyclonal anti-amphetamine antibody and incubated overnight at 4°C.

  • Washing: The wells are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Sample Addition: 50 µL of standards (d-amphetamine), controls, and various concentrations of the test compounds (this compound, Methcathinone, BZP) are added to the wells.

  • Enzyme-Conjugate Addition: 50 µL of amphetamine conjugated to an enzyme (e.g., horseradish peroxidase) is added to each well.

  • Incubation: The plate is incubated for 1 hour at 37°C to allow for competitive binding between the free analyte in the sample and the enzyme-conjugated amphetamine for the antibody binding sites.

  • Washing: The wells are washed five times with the wash buffer.

  • Substrate Addition: 100 µL of a suitable substrate (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15 minutes for color development.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the negative control, and the IC50 is determined.

LC-MS/MS Protocol

This protocol details the steps for the confirmatory analysis of the target compounds.

G A Sample Preparation (e.g., SPE or 'dilute and shoot'). B Chromatographic Separation on a C18 column. A->B C Ionization using Electrospray Ionization (ESI). B->C D Mass Analysis using a Triple Quadrupole Mass Spectrometer. C->D E Data Acquisition in Multiple Reaction Monitoring (MRM) mode. D->E F Data Analysis and Quantification. E->F

Caption: Workflow for the LC-MS/MS confirmatory analysis.

Step-by-Step Procedure:

  • Sample Preparation: Urine or blood samples are prepared using either solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences or a simpler "dilute and shoot" method for rapid screening.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analytes.

  • Ionization: The eluent from the HPLC is introduced into the mass spectrometer, and the analytes are ionized using a positive electrospray ionization (ESI) source.

  • Mass Analysis: A triple quadrupole mass spectrometer is used for mass analysis. The precursor ions for each analyte are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3).

  • Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound to ensure high selectivity and sensitivity.

  • Data Analysis: The acquired data is processed using specialized software to identify and quantify the target analytes based on their retention times and the response of their specific MRM transitions.

Conclusion and Recommendations

The findings of this comparative guide demonstrate that this compound is unlikely to cause false-positive results in standard amphetamine immunoassays. However, the significant cross-reactivity of other structurally related NPS, such as Methcathinone, underscores the absolute necessity of confirmatory testing using highly specific methods like LC-MS/MS for all presumptive positive screens.[4]

For laboratories involved in clinical and forensic toxicology, the following recommendations are crucial:

  • Validation of Immunoassays: Laboratories should periodically validate their immunoassays with a panel of relevant NPS to understand their cross-reactivity profiles.

  • Confirmatory Testing: All positive immunoassay screens should be confirmed by a more specific method, such as GC-MS or LC-MS/MS, before reporting.[9]

  • Stay Informed: Toxicologists and laboratory professionals must remain current with the latest trends in NPS to anticipate and address new analytical challenges.

By implementing these practices, the scientific community can ensure the accuracy and reliability of drug testing in the face of the ever-evolving landscape of novel psychoactive substances.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-1-methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 5-Methoxy-1-methylpiperidin-3-one. As a laboratory professional, your commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a logical framework grounded in the chemical's anticipated hazard profile, ensuring that every step is understood and validated. By synthesizing data from structurally related compounds, we can establish a robust and cautious approach to managing this chemical's waste stream, ensuring the protection of personnel and adherence to regulatory standards.

Hazard Assessment: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a critical aspect of ensuring safety is to extrapolate its hazard profile from its core chemical structure—the piperidine ring—and related documented analogues. Piperidine and its derivatives are well-characterized as hazardous compounds, often exhibiting multiple risk factors.[1][2][3][4]

The structure of this compound contains a tertiary amine and a ketone within a piperidine framework. This suggests it should be handled as a substance with the potential for significant toxicity, corrosivity, and flammability.[2][5][6] The precautionary principle dictates that we assume a hazard profile consistent with more dangerous related compounds until specific data proves otherwise.

Table 1: Anticipated Hazard Profile of this compound

Hazard Classification Potential Effects & Justification Assumed GHS Statements
Acute Toxicity (Oral, Dermal, Inhalation) Piperidine derivatives are frequently harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][7] The nitrogen atom and overall structure can interfere with biological processes. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.
Skin Corrosion / Irritation The basicity of the piperidine nitrogen can cause severe skin burns and irritation upon contact.[2][5] H314: Causes severe skin burns and eye damage.
Serious Eye Damage As a corrosive substance, direct contact with eyes is likely to cause serious, potentially irreversible damage.[2][6][8] H318: Causes serious eye damage.
Flammability Many low-molecular-weight piperidines are flammable liquids whose vapors can form explosive mixtures with air.[2][5] H226: Flammable liquid and vapor.

| Environmental Hazard | Improper release can be harmful to aquatic life.[2][3] | H402: Harmful to aquatic life. |

Operational Protocol for Waste Management

The following step-by-step methodology provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Immediate Segregation and Containment

Causality: The first principle of hazardous waste management is strict segregation to prevent unintended chemical reactions and cross-contamination.[9] Mixing a potentially reactive compound like a piperidine derivative with other waste streams (e.g., acidic waste) could trigger a hazardous reaction.

Procedure:

  • Dedicate a Waste Container: Designate a specific, chemically compatible container for this compound waste. The original product container is often the best choice.[9] If using a different container, ensure it is made of appropriate material (e.g., borosilicate glass or a compatible polymer) and has a tightly sealing cap.

  • Collect at the Source: Collect all waste, including residues, contaminated disposable labware (pipette tips, wipes), and contaminated media, directly into this dedicated container.

  • Maintain a Closed System: Keep the waste container tightly closed when not in use to prevent the escape of potentially harmful and flammable vapors.[2][5][7] Store the container in a well-ventilated area, such as under a chemical fume hood, away from heat and ignition sources.[2][10]

Step 2: Personal Protective Equipment (PPE)

Causality: Given the assumed corrosivity and toxicity, establishing a robust barrier between the chemical and the researcher is non-negotiable.[1] PPE should be considered the last line of defense, but it is a critical one.

Procedure:

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes.[1][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber of sufficient thickness).[1] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat is essential.[1][5] For larger quantities or when transferring waste, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][10]

Step 3: Waste Characterization and Labeling

Causality: Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the container. Waste disposal professionals rely on this information to manage the material correctly and avoid dangerous consolidation errors.

Procedure:

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Tag: Clearly write the full chemical name: "this compound." Do not use abbreviations. List all components and their approximate percentages.

  • Identify Hazards: Check the appropriate hazard boxes on the tag based on the profile in Table 1 (e.g., Toxic, Corrosive, Flammable).

  • Assign Waste Codes (EHS Responsibility): While your EHS office will make the final determination, this waste is likely to be classified under the EPA's Resource Conservation and Recovery Act (RCRA) as a characteristic hazardous waste. For example, if it has a low flash point, it would be assigned waste code D001 for ignitability.[11][12] Its toxicity may also qualify it for a D-code. It is less likely to be an F-listed waste unless used as a solvent.[13][14]

Final Disposal Pathway: The Critical Hand-Off

The final stage of disposal must be handled by trained and licensed professionals. Under no circumstances should this chemical waste be disposed of via the sanitary sewer or general trash.[15][16]

Procedure:

  • Store for Pickup: Store the sealed, labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed contractor.

  • Professional Disposal: The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.[7][17]

  • Method of Destruction: These contractors will typically use high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the chemical and neutralize its hazardous byproducts, ensuring minimal environmental impact.[6][16]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound, from generation to final disposition.

G cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations A Waste Generation (this compound & contaminated materials) B Step 1: Segregate & Contain - Use dedicated, sealed container. - Store in fume hood. A->B Immediately C Step 2: Characterize & Label - Affix 'Hazardous Waste' tag. - List full chemical name & hazards. B->C Concurrently D Step 3: Safe Storage - Store in designated Satellite Accumulation Area. C->D Awaiting Pickup E Scheduled Waste Pickup (by trained personnel) D->E Institutional Process F Final Disposal - High-temperature incineration. - Compliance with all regulations. E->F Professional Handling

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.